4,5-Dichloro-2-methylpyridine
Description
The exact mass of the compound this compound is 160.9799046 g/mol and the complexity rating of the compound is 97.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUTXRYOVWFEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652868 | |
| Record name | 4,5-Dichloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514216-44-5 | |
| Record name | 4,5-Dichloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Key Heterocyclic Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of 4,5-Dichloro-2-methylpyridine
In the landscape of modern synthetic chemistry, particularly within drug discovery and agrochemical development, heterocyclic scaffolds serve as the backbone for a vast array of functional molecules. Among these, pyridine derivatives are of paramount importance due to their presence in numerous biologically active compounds. This compound (CAS No. 514216-44-5) is a chlorinated derivative of 2-methylpyridine (α-picoline) that has emerged as a highly versatile and valuable intermediate.[1]
The strategic placement of two chlorine atoms on the pyridine ring, coupled with a methyl group, imparts a unique reactivity profile to the molecule. The chlorine atoms act as proficient leaving groups for nucleophilic substitution, while the methyl group and the pyridine ring itself offer additional sites for chemical modification. This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, designed for researchers and development scientists who seek to leverage its potential in creating novel, high-value compounds.
Physicochemical & Spectroscopic Profile
The fundamental physical and structural characteristics of a compound are critical for its application in synthesis, dictating reaction conditions, purification strategies, and handling procedures.
Core Properties
The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 514216-44-5 | [1] |
| Molecular Formula | C₆H₅Cl₂N | [1] |
| Molecular Weight | 162.01 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~200 °C | [1] |
| SMILES | CC1=CC(=C(C=N1)Cl)Cl | [1] |
| InChI Key | XXUTXRYOVWFEHI-UHFFFAOYSA-N | [1] |
Chemical Structure
The structure of this compound forms the basis of its reactivity.
Caption: Structure of this compound.
Predicted Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.
-
Aromatic Region: Two singlets are predicted for the two aromatic protons at positions 3 and 6. The proton at C6 will likely appear more downfield than the proton at C3 due to the electronic environment.
-
Aliphatic Region: A sharp singlet, integrating to three protons, would be observed for the methyl group at the C2 position. Its chemical shift would typically be in the range of 2.4-2.6 ppm.
-
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals, corresponding to each carbon atom in the unique electronic environment.
-
Aromatic Carbons: Five signals would be present in the aromatic region (approx. 120-160 ppm). The carbons bearing the chlorine atoms (C4 and C5) would be significantly influenced, as would the carbon attached to the nitrogen (C2 and C6).
-
Aliphatic Carbon: One signal in the aliphatic region (approx. 15-25 ppm) would correspond to the methyl group carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the aromatic ring and the methyl group, C=C and C=N stretching vibrations characteristic of the pyridine ring, and strong C-Cl stretching vibrations in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum would show a distinct molecular ion (M⁺) peak. Crucially, due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and its fragments, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.
Synthesis and Purification
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: regioselectivity. Direct chlorination of the starting material, 2-methylpyridine (also known as 2-picoline), can lead to a mixture of chlorinated products, including undesired side-chain chlorination.[1] Therefore, controlled and regioselective methods are essential for efficient production.
Primary Synthetic Pathway: Regioselective Chlorination
The most common industrial and laboratory approach involves the direct, yet controlled, chlorination of 2-methylpyridine. The choice of chlorinating agent and catalyst is paramount to directing the substitution to the C4 and C5 positions.
Causality of Reagent Choice: The pyridine ring is electron-deficient compared to benzene, making electrophilic aromatic substitution more difficult. However, the nitrogen atom can be protonated or coordinated to a Lewis acid, further deactivating the ring, particularly at the 2, 4, and 6 positions. Chlorination strategies often exploit these electronic properties. Reagents like phosphorus oxychloride (POCl₃) or chlorine gas with a Lewis acid catalyst (e.g., iron(III) chloride) at elevated temperatures are employed to overcome the ring's deactivation and achieve dichlorination.[1] The specific conditions are optimized to favor substitution at the 4- and 5-positions over other possibilities.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: General Procedure for Chlorination
-
Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermometer, and a gas inlet/outlet (vented through a scrubber containing a sodium hydroxide solution to neutralize excess chlorine and HCl gas).
-
Charging Reagents: The starting material, 2-methylpyridine, and a suitable high-boiling solvent are charged into the reactor. If using a catalyst like iron(III) chloride, it is added at this stage.[1]
-
Reaction Execution: The mixture is heated to the target temperature (typically above 60°C).[1] Chlorine gas is then bubbled through the reaction mixture at a controlled rate. The reaction is highly exothermic and requires careful temperature management. Alternatively, a liquid chlorinating agent like POCl₃ may be added dropwise.
-
Monitoring: The reaction progress is monitored by quenching small aliquots and analyzing them by GC or LC-MS to determine the consumption of starting material and the formation of the desired product.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then carefully neutralized with an aqueous base (e.g., NaOH or Na₂CO₃).
-
Extraction & Isolation: The organic product is extracted into a suitable solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purification: The solvent is removed under reduced pressure. The resulting crude product, which may contain other isomers, is purified by vacuum distillation or column chromatography to yield pure this compound.
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from its three primary reaction sites: the two chlorine-substituted carbons, the methyl group, and the pyridine ring nitrogen.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C4 and C5 positions are susceptible to displacement by a wide range of nucleophiles. This is the most common and synthetically valuable reaction for this compound.
Mechanistic Insight: Nucleophilic aromatic substitution on electron-deficient rings like pyridine proceeds via an addition-elimination mechanism.[3] A nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is temporarily broken. In the subsequent step, the leaving group (chloride) is eliminated, and aromaticity is restored. The electron-withdrawing nature of the ring nitrogen helps to stabilize the negative charge in the intermediate, facilitating the reaction, especially for leaving groups at the 2- and 4-positions.[3][4]
-
Common Nucleophiles: Amines, thiols, alkoxides, and phenoxides can readily displace the chlorine atoms.[1]
-
Regioselectivity of Substitution: While both chlorine atoms can be substituted, the C4 position is generally more activated towards nucleophilic attack than the C5 position due to more effective stabilization of the intermediate by the ring nitrogen. By carefully controlling stoichiometry and reaction conditions (e.g., temperature, choice of base), selective monosubstitution at C4 can often be achieved.
Reactions of the Methyl Group
-
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).[1] This transforms the molecule into 4,5-dichloropyridine-2-carboxylic acid, another valuable synthetic intermediate.
-
Deprotonation: Strong bases can deprotonate the methyl group to form an anion, which can then react with various electrophiles, allowing for chain extension and further functionalization.
Reactions of the Pyridine Ring
-
Reduction: The pyridine ring can be reduced to the corresponding piperidine derivative using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under harsh conditions.[1] This converts the aromatic heterocycle into a saturated one, opening up a different chemical space for drug design.
Caption: Key reactivity pathways of this compound.
Applications in Drug Discovery and Agrochemicals
This compound is not typically an active pharmaceutical or agrochemical ingredient itself. Instead, its value lies in its role as a key intermediate—a molecular scaffold upon which more complex, biologically active structures are built.[1]
-
Pharmaceutical Synthesis: The pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrently found in potent, orally bioavailable drugs. By using this compound, medicinal chemists can perform selective substitutions at the C4 and C5 positions to rapidly generate libraries of compounds for screening.[1] These compounds have been investigated for potential antimicrobial and antifungal properties.[1]
-
Agrochemical Development: Similar to its role in pharmaceuticals, this compound serves as a building block for complex herbicides and fungicides. The specific substitution patterns on the pyridine ring are crucial for achieving target-specific activity and desired crop safety profiles.
-
Specialty Chemicals: It is also used in the synthesis of other specialty organic chemicals where a substituted pyridine moiety is required.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 514216-44-5 is not widely available, data from closely related isomers, such as 2,4-dichloro-5-methylpyridine, provide a reliable hazard profile.[5] Standard laboratory precautions for handling chlorinated organic compounds should be strictly followed.
Hazard Profile (based on related isomers)
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Use in a well-ventilated area, preferably within a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter drains or waterways.
Conclusion
This compound is a synthetically powerful and versatile chemical intermediate. Its value is defined by the strategic arrangement of its functional groups, which allows for a diverse range of chemical transformations. The ability to perform regioselective nucleophilic substitutions, combined with the potential for modifying the methyl group and the pyridine ring, makes it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the development of next-generation functional molecules.
References
- 1. Buy this compound (EVT-3473623) | 514216-44-5 [evitachem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-5-methylpyridine | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,5-Dichloro-2-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Directive: This guide provides a comprehensive technical overview of 4,5-dichloro-2-methylpyridine, a key heterocyclic building block. With full editorial control, this document is structured to deliver in-depth insights into its synthesis, chemical behavior, and strategic applications, particularly within the pharmaceutical landscape. The CAS Number for this compound is 514216-44-5 .
Introduction: The Strategic Importance of Dichlorinated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The introduction of halogen substituents, particularly chlorine, onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and reactivity. This strategic halogenation provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This compound, a member of this important class of compounds, presents a versatile platform for the synthesis of more complex molecular architectures. The presence of two chlorine atoms at the 4- and 5-positions, coupled with a methyl group at the 2-position, offers distinct reactivity patterns that can be exploited for the regioselective introduction of various functional groups. This guide will delve into the synthesis of this valuable intermediate, explore its chemical reactivity, and highlight its emerging role in the development of novel therapeutics.
Synthesis of this compound: A Methodological Overview
The synthesis of this compound primarily involves the controlled chlorination of a 2-methylpyridine (2-picoline) precursor. Achieving the desired 4,5-dichloro substitution pattern requires careful selection of chlorinating agents and reaction conditions to manage regioselectivity and prevent over-chlorination.
Electrophilic Chlorination of 2-Methylpyridine
Direct electrophilic chlorination of the pyridine ring is a common strategy. The pyridine ring is less reactive towards electrophiles than benzene, necessitating forcing conditions or the use of activating groups. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.
Conceptual Mechanism: Electrophilic Chlorination
The mechanism involves the generation of an electrophilic chlorine species (e.g., from Cl₂ with a Lewis acid catalyst) that attacks the electron-rich pyridine ring. The regioselectivity is governed by the electronic effects of the nitrogen atom and the methyl group. The nitrogen atom deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. The methyl group is an activating, ortho-, para-director. The interplay of these effects can lead to a mixture of chlorinated products. To achieve the 4,5-dichloro isomer, a multi-step process or specific directing strategies may be necessary.
Caption: Conceptual pathway for electrophilic chlorination of 2-methylpyridine.
Representative Synthetic Protocol
Protocol: Free-Radical Chlorination of a 2-Chloro-4-methylpyridine Derivative [1]
This protocol describes the chlorination of the methyl group, but similar principles of radical initiation and controlled chlorine addition can be applied for ring chlorination under different conditions.
-
Materials:
-
2-Chloro-4-methylpyridine (100 g, 784.3 mmol)
-
Water (100.0 g)
-
2,2'-Azobisisobutyronitrile (AIBN) (1.0 g)
-
Chlorine gas
-
A basic solution (e.g., sodium hydroxide solution)
-
-
Procedure:
-
A mixture of 2-chloro-4-methylpyridine and water is charged into a reaction vessel.
-
The mixture is stirred and heated to 65°C.
-
AIBN is added to the mixture.
-
After 10 minutes, chlorine gas is bubbled through the mixture at a controlled rate (e.g., 9.6 g/hr), maintaining the temperature between 65-67°C.
-
During the reaction, a basic solution is added to neutralize the hydrogen chloride and/or hydrochloride salts that are formed.
-
The reaction progress is monitored by gas chromatography to determine the relative amounts of starting material and chlorinated products.
-
Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and distillation.
-
Physicochemical and Spectroscopic Properties
The precise physicochemical properties and spectroscopic data for this compound are not widely published. However, based on its structure and data from related compounds, the following properties can be anticipated.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Range |
| Molecular Formula | C₆H₅Cl₂N |
| Molecular Weight | 162.02 g/mol |
| Appearance | Colorless to light yellow solid or liquid |
| Boiling Point | Estimated 200-220 °C |
| Melting Point | Not widely reported |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate); sparingly soluble in water. |
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (around δ 2.5 ppm) and two singlets in the aromatic region for the two pyridine protons.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals: one for the methyl carbon and five for the aromatic carbons, with the carbon atoms attached to chlorine atoms shifted downfield.
-
IR Spectroscopy: The infrared spectrum would likely show characteristic C-H stretching vibrations for the aromatic and methyl groups, C=C and C=N stretching vibrations for the pyridine ring, and C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 161 and an M+2 peak of approximately 65% the intensity of the M+ peak, characteristic of a molecule containing two chlorine atoms.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the two chlorine substituents on the pyridine ring, making it a valuable substrate for nucleophilic aromatic substitution (SₙAr) reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms makes the pyridine ring electron-deficient and susceptible to attack by nucleophiles. The chlorine atoms at the 4- and 5-positions are potential leaving groups. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions.
Caption: Generalized mechanism for SₙAr on this compound.
This reactivity allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiols, providing access to a diverse library of substituted pyridine derivatives for further elaboration in drug discovery programs.
Applications in Drug Development and Medicinal Chemistry
Dichlorinated pyridines are important intermediates in the synthesis of pharmaceutically active compounds.[2] While specific examples detailing the use of this compound are not abundant in the public domain, its structural motifs are found in various classes of therapeutic agents.
Role as a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a substituted pyridine or pyrimidine core that serves to anchor the molecule within the ATP-binding pocket of the enzyme. The dichlorinated pyridine core can be functionalized to introduce substituents that target specific amino acid residues in the kinase domain, thereby achieving potency and selectivity. For instance, the synthesis of certain VEGFR-2 inhibitors involves the nucleophilic displacement of a chlorine atom on a dichlorinated pyrimido[4,5-b]indole scaffold by various anilines.[3]
Potential Antimicrobial and Antifungal Activity
Safety and Handling
Dichlorinated pyridine derivatives should be handled with care by trained personnel in a well-ventilated laboratory. They are generally considered hazardous materials. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis, while requiring careful control of chlorination conditions, provides access to a versatile scaffold for further functionalization. The reactivity of the chloro-substituents towards nucleophilic substitution opens up a wide array of possibilities for the creation of diverse molecular libraries. Although specific applications in marketed drugs are not yet prominent, its structural features are congruent with those found in important therapeutic classes, such as kinase inhibitors and antimicrobial agents. Further exploration of the synthetic utility and biological activity of this compound is warranted and holds promise for the discovery of new and improved therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of Cetylpyridinium Chloride and Chlorhexidine Acetate: A Promising Candidate for Rapid Killing of Gram-Positive/Gram-Negative Bacteria and Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activity of ring poly-chlorinated pyrimidines: structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichloro-2-methylpyridine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its specific substitution pattern offers a versatile scaffold for further functionalization, making the development of efficient and scalable synthetic routes a significant area of research. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, experimental considerations, and comparative analysis of the methodologies. We will explore direct chlorination strategies, the nuanced chemistry of pyridine N-oxides, and multi-step synthetic sequences, offering field-proven insights to guide researchers in their synthetic endeavors.
Introduction: The Significance of this compound
Substituted pyridines are a cornerstone of modern medicinal chemistry and crop protection science. The unique electronic properties of the pyridine ring, coupled with the ability to introduce a wide array of functional groups, make it a privileged scaffold in drug discovery. This compound, in particular, serves as a key building block for several commercial products. The two chlorine atoms at the 4- and 5-positions provide reactive handles for nucleophilic substitution and cross-coupling reactions, while the methyl group at the 2-position can be a site for further modification or can influence the overall electronic and steric properties of the molecule.
The primary challenge in the synthesis of this compound lies in achieving the desired regioselectivity. The pyridine ring has a complex reactivity profile towards electrophilic substitution, and direct chlorination of 2-methylpyridine can lead to a mixture of isomers. Therefore, a deep understanding of the reaction mechanisms and careful control of the reaction conditions are paramount.
Synthetic Pathways to this compound
Several synthetic strategies have been developed to access this compound. These can be broadly categorized into:
-
Direct Chlorination of 2-Methylpyridine: A direct and atom-economical approach, but often plagued by selectivity issues.
-
Synthesis via 2-Methylpyridine-N-oxide: A more controlled method that leverages the directing effects of the N-oxide functionality.
-
Multi-step Synthesis via Picolinic Acid Intermediates: A longer but potentially more regioselective route involving the synthesis and subsequent decarboxylation of a dichlorinated picolinic acid.
Pathway 1: Direct Chlorination of 2-Methylpyridine
The direct introduction of two chlorine atoms onto the 2-methylpyridine (also known as 2-picoline) ring is an attractive approach due to its directness. However, the pyridine ring is deactivated towards electrophilic substitution compared to benzene, and the directing effects of the methyl group and the ring nitrogen can lead to a mixture of chlorinated products.[1]
Mechanism: The chlorination of 2-methylpyridine is an electrophilic aromatic substitution reaction. The reaction typically requires a chlorinating agent and a Lewis acid catalyst to generate a more potent electrophile. The regioselectivity is influenced by the electron-donating methyl group (ortho-, para-directing) and the electron-withdrawing nitrogen atom (meta-directing relative to itself).
Methodologies and Experimental Considerations:
-
Vapor-Phase Chlorination: This industrial method often employs high temperatures and can lead to a mixture of chlorinated pyridines, including side-chain chlorination.[2][3] Controlling the reaction conditions, such as temperature and residence time, is crucial for maximizing the yield of the desired isomer.[2]
-
Liquid-Phase Chlorination with Chlorine Gas and Lewis Acids: A common laboratory and industrial approach involves bubbling chlorine gas through a solution of 2-methylpyridine in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃). Elevated temperatures are typically required to drive the reaction.[4]
-
Chlorination with Trichloroisocyanuric Acid (TCCA): TCCA in the presence of a Lewis acid has been reported as a milder and more selective chlorinating agent for pyridine derivatives.
Challenges and Causality:
The primary challenge in direct chlorination is controlling the regioselectivity. The interplay of the activating methyl group and the deactivating ring nitrogen can result in the formation of various mono-, di-, and trichlorinated isomers. Furthermore, side-chain chlorination of the methyl group can be a significant competing reaction, especially under free-radical conditions.[5] The choice of solvent and catalyst, as well as precise temperature control, are critical variables that must be optimized to favor the formation of the 4,5-dichloro isomer.
Illustrative Workflow for Direct Chlorination:
Caption: Generalized workflow for the direct chlorination of 2-methylpyridine.
Pathway 2: Synthesis via 2-Methylpyridine-N-oxide
To overcome the regioselectivity challenges of direct chlorination, a more controlled approach involves the use of 2-methylpyridine-N-oxide. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to electrophilic substitution, particularly at the 4-position.
Mechanism: The N-oxide group is strongly activating and directs electrophiles to the 4-position. After the introduction of the first chlorine atom at the 4-position, the subsequent chlorination at the 5-position is influenced by the combined directing effects of the N-oxide, the methyl group, and the newly introduced chlorine atom. The deoxygenation of the N-oxide is typically achieved in a subsequent step or can sometimes occur in situ. Treatment of pyridine N-oxides with phosphorus oxychloride (POCl₃) is a known method for both chlorination and deoxygenation.[6][7]
Methodologies and Experimental Considerations:
-
N-Oxidation of 2-Methylpyridine: 2-Methylpyridine is first oxidized to 2-methylpyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[8][9]
-
Chlorination of 2-Methylpyridine-N-oxide: The N-oxide is then subjected to chlorination. A common reagent for this transformation is phosphorus oxychloride (POCl₃), which can effect both chlorination and deoxygenation.[6][10] The reaction conditions, including temperature and stoichiometry, must be carefully controlled to achieve dichlorination at the 4- and 5-positions.
Causality and Advantages:
The N-oxide pathway offers significantly better regiocontrol compared to direct chlorination. The strong directing effect of the N-oxide group to the 4-position is the key to this selectivity. This method allows for a more predictable and often higher-yielding synthesis of the desired 4,5-dichloro isomer.
Illustrative Workflow for Synthesis via N-oxide:
Caption: Synthetic pathway to this compound via the N-oxide intermediate.
Pathway 3: Multi-step Synthesis via Picolinic Acid Intermediates
A more lengthy but highly regioselective approach involves the synthesis of a substituted picolinic acid followed by decarboxylation. This strategy allows for the precise installation of the chlorine atoms before the final removal of the carboxylic acid group.
Mechanism: This pathway relies on the synthesis of 4,5-dichloro-2-picolinic acid. The carboxylic acid group can then be removed through a decarboxylation reaction, which can be promoted by heat or a catalyst.[11][12][13][14][15]
Methodologies and Experimental Considerations:
-
Synthesis of a Picoline Precursor: The synthesis would likely start from a suitable pyridine derivative that allows for the introduction of a carboxylic acid group at the 2-position and chlorine atoms at the 4- and 5-positions.
-
Chlorination: The pyridine ring would be chlorinated at the desired positions.
-
Decarboxylation: The final step is the removal of the carboxylic acid group. This can be a challenging step and may require harsh conditions, which could potentially lead to side reactions. Catalytic methods for decarboxylation are an area of active research.[13][14]
Challenges and Rationale:
While this multi-step approach offers the potential for excellent regioselectivity, it is a longer and more complex route. Each step requires optimization, and the overall yield may be lower than more direct methods. The key challenge lies in the efficient synthesis of the dichloropicolinic acid intermediate and the subsequent clean decarboxylation without decomposition of the product. This route would typically be considered when very high purity is required and direct chlorination methods prove to be unselective.
Illustrative Workflow for Picolinic Acid Pathway:
Caption: A multi-step synthetic approach involving a picolinic acid intermediate.
Comparative Analysis of Synthesis Pathways
| Parameter | Direct Chlorination | N-Oxide Pathway | Picolinic Acid Pathway |
| Starting Material | 2-Methylpyridine | 2-Methylpyridine | Various Pyridine Precursors |
| Number of Steps | 1 | 2 | Multiple |
| Regioselectivity | Low to Moderate | High | Potentially Very High |
| Typical Yield | Variable, often moderate | Good to High | Variable, depends on each step |
| Key Reagents | Cl₂, Lewis Acids, TCCA | H₂O₂, POCl₃ | Various |
| Challenges | Isomer separation, side-chain chlorination | Handling of N-oxides and POCl₃ | Lengthy synthesis, challenging decarboxylation |
| Industrial Scalability | Favorable | Feasible | Less Favorable |
Detailed Experimental Protocols
Please note: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol 4.1: Synthesis of 2-Methylpyridine-N-oxide
-
Materials:
-
2-Methylpyridine
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpyridine and glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-methylpyridine-N-oxide.
-
Protocol 4.2: Synthesis of this compound from 2-Methylpyridine-N-oxide
-
Materials:
-
2-Methylpyridine-N-oxide
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add 2-methylpyridine-N-oxide.
-
Slowly add phosphorus oxychloride dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
-
Conclusion and Future Outlook
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: achieving high regioselectivity in a cost-effective and scalable manner. While direct chlorination offers a straightforward approach, the lack of selectivity often necessitates the use of more controlled, multi-step methods. The pyridine N-oxide pathway currently represents a robust and reliable method for accessing this important intermediate with good yields and high purity. The development of more selective direct chlorination methods, perhaps through the use of novel catalytic systems, remains an active area of research. Furthermore, advancements in catalytic decarboxylation could make the picolinic acid route a more viable option in the future. For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a careful consideration of factors such as scale, purity requirements, and available resources.
References
- 1. Recent strategies for the synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 3. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google Patents [patents.google.com]
- 4. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Page loading... [guidechem.com]
- 8. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decarboxylation [organic-chemistry.org]
- 12. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Catalytic dehydrogenative decarboxyolefination of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in catalytic decarboxylative transformations of carboxylic acid groups attached to a non-aromatic sp2 or sp carbon - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
Spectroscopic Profile of 4,5-Dichloro-2-methylpyridine: A Technical Guide for Researchers
Introduction: The Significance of 4,5-Dichloro-2-methylpyridine in Modern Chemistry
This compound is a halogenated aromatic heterocycle of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—a methyl group at the 2-position and chlorine atoms at the 4- and 5-positions—creates a distinct electronic and steric environment that imparts valuable properties as a synthetic intermediate. The strategic placement of the chloro-substituents allows for selective functionalization through nucleophilic substitution or cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules with desired biological or material properties.
Understanding the precise molecular structure and electronic characteristics of this compound is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for unambiguous structure elucidation and quality control. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into the interpretation of its spectra and the experimental protocols for data acquisition. For comparative analysis, experimental data for the closely related analogue, 2-chloro-5-methylpyridine, is also presented and discussed.
Molecular Structure and Isomeric Considerations
The core of our investigation is the this compound molecule. Its structure, illustrated below, is fundamental to interpreting the spectroscopic data that follows.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the scarcity of published experimental spectra for this compound, the following data is based on validated prediction models and comparison with the experimentally determined spectrum of the analogue, 2-chloro-5-methylpyridine.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the two aromatic protons and the methyl group protons, respectively.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | H-6 |
| ~7.5 | s | 1H | H-3 |
| ~2.5 | s | 3H | -CH₃ |
Predicted in CDCl₃ at 400 MHz.
Insight and Rationale: The downfield shift of the aromatic protons is characteristic of their position on an electron-deficient pyridine ring. The two chlorine atoms are strongly electron-withdrawing, further deshielding the ring protons. The absence of ortho- or meta-coupling for both aromatic protons leads to the prediction of singlets. The methyl group at the 2-position is expected to resonate in the typical aliphatic region.
For comparison, the experimental ¹H NMR data for 2-chloro-5-methylpyridine is provided below.[1]
Table 2: Experimental ¹H NMR Data for 2-Chloro-5-methylpyridine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.18 | d | 2.5 | 1H | H-6 |
| 7.45 | dd | 8.5, 2.5 | 1H | H-4 |
| 7.13 | d | 8.5 | 1H | H-3 |
| 2.27 | s | - | 3H | -CH₃ |
Source: ChemicalBook, reported in J. HETEROCYCL. CHEM. 2, 420 (1965).[1]
Comparative Analysis: In 2-chloro-5-methylpyridine, the presence of adjacent protons allows for observable coupling, resulting in doublets and a doublet of doublets.[1] In contrast, the protons in this compound are isolated from each other by the chloro substituents, leading to the prediction of singlets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-2 |
| ~150 | C-6 |
| ~145 | C-4 |
| ~130 | C-5 |
| ~125 | C-3 |
| ~24 | -CH₃ |
Predicted in CDCl₃.
Insight and Rationale: The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the chlorine substituents. The carbon bearing the methyl group (C-2) and the carbon adjacent to the nitrogen (C-6) are expected to be the most downfield in the aromatic region, with the exception of the carbons directly bonded to the chlorine atoms (C-4 and C-5), which will also be significantly deshielded. The methyl carbon will appear in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H, C=N, C=C, and C-Cl bonds.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2980-2850 | Aliphatic C-H stretch | Medium |
| 1600-1550 | C=N stretch | Strong |
| 1500-1400 | Aromatic C=C stretch | Strong |
| 850-750 | C-Cl stretch | Strong |
| 800-700 | C-H out-of-plane bend | Strong |
Insight and Rationale: The aromatic C-H stretching vibrations appear at higher wavenumbers than the aliphatic C-H stretches of the methyl group. The C=N and C=C stretching vibrations within the pyridine ring are typically strong and appear in the 1600-1400 cm⁻¹ region. The strong absorption bands in the lower frequency region are indicative of the C-Cl stretching vibrations. The pattern of C-H out-of-plane bending can provide information about the substitution pattern of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₆H₅Cl₂N, Molecular Weight: 162.02 g/mol ), the mass spectrum is expected to show a molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 161/163/165 | [M]⁺ | Molecular ion with characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). |
| 126 | [M-Cl]⁺ | Loss of a chlorine atom. |
| 99 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |
Insight and Rationale: The molecular ion peak will appear as a cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The most abundant peak in this cluster will be at m/z 161 (containing two ³⁵Cl atoms), followed by a peak at m/z 163 (containing one ³⁵Cl and one ³⁷Cl), and a smaller peak at m/z 165 (containing two ³⁷Cl atoms). A common fragmentation pathway for halogenated pyridines is the loss of a halogen radical, which would result in a fragment at m/z 126. Further fragmentation can occur through the loss of stable neutral molecules like HCN.
References
An In-depth Technical Guide to the Solubility of 4,5-Dichloro-2-methylpyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4,5-dichloro-2-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive publicly available quantitative data, this document establishes a framework for predicting solubility based on fundamental physicochemical principles and provides detailed, field-proven experimental protocols for its precise determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate solvent selection, process development, and formulation design.
Introduction: The Significance of Solubility in Chemical Process Development
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate in organic solvents is a critical parameter that governs the efficiency, scalability, and economic viability of chemical processes. For a compound like this compound, understanding its solubility profile is paramount for:
-
Reaction Kinetics: Ensuring that reactants are in the same phase for optimal reaction rates.
-
Crystallization and Purification: Selecting appropriate solvent systems for effective purification and isolation of the final product with desired crystal morphology.
-
Formulation: Developing stable and bioavailable drug products.
-
Process Safety: Avoiding precipitation in transfer lines and reactors.
This guide will first delineate the predicted physicochemical properties of this compound, followed by a theoretical assessment of its expected solubility in various classes of organic solvents. Subsequently, a detailed experimental protocol for the widely accepted shake-flask method will be presented, enabling researchers to generate reliable quantitative solubility data.
Physicochemical Profile of this compound
A thorough understanding of a molecule's structural and electronic properties is fundamental to predicting its behavior in different solvent environments.
Molecular Structure:
This compound is a substituted pyridine ring with the following key features:
-
A pyridine core, which is a heterocyclic aromatic ring containing a nitrogen atom.
-
Two chlorine atoms at the 4 and 5 positions.
-
A methyl group at the 2 position.
Predicted Physicochemical Properties:
While experimental data for this specific isomer is scarce, we can estimate its properties based on its structure and data from similar compounds.
| Property | Predicted Value/Comment | Rationale/Source |
| Molecular Formula | C₆H₅Cl₂N | Based on chemical structure. |
| Molecular Weight | 162.02 g/mol | Calculated from the molecular formula.[1][2] |
| Polarity | Moderately Polar | The nitrogen atom and chlorine substituents introduce polarity, but the aromatic ring and methyl group are nonpolar. |
| Hydrogen Bond Acceptor | Yes (Nitrogen lone pair) | The lone pair of electrons on the pyridine nitrogen can accept a hydrogen bond.[3] |
| Hydrogen Bond Donor | No | There are no hydrogen atoms bonded to highly electronegative atoms. |
| Predicted logP (XLogP3) | ~2.7 - 2.8 | Based on computed values for isomers like 2,4-dichloro-5-methylpyridine and 2,5-dichloro-4-methylpyridine.[1][3] A higher logP indicates greater lipophilicity. |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This means that solutes tend to dissolve in solvents with similar intermolecular forces.
Predicted Solubility in Different Solvent Classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by the presence of O-H or N-H bonds, making them strong hydrogen bond donors and acceptors. Due to the moderate polarity and the hydrogen bond accepting capability of the nitrogen atom in this compound, good solubility is expected in these solvents. The dipole-dipole interactions and potential for hydrogen bonding will facilitate dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents possess significant polarity but lack hydrogen bond donating capabilities. Strong dipole-dipole interactions between the solvent and the polar C-Cl bonds and the pyridine nitrogen of the solute are expected. Therefore, good to moderate solubility is predicted in this class of solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Given the moderate polarity and a predicted logP around 2.7-2.8, this compound is expected to have low to moderate solubility in non-polar solvents. The presence of the nonpolar methyl group and the overall molecular size will contribute to some solubility, but the polar functionalities will limit miscibility. For comparison, a study on 2,3-dichloropyridine showed measurable solubility in toluene, suggesting that some solubility of dichlorinated pyridines in non-polar aromatic solvents is likely.[5]
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique to determine the equilibrium solubility of a solid in a solvent at a constant temperature.[6]
Detailed Protocol:
Objective: To determine the saturation solubility of this compound in a chosen organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s) (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with a temperature-controlled bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure equilibrium is reached. b. Pipette a known volume of the selected organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in the orbital shaker bath set to the desired constant temperature (e.g., 25 °C). b. Agitate the vials at a constant speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau.
-
Sample Collection and Preparation: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility. d. Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Concentration Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry. c. Analyze the diluted sample solution under the same conditions.
-
Calculation: a. Using the calibration curve, determine the concentration of the diluted sample. b. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces in the solvent. The relationship between temperature and solubility is often exponential.[8]
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and solvent will lead to higher solubility.
-
Molecular Size and Shape: Larger molecules can be more difficult to solvate, as it requires creating a larger cavity in the solvent structure.[9]
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the solvent-solute interactions. A higher crystal lattice energy will generally lead to lower solubility.
Conclusion
References
- 1. chemscene.com [chemscene.com]
- 2. 2,4-Dichloro-5-methylpyridine | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2,3-Dichloropyridine solubility in 14 pure solvents: Determination, correlation, Hansen solubility parameter, solvent e… [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 8. research.unipd.it [research.unipd.it]
- 9. m.youtube.com [m.youtube.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4,5-Dichloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Commitment to Proactive Safety in Chemical Synthesis
In the fast-paced world of pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone of innovation.[1] Its derivatives are integral to the development of a wide array of biologically active molecules that address critical global needs in health and agriculture.[1][2] Among these, 4,5-Dichloro-2-methylpyridine stands out as a key intermediate, offering a versatile building block for the synthesis of novel compounds.[2] However, the very reactivity that makes this compound valuable also necessitates a deep and unwavering commitment to safety. This guide is designed to provide you, the researcher and drug development professional, with a comprehensive understanding of the safety and handling precautions required for this compound. By moving beyond a mere checklist of procedures and delving into the causality behind each recommendation, we aim to foster a culture of proactive safety that is as integral to your work as the chemical reactions themselves.
Section 1: Hazard Identification and Risk Assessment
This compound is a chlorinated pyridine derivative and, as such, should be handled with the utmost care. Based on the hazard classifications of analogous compounds, it is prudent to assume that this compound is harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.[5][6][7]
Key Hazard Statements for Structurally Similar Compounds:
The dichlorinated nature of the pyridine ring suggests that this compound may also pose environmental hazards, and therefore, it should not be released into the environment.
Physical and Chemical Properties of an Analogous Compound (2,5-Dichloro-4-methylpyridine)
| Property | Value | Source |
| Molecular Formula | C6H5Cl2N | [3] |
| Molecular Weight | 162.01 g/mol | [3][4] |
| Boiling Point | 219.3°C at 760 mmHg | [3] |
| Flash Point | 107.3 ± 11.5 °C | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
Note: This data is for a structural isomer and should be used as a general guideline. The physical properties of this compound may vary.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount when working with this compound. This involves a combination of engineering controls, administrative controls, and the diligent use of appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
-
Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood.[8] This is the most critical engineering control to minimize inhalation exposure.
-
Ventilation: Ensure that the laboratory has a high rate of air exchange to prevent the accumulation of vapors.[8]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[9] In situations where there is a risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Hand Protection: Nitrile gloves are a suitable choice for handling this compound, as they offer good resistance to a range of chemicals.[8] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
-
Skin and Body Protection: A flame-retardant lab coat should be worn at all times.[6][10] For procedures with a higher risk of splashing, consider the use of a chemical-resistant apron.
-
Respiratory Protection: In most cases, working within a properly functioning fume hood will provide adequate respiratory protection.[6] However, in the event of a spill or a failure of the primary engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9]
Section 3: Safe Handling, Storage, and Disposal Protocols
Prudent Handling Practices
-
Avoid Contact: Take every precaution to avoid direct contact with the skin, eyes, and clothing.[11]
-
Static Discharge: As with many organic compounds, there is a potential for static discharge.[6][10] When transferring large quantities, ensure that containers and equipment are properly grounded.[6][10]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6][10] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[11]
Secure Storage
-
Container: Store this compound in a tightly closed, properly labeled container.[10][11]
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[10][12]
-
Segregation: Store away from incompatible materials to prevent accidental mixing.[12]
Responsible Disposal
-
Waste Characterization: All waste containing this compound, including empty containers, contaminated labware, and reaction byproducts, must be treated as hazardous waste.
-
Collection: Collect hazardous waste in designated, clearly labeled, and sealed containers.
-
Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Section 4: Emergency Procedures: A Plan for the Unexpected
First-Aid Measures
-
Inhalation: If inhaled, immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[7][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek immediate medical attention.[14]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[7][13] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][11]
-
Ingestion: If swallowed, rinse the mouth with water.[14] Do NOT induce vomiting. Seek immediate medical attention.[7]
Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow, illustrated in the diagram below, outlines the key steps to take.
Caption: Workflow for responding to a this compound spill.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound is not merely a matter of compliance; it is a fundamental aspect of scientific integrity and professional responsibility. By understanding the inherent hazards of this compound and diligently applying the principles outlined in this guide, researchers can confidently and safely unlock its potential in the pursuit of scientific advancement. This commitment to safety not only protects individuals and the environment but also upholds the high standards of the scientific community.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. 2,4-Dichloro-5-methylpyridine | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lobachemie.com [lobachemie.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
The Strategic Application of 4,5-Dichloro-2-methylpyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Pyridine and the Unique Potential of 4,5-Dichloro-2-methylpyridine
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability make it a favored building block in drug design.[1][2] Within the diverse landscape of pyridine derivatives, halogenated pyridines, particularly dichlorinated isomers, serve as exceptionally versatile intermediates for the construction of complex molecular architectures.[3][4] This guide focuses on the strategic application of a specific, yet highly valuable isomer: This compound .
This technical guide, intended for researchers and professionals in drug development, will provide an in-depth exploration of the synthetic utility and therapeutic potential of this compound. We will delve into its role as a precursor to potent kinase inhibitors and other medicinally relevant compounds, offering both theoretical insights and practical, field-proven experimental methodologies.
Core Synthetic Strategies: Harnessing the Reactivity of this compound
The chemical reactivity of this compound is dominated by the two chlorine substituents, which are amenable to displacement through nucleophilic aromatic substitution (SNAr) and serve as handles for transition metal-catalyzed cross-coupling reactions. The methyl group at the 2-position also influences the electronic properties and steric environment of the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalized Pyridines
Nucleophilic aromatic substitution is a fundamental transformation for the elaboration of this compound. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituents activates the ring towards nucleophilic attack. A critical aspect of SNAr on this scaffold is the regioselectivity of the substitution – that is, which of the two chlorine atoms is preferentially replaced.
While definitive, comparative kinetic studies on the regioselectivity of this compound are not extensively published, general principles of SNAr on pyridine rings suggest that the C4 position is typically more activated towards nucleophilic attack than the C5 position.[5][6] This is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate more effectively when the attack occurs at the para-position (C4).
Experimental Protocol: Regioselective Monosubstitution with an Amine Nucleophile
This protocol provides a generalized procedure for the regioselective monosubstitution of this compound with a primary or secondary amine, a common first step in the synthesis of many bioactive molecules.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equivalents)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile or DMF, add the desired amine (1.0-1.2 equivalents).
-
Add the base (DIPEA or TEA, 1.5-2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired mono-substituted product. It is anticipated that the major product will be the 4-amino-5-chloro-2-methylpyridine derivative.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous polar aprotic solvents like MeCN or DMF are used to dissolve the reactants and facilitate the SNAr reaction without interfering with the nucleophile.
-
Base: A non-nucleophilic organic base like DIPEA or TEA is employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure complete reaction.
-
Temperature: The reaction temperature is a critical parameter. Starting at room temperature and gradually increasing the temperature allows for controlled substitution and helps to minimize the formation of the di-substituted byproduct.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The chloro substituents of this compound are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These powerful methods enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide variety of aryl, heteroaryl, and amino groups.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of biaryl structures. In the context of this compound, this reaction can be employed to introduce aryl or heteroaryl substituents, which are common features in many kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling of a Monochloro-methylpyridine Intermediate
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a mono-substituted chloro-methylpyridine derivative with a boronic acid.
Materials:
-
4-Amino-5-chloro-2-methylpyridine derivative (from SNAr reaction)
-
Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine the 4-amino-5-chloro-2-methylpyridine derivative (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Causality Behind Experimental Choices:
-
Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the coupling reaction. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used and offer good reactivity for a range of substrates.
-
Base: The base is required for the transmetalation step of the catalytic cycle. Carbonates are often used due to their moderate basicity and good solubility in the mixed solvent systems.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reactants. Degassing the solvent is important to prevent oxidation of the palladium(0) catalyst.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines and has become indispensable in medicinal chemistry.[7][8][9] This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and even ammonia surrogates.[7][8][9]
Experimental Protocol: Buchwald-Hartwig Amination of a Chloro-methylpyridine
This protocol provides a general procedure for the Buchwald-Hartwig amination of a chloro-methylpyridine derivative.
Materials:
-
Chloro-methylpyridine derivative
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, combine the chloro-methylpyridine derivative (1.0 equivalent), the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.
-
Add the anhydrous solvent, followed by the amine (1.1-1.5 equivalents).
-
Seal the reaction vessel and heat the mixture at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup and extract the product into an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos and SPhos are often effective for coupling with a wide range of amines.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide is frequently used to deprotonate the amine in the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so it is crucial to perform the reaction under an inert atmosphere to prevent catalyst deactivation.
Applications in Kinase Inhibitor Discovery
A major application of this compound is in the synthesis of imidazo[4,5-b]pyridines, a class of heterocyclic compounds that are isosteres of purines and have shown significant activity as kinase inhibitors.[10][11][12] The general synthetic route involves the initial SNAr reaction of this compound with an amine, followed by cyclization to form the fused imidazole ring.
Caption: General workflow for the synthesis of imidazo[4,5-b]pyridine kinase inhibitors.
Case Study: Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase that is implicated in a number of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. Several classes of GSK-3 inhibitors based on the imidazo[4,5-b]pyridine scaffold have been developed.[2][13][14][15] The synthesis of these inhibitors often utilizes a dichloropyridine starting material to construct the core heterocycle.
Table 1: Examples of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors
| Target Kinase | Scaffold | Precursor | Biological Activity (IC₅₀) | Reference |
| GSK-3 | Imidazo[4,5-b]pyridine | Dichloropyridine derivative | Potent inhibition in the nanomolar range | [15] |
| CK2 | Imidazo[4,5-b]pyridine | Dichloropyridine derivative | Significant inhibition | [16] |
| VEGFR-2 | Imidazo[4,5-b]pyridine | Dichloropyridine derivative | Potent inhibition | [17] |
| ALK5 | Pyrazolo[4,3-b]pyridine | Dichloropyridine derivative | Nanomolar potency | [18] |
Applications in Central Nervous System (CNS) Drug Discovery
The pyridine scaffold is a common feature in drugs that act on the central nervous system.[16] The ability to fine-tune the physicochemical properties of pyridine derivatives through substitution makes them attractive for CNS drug design, where properties like blood-brain barrier permeability are critical. While specific examples of CNS drug candidates derived directly from this compound are not as prevalent in the literature as kinase inhibitors, the synthetic methodologies described above provide a clear path for the exploration of this chemical space. The introduction of various lipophilic and polar groups through SNAr and cross-coupling reactions can be used to modulate the properties of the resulting compounds to optimize them for CNS targets.
Challenges and Future Perspectives
While this compound is a valuable building block, challenges remain in its application. A key challenge is the precise control of regioselectivity in sequential substitution reactions, especially when two highly reactive sites are present. Further research into developing more selective catalytic systems for the functionalization of dichloropyridines is an active area of investigation.
The future of drug discovery with this compound lies in its use in diversity-oriented synthesis to create large libraries of compounds for high-throughput screening. The combination of established synthetic methodologies with modern drug discovery technologies, such as DNA-encoded libraries and fragment-based screening, will undoubtedly lead to the discovery of new therapeutic agents based on this versatile scaffold.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its predictable reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of a wide range of complex molecules. The successful application of this scaffold in the development of potent kinase inhibitors highlights its importance in modern drug discovery. As synthetic methodologies continue to advance, the potential applications of this compound in the discovery of new therapeutics for a variety of diseases, including cancer and CNS disorders, will undoubtedly continue to expand.
References
- 1. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Dichlorinated Pyridine Scaffold
An In-Depth Technical Guide to the Reactivity Profile of 4,5-Dichloro-2-methylpyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the pyridine ring stands as a "privileged scaffold."[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have cemented its role in a vast array of bioactive molecules.[3][4] Among the myriad of substituted pyridines, this compound (CAS No. 514216-44-5) emerges as a particularly versatile and strategic building block.[5][6]
This guide provides an in-depth exploration of the reactivity profile of this compound. We will move beyond a simple recitation of reactions to dissect the underlying electronic and steric factors that govern its behavior. As a Senior Application Scientist, the goal is to offer not just the "what" but the "why"—providing the causal insights necessary for researchers to rationally design synthetic routes, troubleshoot experimental challenges, and unlock the full potential of this valuable intermediate.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is a direct consequence of the interplay between its substituents and the inherent electronic nature of the pyridine ring.
-
Pyridine Core: The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring (an electron-poor or π-deficient system). This intrinsic electron deficiency makes the pyridine ring susceptible to nucleophilic attack, a characteristic less common in benzene.[7]
-
Chloro Substituents (C4 & C5): The two chlorine atoms are strongly electron-withdrawing via the inductive effect, further depleting the electron density of the aromatic ring. This significantly "activates" the ring for nucleophilic aromatic substitution (SNAr) compared to unsubstituted pyridine.[8]
-
Methyl Group (C2): The methyl group is weakly electron-donating through hyperconjugation, which slightly counteracts the electron-withdrawing effects at the ortho position (C2).
This electronic arrangement creates a fascinating reactivity map. The positions ortho and para to the nitrogen (C2, C4, C6) are the most electron-deficient and thus the primary sites for nucleophilic attack.[7][9] In this molecule, the C4 position is doubly activated by the ring nitrogen and the C5-chloro group's inductive effect, while the C5 position lacks direct activation from the ring nitrogen. This sets the stage for regioselective transformations.
Synthesis of the Scaffold: A Protocol Perspective
The primary route to this compound is through the direct chlorination of 2-methylpyridine (α-picoline). While conceptually straightforward, achieving the desired 4,5-disubstitution pattern requires careful control of reaction conditions to avoid other isomers or side-chain chlorination.[5]
Modern Approach: Lewis Acid-Catalyzed Chlorination
Modern industrial and laboratory syntheses often employ reagents like trichloroisocyanuric acid (TCCA) in the presence of a Lewis acid catalyst. This method offers improved selectivity and operates under milder conditions than traditional high-temperature chlorination with Cl₂ gas.[5]
Experimental Protocol: Synthesis via TCCA/FeCl₃
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-methylpyridine (1.0 equiv.) and a suitable solvent such as 1,2-dichloroethane.
-
Catalyst Addition: Add anhydrous iron(III) chloride (FeCl₃, 0.05 equiv.) to the solution.
-
Reagent Addition: Slowly add trichloroisocyanuric acid (TCCA, ~0.7 equiv. for dichlorination) portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature below 60°C using a water bath if necessary.
-
Reaction: Heat the mixture to 60-70°C and monitor the reaction progress by GC-MS or TLC. The reaction typically takes 4-8 hours.
-
Workup: Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to yield this compound.
Causality Corner:
-
Why FeCl₃? The Lewis acid polarizes the Cl-Cl bond in TCCA, generating a more potent electrophilic "Cl⁺" equivalent, which is necessary to overcome the energy barrier for electrophilic aromatic substitution on the somewhat deactivated pyridine ring.[5]
-
Why TCCA? TCCA is a solid, safer, and more manageable source of chlorine compared to chlorine gas, making it ideal for laboratory-scale synthesis.[5]
-
Why portion-wise addition? To control the exothermicity of the reaction and maintain selectivity, preventing over-chlorination or side-chain radical chlorination.[5]
Reactivity Profile I: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the this compound ring makes it an excellent substrate for SNAr reactions. The core of this reaction is a two-step addition-elimination mechanism.[8][10]
-
Addition: A nucleophile attacks an electron-deficient carbon bearing a leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.[8]
Diagram: Generalized SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Regioselectivity: C4 versus C5
The critical question for any synthetic chemist is: which chlorine is more reactive?
-
C4 Position: This position is para to the ring nitrogen. Nucleophilic attack at C4 allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative nitrogen atom via resonance. This provides significant stabilization, making the C4 position the kinetically favored site for nucleophilic attack.[9]
-
C5 Position: This position is meta to the ring nitrogen. Attack at C5 does not allow for direct delocalization of the negative charge onto the nitrogen. The intermediate is therefore less stable, and substitution at this position is generally disfavored under kinetic control.
Experimental Protocol: Regioselective Amination at C4
-
Setup: In a sealed vial, dissolve this compound (1.0 equiv.) and the desired amine (e.g., morpholine, 1.2 equiv.) in a polar aprotic solvent like DMSO or NMP.
-
Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or diisopropylethylamine (DIPEA, 2.0 equiv.).
-
Reaction: Heat the mixture to 100-140°C. Monitor the reaction by LC-MS. The reaction typically completes within 8-24 hours.
-
Workup: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to isolate the 4-amino-5-chloro-2-methylpyridine derivative.
Causality Corner:
-
Why a polar aprotic solvent? Solvents like DMSO or NMP can solvate the cation of the base and the intermediate complex, but do not engage in hydrogen bonding that would deactivate the nucleophile.
-
Why a base? The reaction liberates HCl, which would protonate the amine nucleophile, rendering it unreactive. The base neutralizes the acid as it is formed.
Reactivity Profile II: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and they have revolutionized drug discovery.[11][12] this compound serves as an excellent substrate for these transformations. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]
Diagram: Generalized Palladium Cross-Coupling Cycle
Caption: The fundamental catalytic cycle for palladium cross-coupling reactions.
Regioselectivity in Cross-Coupling
The regioselectivity of cross-coupling reactions is primarily dictated by the rate of oxidative addition of the Pd(0) catalyst to the C-Cl bond. Generally, oxidative addition is faster at more electron-deficient C-X bonds. However, steric hindrance around the reaction site also plays a crucial role.
-
C4-Cl Bond: This bond is electronically activated by the para-nitrogen.
-
C5-Cl Bond: This bond is less electronically activated.
For many standard cross-coupling reactions (Suzuki, Buchwald-Hartwig), selective reaction at the more activated C4 position is typically observed, especially when using just one equivalent of the coupling partner. Achieving substitution at C5 often requires more forcing conditions or pre-functionalization of the C4 position.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction couples the dichloropyridine with an organoboron reagent (boronic acid or ester) and is valued for its functional group tolerance and the low toxicity of its boron byproducts.[11][13]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling at C4
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | ~85[14] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | Good[14] |
| 3 | Thiophene-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | Good (est.) |
Yields are estimated based on similar substrates and require experimental validation.
Experimental Protocol: Selective Suzuki Coupling at C4
-
Setup: To a microwave vial or Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent: Add a degassed solvent mixture, such as 1,4-Dioxane and water (4:1).
-
Reaction: Heat the mixture to 100°C (conventional heating) or 120°C (microwave) for 1-12 hours, monitoring by LC-MS.
-
Workup: After cooling, dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash chromatography to yield the 4-aryl-5-chloro-2-methylpyridine product.[14]
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction provides a powerful method for forming C-N bonds, creating aryl amines which are prevalent in pharmaceuticals.[15] Specialized phosphine ligands are often crucial for achieving high yields.[15]
Experimental Protocol: Selective Buchwald-Hartwig Amination at C4
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a specialized ligand (e.g., Xantphos, 4 mol%) to a Schlenk tube. Add anhydrous toluene and stir for 10 minutes.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).[14]
-
Reaction: Seal the tube and heat to 100-110°C with vigorous stirring for 8-16 hours.
-
Workup: Cool to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent like ethyl acetate.
-
Purification: Combine organic layers, wash with brine, dry, and concentrate. Purify by flash column chromatography.[14]
Causality Corner:
-
Why specialized ligands (XPhos, SPhos, Xantphos)? These bulky, electron-rich phosphine ligands stabilize the Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.[15]
-
Why a strong base (NaOtBu, K₃PO₄)? These bases are required to deprotonate the amine (in C-N coupling) or facilitate the transmetalation step (in C-C coupling) and are crucial for catalytic turnover.[14]
Orthogonal Reactivity and Further Transformations
The true synthetic power of this compound lies in the ability to perform sequential, regioselective reactions. After an initial substitution at the C4 position, the remaining C5-chloro group can be targeted in a second transformation, often under more forcing conditions. This orthogonal reactivity allows for the controlled, stepwise construction of complex, polysubstituted pyridine cores.
Furthermore, the other functional handles can be manipulated:
-
Oxidation of the Methyl Group: The 2-methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄), providing another point for diversification (e.g., amide coupling).[5]
-
Reduction of the Pyridine Ring: The aromatic ring can be reduced to the corresponding piperidine using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, transitioning from a flat, aromatic scaffold to a 3D saturated one.[5]
Conclusion
This compound is far more than a simple halogenated heterocycle; it is a precisely engineered building block offering predictable and regioselective reactivity. Its electronic architecture inherently directs both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions to the C4 position under kinetic control. This predictable behavior, combined with the potential for subsequent functionalization at C5 and the 2-methyl position, provides chemists with a reliable and powerful platform for the synthesis of novel compounds. Understanding the causal principles behind its reactivity—the stabilizing effect of the nitrogen on intermediates and the mechanics of the palladium catalytic cycle—is paramount for leveraging this scaffold to its full potential in the rapid and efficient development of new medicines and agrochemicals.
References
- 1. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound (EVT-3473623) | 514216-44-5 [evitachem.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. youtube.com [youtube.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. jmcct.com [jmcct.com]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
The Strategic Deployment of 4,5-Dichloro-2-methylpyridine in Modern Drug Discovery: A Technical Guide
For Immediate Release
An in-depth technical guide exploring the synthesis, reactivity, and application of 4,5-dichloro-2-methylpyridine and its analogs has been compiled for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of this critical chemical scaffold, highlighting its significance as a versatile building block in the creation of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.
Introduction: The Privileged Scaffold of Dichlorinated Pyridines
The pyridine ring is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs.[1] Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and serve as a scaffold for diverse functionalization makes it a privileged structure in drug design. The introduction of chlorine atoms to the pyridine ring significantly modulates its electronic properties, enhancing its utility as a synthetic intermediate. This compound, in particular, has emerged as a valuable synthon, offering multiple reaction sites for the construction of complex molecular architectures. This guide will delve into the synthetic routes to this compound, its chemical reactivity, and its application in the development of biologically active agents.
Synthesis of the Core Scaffold: this compound
The primary route to this compound involves the direct chlorination of 2-methylpyridine (also known as 2-picoline). This electrophilic aromatic substitution reaction is typically carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures.[1] Industrial-scale production often employs continuous flow reactors to optimize reaction conditions and improve yield and purity.[1]
A significant challenge in the synthesis of substituted pyridines is achieving the desired regioselectivity. For this compound, strategies have been developed to control the chlorination pattern, including the use of phosphorus oxychloride (POCl₃) under controlled conditions.[1]
Detailed Protocol: Chlorination of 2-Methylpyridine
-
Materials: 2-Methylpyridine, Chlorine gas, Iron(III) chloride (catalyst), Solvent (e.g., carbon tetrachloride or neat).
-
Procedure:
-
Charge a reaction vessel with 2-methylpyridine and the iron(III) chloride catalyst.
-
Heat the mixture to the desired reaction temperature (typically above 60°C).[1]
-
Bubble chlorine gas through the reaction mixture at a controlled rate.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench any excess chlorine.
-
Neutralize the reaction mixture with a suitable base.
-
Extract the product with an organic solvent.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
-
Causality Behind Experimental Choices: The use of a Lewis acid catalyst like FeCl₃ polarizes the Cl-Cl bond, making the chlorine more electrophilic and facilitating the attack on the electron-rich pyridine ring. Elevated temperatures are necessary to overcome the activation energy of the reaction. The choice of solvent can influence the reaction rate and selectivity.
Visualization of the Synthetic Workflow:
References
Methodological & Application
Application Notes & Protocols: 4,5-Dichloro-2-methylpyridine as a Versatile Scaffold for the Synthesis of Novel Bioactive Compounds
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, present in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding make it a privileged structure for interacting with biological targets.[3] Among the vast array of functionalized pyridines, 4,5-Dichloro-2-methylpyridine has emerged as a particularly valuable and versatile building block.[4] This guide provides an in-depth exploration of its reactivity and offers detailed protocols for its application in the synthesis of novel, diverse chemical libraries for biological screening.
The strategic placement of two chlorine atoms at the C4 and C5 positions, coupled with a methyl group at C2, imparts a distinct reactivity profile. The chlorine atoms serve as excellent leaving groups for various transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4] This dual-handle approach allows for sequential, regioselective functionalization, enabling the synthesis of complex molecular architectures from a simple, commercially available starting material.[5][6] This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols for leveraging this compound in synthetic campaigns.
Core Reactivity Principles
The synthetic utility of this compound is governed by the electronic nature of the pyridine ring and the identity of its substituents. The ring nitrogen atom is electron-withdrawing, which reduces the electron density at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.[7][8]
Key Reaction Modalities:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring facilitates the attack of nucleophiles, leading to the displacement of the chloro substituents. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The stability of this intermediate, particularly the resonance form that places the negative charge on the electronegative nitrogen atom, is the driving force for the reaction to occur preferentially at the C4 position (para to the nitrogen).[7]
-
Palladium-Catalyzed Cross-Coupling: The carbon-chlorine bonds provide reactive handles for forming new carbon-carbon and carbon-heteroatom bonds through powerful reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[10][11] These reactions offer a broad substrate scope and functional group tolerance, making them indispensable tools in modern organic synthesis.[12]
-
Side-Chain Functionalization: The methyl group at the C2 position can be oxidized to a carboxylic acid using strong oxidizing agents, providing another avenue for derivatization.[4]
Synthetic Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for key transformations involving this compound. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is often the first-choice strategy for derivatizing this compound due to its operational simplicity and efficiency. Regioselectivity can often be achieved, with the C4-chloro group being generally more reactive towards nucleophilic attack than the C5-chloro group, influenced by the electronic activation from the para-nitrogen atom.
Diagram 1: Generalized SNAr Mechanism. A conceptual (non-structural) representation of the addition-elimination pathway.
Protocol 2.1.1: Selective Monosubstitution with a Secondary Amine (e.g., Morpholine)
This protocol details the regioselective displacement of the C4-chloro group. The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the cationic counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Stir plate and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (e.g., 1.0 mmol, 162 mg) and potassium carbonate (2.0 mmol, 276 mg).
-
Add anhydrous DMSO (5 mL) to the vessel.
-
Add morpholine (1.2 mmol, 105 µL) to the stirring suspension.
-
Seal the vessel and heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the aromatic substitution.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(5-chloro-2-methylpyridin-4-yl)morpholine.
-
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions dramatically expand the synthetic possibilities, allowing for the formation of C-C and C-N bonds under relatively mild conditions. Success in these reactions is highly dependent on the careful selection of the catalyst, ligand, base, and solvent, as well as the exclusion of oxygen.[13]
Diagram 2: General Cross-Coupling Workflow. Key steps for ensuring a successful reaction environment.
Protocol 2.2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the coupling of the remaining C5-chloro position (using the product from 2.1.1) with a boronic acid. The Suzuki reaction is favored for its stability of reagents and generally mild conditions.[14]
-
Reagents & Materials:
-
4-(5-chloro-2-methylpyridin-4-yl)morpholine (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)
-
Palladium Catalyst (e.g., PdCl₂(dppf)-CH₂Cl₂ adduct) (3-5 mol%)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃) (2.5 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Schlenk flask or sealed tube
-
-
Step-by-Step Procedure:
-
To a Schlenk flask, add 4-(5-chloro-2-methylpyridin-4-yl)morpholine (1.0 mmol), phenylboronic acid (1.5 mmol), and cesium carbonate (2.5 mmol).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Add the degassed solvent mixture (e.g., 4 mL dioxane, 1 mL water) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction for completion (typically 6-24 hours).
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the desired diaryl product.
-
Protocol 2.2.2: Buchwald-Hartwig Amination for C-N Bond Formation
For constructing aryl-amine bonds, the Buchwald-Hartwig amination is often more general than SNAr, especially for less activated positions or less nucleophilic amines.[11] The choice of a specialized bulky, electron-rich phosphine ligand is paramount for an efficient catalytic cycle.[15]
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Palladium Pre-catalyst (e.g., RuPhos Pd G3) (2-4 mol%)
-
Ligand (if not using a pre-catalyst, e.g., RuPhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu) (1.5 eq)
-
Solvent (e.g., Toluene or Dioxane), anhydrous
-
-
Step-by-Step Procedure:
-
In a glovebox or under a robust inert atmosphere, add NaOtBu (1.5 mmol) to a dry reaction tube.
-
Add the palladium pre-catalyst (0.02 mmol) and the pyridine substrate (1.0 mmol).
-
Add the amine (1.2 mmol) and anhydrous toluene (5 mL).
-
Seal the tube and heat to 100 °C. The strong base deprotonates the amine, and the ligand facilitates the reductive elimination step, which is often rate-limiting.[15]
-
Monitor the reaction for completion.
-
Cool, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent.
-
Dry, concentrate, and purify as described in previous protocols.
-
Data Summary and Comparison
The choice of synthetic strategy depends on the desired final compound and the nature of the nucleophile or coupling partner.
| Reaction Type | Position | Typical Reagents | Temp (°C) | Notes |
| SNAr | C4 > C5 | Amines, Thiols, Alkoxides; K₂CO₃, Cs₂CO₃ | 80-120 | Good for strong nucleophiles. Regioselectivity is generally high for the C4 position. |
| Suzuki Coupling | C4 or C5 | Boronic Acids/Esters; PdCl₂(dppf); Cs₂CO₃ | 90-110 | Excellent for C-C bond formation. Tolerates a wide range of functional groups.[14] |
| Buchwald-Hartwig | C4 or C5 | Amines; RuPhos Pd G3; NaOtBu | 90-110 | Broad scope for C-N bonds, including weakly nucleophilic amines. Requires strict inert conditions.[15] |
| Sonogashira Coupling | C4 or C5 | Terminal Alkynes; Pd(PPh₃)₂Cl₂, CuI, Et₃N | 25-60 | Forms C-C triple bonds. Copper co-catalyst can lead to alkyne homocoupling (Glaser coupling) if O₂ is present.[10] |
Application Showcase: Synthesis of a Kinase Inhibitor Scaffold
The sequential functionalization of this compound is a powerful strategy for building libraries of compounds for screening, such as for kinase inhibitors, which often feature a substituted heterocyclic core.[16]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-3473623) | 514216-44-5 [evitachem.com]
- 5. 514216-44-5|this compound|BLD Pharm [bldpharm.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. pharmdguru.com [pharmdguru.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Functionalization of 4,5-Dichloro-2-methylpyridine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Among the vast array of pyridine-based building blocks, 4,5-dichloro-2-methylpyridine presents a unique and strategically valuable starting material. Its two distinct chlorine atoms, situated in an electronically differentiated environment, offer the potential for selective, stepwise functionalization. This allows for the controlled and predictable introduction of diverse molecular fragments, paving the way for the rapid generation of compound libraries and the synthesis of complex target molecules.
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the practical and mechanistic nuances of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering field-proven insights to guide researchers, scientists, and drug development professionals in harnessing the full synthetic potential of this versatile substrate.
Understanding the Reactivity Landscape: Regioselectivity in Dichloropyridines
The key to successfully employing this compound lies in understanding the relative reactivity of the C4 and C5 positions. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond is a critical step. The regioselectivity of this process is governed by a combination of electronic and steric factors.
Generally, for dichloropyridines, the chlorine atom at the C4 position is more susceptible to oxidative addition than the one at C5. This is attributed to the electronic influence of the pyridine nitrogen, which renders the C4 position more electron-deficient. However, this inherent reactivity can be modulated and even reversed through the judicious choice of palladium catalyst, ligands, and reaction conditions. This guide will provide specific examples of how to control this selectivity for each reaction type.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] Its tolerance of a broad range of functional groups and the commercial availability of a vast library of boronic acids and esters make it an indispensable tool in drug discovery and development.
Causality Behind Experimental Choices
In the context of this compound, achieving regioselective Suzuki coupling is paramount. The choice of the palladium precursor, ligand, and base are critical determinants of both yield and selectivity.
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.
-
Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For the Suzuki coupling of chloro-pyridines, bulky, electron-rich phosphine ligands are often essential to facilitate the challenging oxidative addition step. Ligands such as XPhos and SPhos have demonstrated efficacy in similar systems.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed, often in an aqueous-organic solvent mixture.
Experimental Protocol: Selective C4 Arylation
This protocol details a representative Suzuki-Miyaura coupling of this compound with an arylboronic acid, targeting selective functionalization at the C4 position.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in a minimal amount of anhydrous 1,4-dioxane.
-
Add the catalyst premix to the Schlenk flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-chloro-2-methylpyridine.
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Phenylboronic acid |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 100 °C |
| Typical Yield | 70-90% |
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2] This reaction is of great importance in the synthesis of pharmaceuticals, natural products, and organic materials.[3]
Causality Behind Experimental Choices
The Sonogashira coupling typically employs a dual-catalyst system of palladium and copper.
-
Palladium Catalyst: As in the Suzuki coupling, a palladium(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a commonly used and effective precatalyst.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and also serves as a solvent.
-
Ligand: Triphenylphosphine (PPh₃) is often used as a ligand to stabilize the palladium catalyst.
Experimental Protocol: Selective C4 Alkynylation
This protocol describes a typical Sonogashira coupling of this compound with a terminal alkyne, targeting the C4 position.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
To the stirred solution, add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-alkynyl-5-chloro-2-methylpyridine.
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Phenylacetylene |
| Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) |
| Co-catalyst | CuI (6 mol%) |
| Base | Triethylamine (2.0 equiv) |
| Solvent | THF |
| Temperature | 60 °C |
| Typical Yield | 65-85% |
Diagram of Sonogashira Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.[4][5]
Causality Behind Experimental Choices
The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalyst system and base.
-
Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are commonly used precatalysts.
-
Ligand: Bulky, electron-rich phosphine ligands are essential for efficient C-N bond formation, particularly with less reactive chloroarenes. Ligands such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) and Josiphos-type ligands have proven effective in promoting the amination of challenging substrates.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are frequently employed.
Experimental Protocol: Selective C5 Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound, with a focus on achieving selectivity at the C5 position. It's important to note that achieving high selectivity in the amination of dichloropyridines can be challenging, and optimization of the ligand and reaction conditions may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%).
-
Add anhydrous toluene (2 mL) and stir for 10 minutes.
-
To this catalyst solution, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 5-amino-4-chloro-2-methylpyridine derivative.
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Morpholine |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | Xantphos (3.6 mol%) |
| Base | NaOt-Bu (1.4 equiv) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Typical Yield | 50-75% |
Diagram of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and adaptable methods for the selective introduction of aryl, alkynyl, and amino moieties. By understanding the principles of regioselectivity and carefully selecting the appropriate catalyst system and reaction conditions, researchers can unlock the full potential of this substrate for applications in drug discovery, agrochemicals, and materials science. Further exploration into the development of more active and selective catalyst systems will undoubtedly continue to expand the synthetic utility of this compound and related halopyridines.
References
- 1. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Co(II)-Catalyzed Regioselective Pyridine C-H Coupling with Diazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Nucleophilic aromatic substitution on 4,5-Dichloro-2-methylpyridine
An Application Guide to Nucleophilic Aromatic Substitution on 4,5-Dichloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Methylpyridine Scaffold
The pyridine ring is a cornerstone scaffold in modern drug design, present in a multitude of FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. Within this class, substituted dichloropyridines serve as versatile and highly valuable building blocks for creating complex molecular architectures. This compound, in particular, offers two distinct chlorine atoms that can be selectively functionalized. This guide focuses on the nucleophilic aromatic substitution (SNAr) reaction, a powerful and direct method for C-N, C-O, and C-S bond formation on this scaffold, providing a gateway to novel chemical entities for pharmaceutical and agrochemical research.[2][3]
This document provides an in-depth analysis of the mechanistic principles governing these reactions and presents detailed, validated protocols for the regioselective substitution of this compound with common nucleophiles.
Part 1: Mechanistic Insights & The Principle of Regioselectivity
The high regioselectivity observed in SNAr reactions of this compound is not arbitrary; it is a direct consequence of the electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, withdrawing electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions. This electron deficiency makes these positions highly electrophilic and susceptible to attack by nucleophiles.[4][5]
The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate is the critical factor determining the reaction's feasibility and outcome.
Why Substitution Occurs Preferentially at the C4 Position:
-
Electronic Activation: The C4-chloro substituent is para to the ring nitrogen. When a nucleophile attacks this position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[4][5] This resonance form provides substantial stabilization, lowering the activation energy for the reaction.
-
Lack of Activation at C5: The C5-chloro substituent is meta to the ring nitrogen. Nucleophilic attack at this position does not allow for the delocalization of the negative charge onto the nitrogen atom. The resulting Meisenheimer complex is significantly less stable, making the reaction at C5 kinetically and thermodynamically unfavorable.
-
Substituent Effects: The electron-donating methyl group at the C2 position has a minor electronic deactivating effect on the ring but does not override the powerful directing influence of the ring nitrogen.
The diagram below illustrates the comparative stability of the intermediates formed during nucleophilic attack at the C4 versus the C5 position.
Caption: Comparative stability of Meisenheimer intermediates.
Part 2: Experimental Protocols and Application Notes
The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with representative amine, alcohol, and thiol nucleophiles. A general experimental workflow is outlined below.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Application Notes & Protocols for Agrochemical Synthesis Using 4,5-Dichloro-2-methylpyridine
An In-Depth Technical Guide
Introduction
The pyridine scaffold is a cornerstone in modern agrochemical design, prized for its versatile chemistry and its presence in numerous high-performing fungicides, herbicides, and insecticides.[1][2] Within this class of heterocycles, 4,5-dichloro-2-methylpyridine (CAS No. 514216-44-5) emerges as a highly valuable and reactive building block.[3][4][5] Its specific substitution pattern—two chlorine atoms activating the ring for nucleophilic attack and a methyl group for further functionalization—provides a strategic entry point for constructing complex molecular architectures.
The chlorine substituents at the C4 and C5 positions are key to its utility. They are electron-withdrawing, which activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), and they serve as excellent leaving groups.[3] This allows for the precise and regioselective introduction of a wide array of functional groups, a critical step in the synthesis of novel active ingredients.
This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the synthesis, key reactions, and practical applications of this compound in an agrochemical context. It combines mechanistic insights with detailed, field-proven protocols to empower scientists to leverage this building block effectively in their discovery and development pipelines.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is fundamental for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 514216-44-5 | [3] |
| Molecular Formula | C₆H₅Cl₂N | [3] |
| Molecular Weight | 162.01 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | Approx. 200°C | [3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether); less soluble in water. | [3] |
| Stability | Generally stable under normal conditions. May decompose with extreme heat or in the presence of strong acids or bases. | [3] |
Synthesis of this compound
The primary industrial route to this compound is the direct chlorination of 2-methylpyridine (also known as 2-picoline). The regioselectivity of this reaction is crucial for obtaining the desired product in high yield.
Causality of the Synthetic Route: Direct electrophilic chlorination of the pyridine ring is challenging due to its electron-deficient nature. Therefore, the reaction is typically performed under forcing conditions, often at elevated temperatures and with a Lewis acid catalyst like iron(III) chloride (FeCl₃).[3] The catalyst polarizes the Cl-Cl bond, creating a more potent electrophile (Cl⁺) that can attack the pyridine ring. Modern approaches utilizing reagents like trichloroisocyanuric acid (TCCA) in conjunction with Lewis acids can achieve high selectivity (85-90%) at more moderate temperatures.[3] For industrial-scale production, continuous flow reactors are often employed to enhance safety, control reaction parameters precisely, and improve yield and purity.[3]
Caption: Workflow for the synthesis of this compound.
Key Reactions & Mechanistic Insights
The synthetic utility of this compound is primarily derived from the reactivity of its two chlorine atoms and, to a lesser extent, its methyl group.
Nucleophilic Aromatic Substitution (SNAr)
This is the most pivotal reaction for this building block. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms makes the C4 and C5 positions electrophilic and thus susceptible to attack by nucleophiles.
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored as the leaving group (Cl⁻) is expelled, resulting in the substituted product.
The relative reactivity of the C4 versus the C5 position can be influenced by the reaction conditions and the nature of the incoming nucleophile, although substitution at the C4 position is often favored.[6]
Caption: The addition-elimination mechanism of SNAr reactions.
Common Nucleophiles in Agrochemical Synthesis:
-
Amines (R-NH₂): To introduce substituted amino groups, forming the basis for many herbicides and fungicides.
-
Thiols (R-SH) / Thiolates (R-S⁻): To create thioether linkages.
-
Alcohols (R-OH) / Alkoxides (R-O⁻): To form ether linkages, a common feature in strobilurin fungicides.
Palladium-Catalyzed Cross-Coupling Reactions
To build more complex carbon skeletons, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[7] While chloro-pyridines are less reactive than their bromo- or iodo- counterparts, advancements in catalyst systems (e.g., using bulky, electron-rich phosphine ligands) have made their use feasible.[8][9]
Mechanistic Rationale (Suzuki Coupling Example): The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) intermediate. This is often the rate-limiting step for chloro-substrates.
-
Transmetalation: The organic group from an organometallic reagent (e.g., a boronic acid, R-B(OH)₂) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
Potential Cross-Coupling Reactions:
-
Suzuki Coupling: With boronic acids/esters to form C-C bonds (aryl-aryl, aryl-vinyl).
-
Buchwald-Hartwig Amination: With amines to form C-N bonds.[7]
-
Sonogashira Coupling: With terminal alkynes to introduce alkynyl moieties.[8]
Side-Chain Oxidation
The methyl group at the C2 position can be oxidized to other functional groups, such as a carboxylic acid, using strong oxidizing agents like potassium permanganate.[3] This provides another handle for further synthetic elaboration, for example, through amide bond formation.
Application Case Study: Synthesis of a Hypothetical Fungicide
To illustrate the synthetic utility of this compound, we can outline a hypothetical pathway to a fungicide containing a substituted pyrazole moiety, a common toxophore in agrochemicals.
Caption: Hypothetical synthesis of a fungicide from the title building block.
-
Step 1: Nucleophilic Aromatic Substitution: Selective substitution of the C5-chloro group with hydrazine under controlled conditions yields 4-chloro-5-hydrazinyl-2-methylpyridine.
-
Step 2: Pyrazole Formation: Cyclocondensation of the hydrazinyl intermediate with a suitable 1,3-dicarbonyl compound (e.g., a β-ketoester) builds the pyrazole ring.
-
Step 3: Cross-Coupling: The remaining C4-chloro group is functionalized via a Suzuki cross-coupling reaction with an arylboronic acid to introduce a desired aryl group, completing the synthesis of the target molecule.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of this compound via Direct Chlorination
This protocol is an adaptation of established industrial methods.[3]
Materials:
-
2-Methylpyridine (1.0 eq)
-
Trichloroisocyanuric acid (TCCA, 0.7 eq)
-
Iron(III) chloride (FeCl₃, 0.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methylpyridine and anhydrous DCM.
-
Add the catalyst, FeCl₃, to the solution and stir until dissolved.
-
In a separate beaker, dissolve TCCA in DCM. Add this solution to the reaction flask dropwise via an addition funnel over 1 hour at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 40°C) and maintain for 4-6 hours. Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding 5% sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a pale yellow liquid.
Expected Outcome: Yields can range from 75-90% depending on reaction scale and control.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general template for reacting this compound with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or another polar aprotic solvent
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, combine this compound, the amine nucleophile, and the base (e.g., K₂CO₃).
-
Add the anhydrous solvent (e.g., DMF) and stir the mixture at 80-100°C. The choice of temperature is crucial; higher temperatures may lead to disubstitution.
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and pour it into a beaker containing water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the desired monosubstituted product.
Causality & Troubleshooting:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are used because they solvate the cation of the base (e.g., K⁺) but not the anion, making the base more reactive. They also help to stabilize the charged Meisenheimer intermediate.
-
Base: The base is required to deprotonate the amine nucleophile (if it's a primary or secondary amine) or to scavenge the HCl formed if the amine is used as its hydrochloride salt.
-
Troubleshooting: If low conversion is observed, try increasing the temperature or using a stronger base (e.g., NaH, use with extreme caution). If disubstitution is a problem, lower the temperature and use a smaller excess of the nucleophile.
References
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-3473623) | 514216-44-5 [evitachem.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 514216-44-5|this compound|BLD Pharm [bldpharm.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Strategic Functionalization of 4,5-Dichloro-2-methylpyridine
Abstract: 4,5-Dichloro-2-methylpyridine is a valuable heterocyclic scaffold, presenting a unique substitution pattern that offers multiple avenues for chemical modification. Its strategic importance in the synthesis of agrochemicals and pharmaceutical agents necessitates a clear and comprehensive guide to its functionalization. This document provides an in-depth analysis of the key reactive sites on the pyridine ring, detailing the underlying chemical principles that govern selectivity. We present field-proven, step-by-step protocols for nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling, and directed metalation, enabling researchers to confidently and selectively introduce new functionalities at the C4, C5, and C6 positions.
Introduction: Understanding the Reactivity Landscape
The this compound core is an electron-deficient aromatic system, a characteristic imparted by the electronegative nitrogen atom. This fundamental property governs its reactivity, making the ring susceptible to nucleophilic attack and metalation while also providing two distinct chloro-handles for cross-coupling reactions. The primary sites for functionalization are the two carbon-chlorine bonds (C4 and C5) and the two available carbon-hydrogen bonds (C3 and C6).
The choice of methodology is paramount as it dictates the site of modification.
-
C4 Position: Highly activated towards nucleophilic aromatic substitution (SNAr) due to its para relationship with the ring nitrogen. It is also a primary site for cross-coupling.
-
C5 Position: Less activated towards SNAr but readily participates in cross-coupling reactions. Selective functionalization often relies on differential reactivity in catalyzed processes.
-
C6 Position: The most acidic proton on the ring, making it the primary target for deprotonation via directed ortho-metalation (DoM).
-
C3 Position: Less reactive, but can be functionalized under specific conditions, often through C-H activation or metalation of a derivative.
This guide will systematically explore the protocols to exploit this reactivity.
Figure 1: Overview of primary functionalization strategies for the this compound scaffold.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
Mechanistic Rationale
The pyridine nitrogen powerfully withdraws electron density from the ring, particularly from the C2, C4, and C6 positions. This makes the ring electrophilic and susceptible to attack by nucleophiles. For SNAr, a nucleophile attacks an electron-deficient carbon bearing a suitable leaving group (in this case, chloride). The attack at C4 is favored over C5 because the resulting anionic intermediate (a Meisenheimer complex) is significantly more stabilized. When attack occurs at C4, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, a highly stabilizing contribution.[1][2] This is not possible for attack at the C5 position. Consequently, SNAr reactions on this scaffold occur with high regioselectivity at the C4 position.
Protocol: Selective Amination at C4
This protocol details the direct displacement of the C4-chloride with an amine, a common transformation in the synthesis of biologically active molecules.[3][4][5]
Materials:
-
This compound
-
Amine of choice (e.g., pyrrolidine, morpholine, aniline)
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base (e.g., DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Standard workup and purification supplies
Procedure:
-
Vessel Preparation: To a dry, sealable reaction tube, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of 0.2-0.5 M with respect to the starting pyridine.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100-140 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the solvent and inorganic salts. The aqueous layers should be back-extracted with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 4-amino-5-chloro-2-methylpyridine derivative.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 120 | 85-95 |
| Aniline | DIPEA | DMF | 140 | 70-85 |
| Sodium Methoxide | N/A | Methanol | Reflux | >90 |
Table 1: Representative conditions for SNAr at the C4 position.
Transition Metal-Catalyzed Cross-Coupling Reactions
The C4-Cl and C5-Cl bonds serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. While both positions are reactive, differentiation can often be achieved through careful selection of catalyst, ligand, and reaction conditions, although mixtures are common without a significant electronic or steric bias.
Suzuki-Miyaura Coupling for C-C Bond Formation
Causality & Mechanism: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide.[6][7][8] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[7] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the oxidative addition to the relatively inert C-Cl bonds and promoting the reductive elimination step.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid This protocol provides a general method for coupling arylboronic acids, which can be adapted for either mono- or di-substitution. Mono-substitution often favors the C4 position, but selectivity is substrate and condition dependent.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq for mono, 2.5 eq for di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)
-
Ligand (if needed, e.g., SPhos, XPhos)
-
Base: Aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)
-
Solvent system: Toluene/Water or 1,4-Dioxane/Water
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₃PO₄, 3.0 eq).
-
Solvent Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). The solution should be thoroughly sparged with an inert gas for 15-20 minutes.
-
Reaction Conditions: Heat the mixture to 80-100 °C under a positive pressure of inert gas.
-
Monitoring: Follow the reaction's progress by LC-MS. The appearance of mono- and di-substituted products should be tracked.
-
Workup: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the organic phase with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to separate the starting material, mono-arylated, and di-arylated products.
Buchwald-Hartwig Amination for C-N Bond Formation
Causality & Mechanism: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides and amines.[9][10][11] It offers a broader substrate scope and generally milder conditions than traditional SNAr reactions.[9] The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[10][11] The choice of ligand is critical for success and can influence selectivity.
Protocol: Buchwald-Hartwig Amination with a Secondary Amine This protocol is optimized for coupling secondary amines, a common transformation in pharmaceutical synthesis.[12]
Materials:
-
This compound
-
Secondary amine (e.g., N-methylaniline) (1.2 eq)
-
Palladium pre-catalyst (e.g., G3 XPhos Palladacycle, 2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq)
-
Solvent: Anhydrous toluene or 1,4-dioxane
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Glovebox Setup: Inside a glovebox, charge a dry reaction vial with the palladium pre-catalyst, the base, the amine, and a stir bar.
-
Reagent Addition: Add the this compound and anhydrous toluene.
-
Reaction Conditions: Seal the vial and remove it from the glovebox. Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until complete (typically 4-16 hours).
-
Workup: Cool to room temperature, dilute with ethyl acetate, and quench carefully by adding saturated aqueous ammonium chloride. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.
Directed ortho-Metalation (DoM) at the C6 Position
Mechanistic Rationale
Directed ortho-metalation involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG).[13][14] The DMG coordinates to the organolithium base, delivering it to the adjacent proton and lowering the kinetic barrier for deprotonation. In pyridine, the ring nitrogen itself is a powerful DMG. However, simple alkyllithiums (like n-BuLi) can add to the C=N bond.[15] To prevent this, a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is required.[15][16] For this compound, the C6 proton is the most acidic due to its proximity to the strongly electron-withdrawing nitrogen atom, making it the exclusive site of deprotonation under kinetic control.
Protocol: Lithiation at C6 and Quench with an Electrophile
This protocol describes the generation of the 6-lithiated species and its subsequent reaction with an electrophile, such as iodine, to install a new functional group.
Materials:
-
This compound
-
Diisopropylamine or 2,2,6,6-Tetramethylpiperidine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., Iodine (I₂), N,N-Dimethylformamide (DMF))
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Inert atmosphere supplies
Procedure:
-
Base Preparation (LDA/LTMP): In a flame-dried, three-neck flask under argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C to generate LDA.
-
Lithiation: To the freshly prepared LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours.
-
Electrophilic Quench: Add a solution of the chosen electrophile (e.g., I₂ in THF, 1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature over several hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Workup: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the 6-substituted derivative.
Figure 3: Decision workflow for selecting the appropriate functionalization protocol.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 5. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. baranlab.org [baranlab.org]
- 14. Directed Ortho Metalation [organic-chemistry.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. uwindsor.ca [uwindsor.ca]
Application Notes & Protocols: A Validated HPLC-UV Method for the Quantification of 4,5-Dichloro-2-methylpyridine
Abstract
This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of 4,5-Dichloro-2-methylpyridine. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, a robust and reliable analytical method is paramount for quality control and process monitoring. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in scientific principles and validated according to international guidelines.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic aromatic organic compound that serves as a critical building block in complex chemical syntheses. The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or agrochemical product. Therefore, a precise and accurate analytical method for its quantification is not merely a procedural step but a cornerstone of quality assurance.
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely adopted technique for the analysis of pharmaceutical compounds and their intermediates due to its specificity, sensitivity, and robustness.[1] This application note details a reversed-phase HPLC (RP-HPLC) method, which is particularly well-suited for the separation of moderately polar compounds like substituted pyridines.[2] The method has been developed to ensure a clear separation of this compound from potential process-related impurities and degradation products.
The validation of this analytical procedure is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is fit for its intended purpose.[3][4] This encompasses a thorough evaluation of specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Method Rationale and Chromatographic Principles
The selection of a reversed-phase chromatographic mode is predicated on the chemical properties of this compound. As a substituted pyridine, it possesses a degree of polarity that allows for effective retention and separation on a non-polar stationary phase, such as a C18 column, using a polar mobile phase.
The mobile phase, a mixture of acetonitrile and an aqueous buffer, is optimized to achieve a suitable retention time and symmetric peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The addition of a buffer to the aqueous component of the mobile phase is crucial for controlling the ionization state of the pyridine nitrogen, thereby ensuring consistent retention times and minimizing peak tailing. Pyridine and its derivatives are basic compounds, and controlling the pH of the mobile phase is essential for reproducible results.[5]
UV detection is selected based on the chromophoric nature of the pyridine ring. The wavelength of maximum absorbance (λmax) for this compound is determined to provide optimal sensitivity for quantification.
Experimental Protocol
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier |
| This compound Reference Standard | >99.5% | Sourced commercially |
| Acetonitrile (ACN) | HPLC Grade | Sourced commercially |
| Water | HPLC Grade/Milli-Q | In-house purification system |
| Phosphoric Acid (H₃PO₄) | AR Grade | Sourced commercially |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | AR Grade | Sourced commercially |
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Preparation of Solutions
3.3.1. 25 mM Potassium Phosphate Buffer (pH 3.0)
-
Weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with diluted phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter before use.
3.3.2. Mobile Phase Preparation
-
Mix 500 mL of acetonitrile with 500 mL of the 25 mM Potassium Phosphate Buffer (pH 3.0).
-
Degas the mobile phase by sonication for 15 minutes or by using an online degasser.
3.3.3. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
3.3.4. Working Standard Solutions
-
Prepare a series of working standard solutions for linearity assessment by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL. A typical calibration curve would include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
3.3.5. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a final concentration within the linear range of the method (e.g., 25 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[6]
Experimental Workflow Diagram
Figure 1: A schematic of the experimental workflow from solution preparation to final data analysis.
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST). This ensures that the system is operating within acceptable parameters on the day of analysis.[7][8]
Procedure:
-
Inject the 25 µg/mL working standard solution five replicate times.
-
Evaluate the following parameters against the acceptance criteria.
System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and minimal undesirable interactions.[7] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency, ensuring adequate separation power. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the detector response.[7] |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Method Validation
The analytical method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][9]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Inject a blank (mobile phase), a standard solution of this compound, and a sample solution spiked with known related substances.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte.
Results: The method demonstrated excellent specificity, with no interference from the blank or known impurities at the retention time of this compound.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Protocol:
-
Inject the prepared working standard solutions (1-100 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
Results:
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | r² ≥ 0.995 |
| Y-intercept | Close to zero | Should not be significantly different from zero |
The method was found to be linear over the concentration range of 1-100 µg/mL.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Protocol:
-
Spike a sample solution with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery.
Results:
| Spiked Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.2% | 98.0 - 102.0% |
| 100% | 100.5% | 98.0 - 102.0% |
| 120% | 99.8% | 98.0 - 102.0% |
The method demonstrated a high degree of accuracy.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Results:
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability | < 1.0% | ≤ 2.0% |
| Intermediate Precision | < 1.5% | ≤ 2.0% |
The low RSD values indicate that the method is precise.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Results:
| Parameter | Result |
| LOD | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL |
The method is sufficiently sensitive for the intended application.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol: Introduce small variations to the following method parameters and assess the impact on the results:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
Results: The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the robustness of the method.
Conclusion
The HPLC-UV method described in this application note is a specific, linear, accurate, precise, and robust procedure for the quantification of this compound. The detailed protocol and comprehensive validation data demonstrate its suitability for routine quality control analysis in research and industrial settings. Adherence to the outlined system suitability criteria is essential to ensure the validity of the results obtained.
References
- 1. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Notes and Protocols for the Derivatization of 4,5-Dichloro-2-methylpyridine for Biological Screening
Introduction: The Privileged Scaffold of 4,5-Dichloro-2-methylpyridine
In the landscape of medicinal chemistry and drug discovery, the pyridine ring stands as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for the design of novel therapeutics. The strategic functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This guide focuses on the derivatization of a particularly valuable, yet underexplored, building block: This compound . The presence of two chlorine atoms at the C4 and C5 positions offers distinct opportunities for synthetic diversification. These chlorine atoms serve as versatile handles for a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The methyl group at the C2 position can also influence the reactivity and conformational preferences of the resulting derivatives.
This document provides a comprehensive overview of the key strategies for the derivatization of this compound, complete with detailed, field-proven protocols and the underlying scientific rationale for experimental choices. Furthermore, it will explore considerations for the subsequent biological screening of the synthesized compound libraries, with a focus on identifying novel drug candidates.
Key Derivatization Strategies: Unlocking Chemical Diversity
The two chlorine atoms on the this compound ring exhibit differential reactivity, which can be exploited for selective functionalization. Generally, the C4 position is more susceptible to nucleophilic attack in classical SNAr reactions due to the greater stabilization of the Meisenheimer intermediate.[1] However, modern cross-coupling methodologies can often be tailored to favor reaction at either position, providing a powerful toolkit for generating diverse molecular architectures.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the presence of two electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack.[2] SNAr reactions provide a straightforward and often high-yielding method for introducing a variety of nucleophiles, such as amines, thiols, and alkoxides.
Causality of Experimental Choices: The choice of solvent and base is critical in SNAr reactions. Polar aprotic solvents like DMSO or DMF are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate. The base is chosen to deprotonate the incoming nucleophile, increasing its nucleophilicity. The reaction temperature is also a key parameter; higher temperatures are often required to overcome the activation energy for the disruption of aromaticity during the formation of the intermediate.
Protocol 1: SNAr with an Amine Nucleophile (Adapted from similar dichloropyridine systems)
-
Objective: To synthesize a 4-amino-5-chloro-2-methylpyridine derivative.
-
Materials:
-
This compound (1.0 equiv)
-
Desired primary or secondary amine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and potassium carbonate.
-
Add anhydrous DMSO to the flask to dissolve the solids.
-
Add the amine nucleophile to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, the most relevant and powerful of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the formation of a C-C bond between an organohalide and an organoboron compound.[3] This reaction is particularly valuable for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other drug classes.
Causality of Experimental Choices: The choice of palladium catalyst and ligand is paramount in Suzuki-Miyaura couplings. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to promote the oxidative addition of the less reactive aryl chlorides to the palladium center. The base (e.g., K₃PO₄ or K₂CO₃) plays a crucial role in the transmetalation step. The solvent system, often a mixture of an organic solvent like 1,4-dioxane and water, is chosen to ensure the solubility of both the organic and inorganic reagents.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid (Adapted from similar dichloropyridine systems)
-
Objective: To synthesize a 4-aryl-5-chloro-2-methylpyridine derivative.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS, typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction is highly versatile, allowing for the coupling of a wide range of amines with aryl halides.
Causality of Experimental Choices: Similar to the Suzuki coupling, the choice of ligand is critical for the success of the Buchwald-Hartwig amination of aryl chlorides. Sterically hindered and electron-rich ligands are necessary to facilitate the challenging oxidative addition step.[5] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is essential for deprotonating the amine and promoting the catalytic cycle. The reaction must be conducted under strictly anhydrous and inert conditions, as both oxygen and water can deactivate the catalyst.[6]
Protocol 3: Buchwald-Hartwig Amination (Adapted from similar dichloropyridine systems)
-
Objective: To synthesize a 4-amino-5-chloro-2-methylpyridine derivative with a different scope of amines than SNAr.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a flame-dried Schlenk flask with Pd(OAc)₂, Xantphos, and NaOtBu.
-
Add anhydrous toluene and stir the mixture for 15 minutes.
-
Add this compound and the amine to the flask.
-
Heat the reaction mixture to 100 °C and stir for the appropriate time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure, and purify the residue by column chromatography.
-
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[1][7] These motifs are found in various biologically active molecules and can serve as handles for further transformations.
Causality of Experimental Choices: The classical Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.[1] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[8]
Protocol 4: Sonogashira Coupling (Adapted from similar dihalopyridine systems)
-
Objective: To synthesize a 4-alkynyl-5-chloro-2-methylpyridine derivative.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
-
Procedure:
-
To a solution of this compound in a mixture of THF and triethylamine, add the terminal alkyne.
-
Add the palladium catalyst and copper(I) iodide to the mixture.
-
Stir the reaction at room temperature or heat gently (e.g., to 50 °C) depending on the reactivity of the substrates. Monitor the reaction progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualization of Derivatization Workflow
Caption: Workflow for the derivatization of this compound.
Quantitative Data Summary
The following table provides a general overview of the reaction conditions for the derivatization of dichloropyridines, which can be used as a starting point for the optimization of reactions with this compound.
| Reaction Type | Catalyst/Reagents | Base | Solvent | Temperature (°C) | Typical Yields |
| SNAr (Amination) | None | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 80-120 | 60-95% |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | 50-90% |
| Buchwald-Hartwig | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene, Dioxane | 90-110 | 65-95% |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | THF, DMF | 25-60 | 55-85% |
Yields are approximate and highly dependent on the specific substrates and reaction conditions.
Biological Screening Considerations
The library of compounds generated from the derivatization of this compound is well-suited for screening against a variety of biological targets, particularly protein kinases. The substituted pyridine scaffold is a well-established pharmacophore in numerous approved kinase inhibitors.
Designing a Screening Cascade:
A tiered approach, or screening cascade, is an efficient method for identifying promising lead compounds from a library.
-
Primary High-Throughput Screening (HTS): The entire library is screened at a single concentration (e.g., 10 µM) against a panel of relevant kinases. This initial screen aims to identify "hits" that exhibit a predefined level of inhibition (e.g., >50%).
-
Dose-Response and IC₅₀ Determination: Hits from the primary screen are then subjected to dose-response assays to determine their half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of their potency.
-
Selectivity Profiling: Compounds with potent IC₅₀ values are then screened against a broader panel of kinases to assess their selectivity. A highly selective inhibitor is often desirable to minimize off-target effects.
-
Cell-Based Assays: The most promising compounds are then evaluated in cell-based assays to confirm their activity in a more biologically relevant context and to assess their cellular permeability and potential cytotoxicity.
-
In Vivo Studies: Finally, compounds that demonstrate efficacy in cell-based assays may be advanced to in vivo studies in animal models of disease.
Visualization of a Biological Screening Cascade
Caption: A typical workflow for a biological screening cascade.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of diverse libraries of substituted pyridines for biological screening. By leveraging a combination of classical SNAr reactions and modern palladium-catalyzed cross-coupling methodologies, researchers can efficiently explore a vast chemical space around this privileged scaffold. A systematic and well-designed biological screening cascade can then be employed to identify promising lead compounds for further drug development efforts. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on the derivatization of this compound and unlock its potential in the quest for novel therapeutics.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Experimental setup for scaling up 4,5-Dichloro-2-methylpyridine synthesis
An Application Note for the Scaled-Up Synthesis of 4,5-Dichloro-2-methylpyridine
Abstract
This document provides a comprehensive guide and detailed protocol for the scaled-up synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries. The protocol is designed for researchers, scientists, and process chemists, focusing on the practical challenges of transitioning from laboratory to pilot-scale production. It emphasizes causality behind experimental choices, process safety, and robust analytical controls to ensure a self-validating and reproducible process.
Introduction and Strategic Importance
This compound is a critical building block in the synthesis of numerous high-value compounds. Its specific substitution pattern makes it a versatile precursor for introducing the 2-methylpyridine core into complex molecular architectures. The primary challenge in its production lies not in the fundamental chemistry, which is well-established, but in executing the synthesis safely, efficiently, and economically on a larger scale. Key scale-up considerations include managing highly exothermic reactions, handling corrosive and hazardous materials, and implementing effective purification strategies to achieve high purity standards.[1][2] This guide addresses these challenges by providing a detailed framework grounded in established chemical engineering and safety principles.
Synthesis Strategy and Reaction Mechanism
The selected synthesis route involves a multi-step process starting from the readily available 2,6-lutidine. This pathway is chosen for its reliability and the crystalline nature of its intermediates, which facilitates purification at scale. The overall transformation is as follows:
-
Oxidation: 2,6-Lutidine is oxidized to 2,6-pyridinedicarboxylic acid.
-
Esterification: The dicarboxylic acid is converted to its dimethyl ester.
-
Reduction: The diester is reduced to 2,6-pyridinedimethanol.
-
Chlorination: The diol is chlorinated to yield the final product, which is often isolated as a hydrochloride salt to improve stability and handling.[3][4]
The critical and final chlorination step, typically employing thionyl chloride (SOCl₂), proceeds via a nucleophilic substitution mechanism. The hydroxyl groups of the diol are converted into good leaving groups (chlorosulfite esters), which are subsequently displaced by chloride ions.
Scaled-Up Experimental Setup
Transitioning this synthesis to a multi-kilogram scale necessitates specialized equipment designed for safety and efficiency.
3.1 Reactor and Peripheral Equipment
-
Primary Reactor: A 100 L glass-lined steel reactor is the preferred choice due to its broad chemical resistance, especially to the corrosive reagents and byproducts (HCl, SOCl₂) used in the final step. The reactor must be equipped with:
-
A multi-bladed, variable-speed agitator (e.g., retreat curve impeller) to ensure proper mixing of heterogeneous reaction mixtures.
-
A baffled interior to prevent vortex formation and improve turbulence.
-
A jacketed system for precise temperature control via a thermal control unit (TCU).
-
Multiple inlet ports for reagent addition, inert gas blanketing, and instrumentation.
-
A pressure-rated manway for charging solids.
-
-
Condenser System: A robust overhead condenser is crucial for reflux operations and to minimize solvent loss.
-
Scrubber System: All off-gases from the reactor must be directed to a caustic scrubber (containing aqueous NaOH) to neutralize acidic gases like HCl and SO₂ before venting.[5][6]
-
Reagent Dosing: A calibrated, corrosion-resistant pump (e.g., a diaphragm pump with PTFE lining) should be used for the controlled addition of liquid reagents like thionyl chloride. This is critical for managing the reaction exotherm.
3.2 Process Control and Safety
-
Critical Process Parameters (CPPs): Temperature, addition rate, and agitation speed are the most critical parameters. The system should be automated to monitor these in real-time and trigger alarms or emergency shutdowns if deviations occur.
-
Inert Atmosphere: The reactor must be purged with nitrogen or argon to remove atmospheric moisture and oxygen, which could interfere with the reactions, particularly those involving reactive intermediates.[7][8]
-
Static Control: All equipment must be properly grounded and bonded to prevent the buildup of static electricity, which can be an ignition source for flammable solvent vapors.[7][9]
Detailed Scale-Up Protocol: 5 kg Target Scale
This protocol details the final chlorination step, which is the most hazardous and critical part of the synthesis. It assumes the successful prior synthesis and isolation of 2,6-pyridinedimethanol.
4.1 Reagent and Equipment Summary
| Reagent / Material | Quantity | Moles (approx.) | Grade | Key Hazards |
| 2,6-Pyridinedimethanol | 5.0 kg | 35.9 mol | >98% | Irritant |
| Thionyl Chloride (SOCl₂) | 17.1 kg (10.4 L) | 143.8 mol | >99% | Corrosive, toxic, reacts violently with water |
| Toluene | 50 L | - | Anhydrous | Flammable, irritant |
| Isopropanol (IPA) | 20 L | - | Anhydrous | Flammable |
| Equipment | Specification | |||
| Reactor | 100 L Glass-Lined Steel | |||
| Scrubber | Packed bed tower with 20% NaOH solution | |||
| Filter-Dryer | Agitated Nutsche Filter Dryer (ANFD) |
4.2 Step-by-Step Synthesis Protocol
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and has passed a pressure test.
-
Inert the reactor by purging with nitrogen for at least 30 minutes. Maintain a slight positive nitrogen pressure throughout the process.
-
Charge 50 L of anhydrous toluene into the reactor.
-
-
Charging Reactant:
-
Through the manway, carefully charge 5.0 kg of 2,6-pyridinedimethanol.
-
Begin agitation at 100-150 RPM to suspend the solid.
-
Cool the reactor contents to 0-5 °C using the TCU.
-
-
Controlled Addition of Thionyl Chloride:
-
Causality: Thionyl chloride reacts exothermically with the diol, and the reaction generates two equivalents of HCl gas. Slow, controlled addition is essential to manage both the temperature and the rate of gas evolution to prevent over-pressurization.
-
Set up the dosing pump to add 17.1 kg of thionyl chloride over a period of 4-5 hours.
-
Maintain the internal temperature of the reactor at < 10 °C throughout the addition. Adjust the addition rate if the temperature rises rapidly.
-
Ensure the scrubber is operational and effectively neutralizing the evolving HCl gas.
-
-
Reaction and Monitoring:
-
After the addition is complete, slowly warm the reaction mixture to 20-25 °C and hold for 2-3 hours.
-
Monitor the reaction progress using an in-process control (IPC) method, such as HPLC or TLC, to confirm the disappearance of the starting material.[10]
-
-
Solvent Swap and Product Isolation:
-
Once the reaction is complete, begin to distill off the toluene and excess thionyl chloride under reduced pressure. The high boiling point of the product allows for this separation.
-
After distillation, cool the reactor. Add 20 L of anhydrous isopropanol to the residue. The hydrochloride salt of the product is typically less soluble in IPA, facilitating its precipitation.
-
Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize crystallization.
-
-
Filtration and Drying:
-
Transfer the slurry to the Agitated Nutsche Filter Dryer (ANFD).
-
Filter the solid product and wash the filter cake with cold (0-5 °C) anhydrous isopropanol (2 x 5 L).
-
Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
-
Analytical Quality Control
Rigorous analytical testing is non-negotiable for ensuring product quality and process consistency.
| Technique | Purpose | Sample Point | Key Parameters |
| HPLC | Monitor reaction completion; determine final product purity and impurity profile. | Reaction mixture (IPC); Final Product | C18 column, mobile phase of acetonitrile/water with buffer, UV detection at 254 nm.[11] |
| GC-MS | Identify volatile impurities and residual solvents. | Final Product | Capillary column (e.g., DB-5), temperature programming, mass selective detector. |
| ¹H NMR | Confirm chemical structure and identify impurities. | Final Product | 400 MHz or higher, deuterated solvent (e.g., DMSO-d₆). |
| Karl Fischer Titration | Quantify water content in the final product. | Final Product | Volumetric or coulometric titration. |
Process Safety and Hazard Management
6.1 Chemical Hazards:
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (SO₂ and HCl). Must be handled in a closed system.[6] Personal protective equipment (PPE) must include a full-face respirator with an appropriate acid gas cartridge, a chemically resistant suit, and heavy-duty butyl rubber gloves.[8]
-
Toluene/Isopropanol: Flammable liquids. Vapors can form explosive mixtures with air. All equipment must be explosion-proof and properly grounded.[7][9]
-
Hydrogen Chloride (HCl): Corrosive and toxic gas evolved during the reaction. A robust and efficient scrubbing system is mandatory.
6.2 Emergency Procedures:
-
Spills: For solvent spills, use non-sparking tools and absorbent materials. For thionyl chloride spills, neutralize with a dry agent like sodium carbonate before carefully treating with water.
-
Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. For inhalation, move the victim to fresh air and seek immediate medical attention.[6] Eyewash stations and safety showers must be readily accessible.[6]
References
- 1. US4260766A - Preparation of (dichloromethyl) pyridines by reductive dechlorination - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN109748844A - A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 4. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. lobachemie.com [lobachemie.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Strategic Utility of 4,5-Dichloro-2-methylpyridine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Kinase Inhibitors and the Pyridine Scaffold
Protein kinases, as regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. Within the diverse chemical space of kinase inhibitors, heterocyclic scaffolds, especially the pyridine ring, play a pivotal role. The pyridine core can establish crucial hydrogen bond interactions with the kinase hinge region, a key determinant of binding affinity. Furthermore, substitutions on the pyridine ring allow for the fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.
This guide focuses on the application of a specific, highly functionalized building block, 4,5-dichloro-2-methylpyridine , in the synthesis of kinase inhibitors. The strategic placement of two chlorine atoms and a methyl group on the pyridine ring offers a versatile platform for medicinal chemists to construct complex molecular architectures with desired biological activities. The differential reactivity of the two chlorine atoms allows for sequential and regioselective functionalization, a key advantage in multi-step syntheses.
The Chemical Versatility of this compound: A Chemist's Perspective
The synthetic utility of this compound lies in the distinct reactivity of its substituent groups. The two chlorine atoms are amenable to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the methyl group can be a site for further modification.
Regioselective Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools in modern drug discovery.[1] In the context of this compound, the regioselectivity of these reactions is a critical consideration. The chlorine atom at the 4-position is generally more susceptible to oxidative addition to the palladium catalyst and subsequent coupling compared to the chlorine at the 5-position. This preferential reactivity is attributed to the electronic influence of the pyridine nitrogen.
This differential reactivity allows for a stepwise functionalization strategy. For instance, a Suzuki-Miyaura coupling can be performed to introduce an aryl or heteroaryl group at the 4-position, followed by a second coupling or a nucleophilic substitution at the 5-position. This sequential approach provides a powerful means to construct diverse libraries of kinase inhibitors.
Synthesis of a SYK Inhibitor Precursor: A-Step-by-Step Protocol
Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[] Dysregulation of SYK activity has been implicated in autoimmune diseases and certain cancers, making it an attractive therapeutic target.[][3] The following protocol details the synthesis of a key intermediate for a SYK inhibitor, adapted from methodologies for the synthesis of related pyridine-based kinase inhibitors.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol describes the regioselective Suzuki-Miyaura coupling of this compound with a boronic acid to selectively functionalize the 4-position.
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,5-Dichloro-2-methylpyridine
Welcome to the technical support center for the synthesis of 4,5-Dichloro-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. Our focus is on providing practical, experience-driven insights grounded in scientific principles.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound, a key building block in various pharmaceutical and agrochemical compounds, primarily involves the direct chlorination of 2-methylpyridine (2-picoline). The core challenge lies in achieving the desired regioselectivity for the 4- and 5-positions on the pyridine ring while minimizing the formation of unwanted isomers and side-chain chlorinated byproducts. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct chlorination of 2-methylpyridine using a chlorinating agent like chlorine gas (Cl₂) or trichloroisocyanuric acid (TCCA). This reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), and is often performed at elevated temperatures.[1] Industrial-scale production may employ continuous flow reactors to improve control over reaction parameters and enhance safety and yield.[1]
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The main side reactions include:
-
Formation of other dichlorinated isomers: Such as 3,5-dichloro-, 4,6-dichloro-, and 3,6-dichloro-2-methylpyridine.
-
Monochlorination: Incomplete reaction leading to a mixture of monochlorinated 2-methylpyridines.
-
Over-chlorination: Formation of trichloro- or tetrachloropyridines.
-
Side-chain chlorination: Chlorination of the methyl group to yield 2-(chloromethyl), 2-(dichloromethyl), or 2-(trichloromethyl)pyridine derivatives. This occurs via a radical mechanism and is favored by high temperatures and UV light.[1]
-
Formation of hydrochloride salts: The basic nitrogen of the pyridine ring can react with the hydrogen chloride (HCl) byproduct, forming a hydrochloride salt that is often insoluble and unreactive, effectively halting the chlorination.[2][3]
Q3: How do the substituents on the pyridine ring direct the incoming chlorine atoms?
A3: The regioselectivity of electrophilic aromatic substitution on the pyridine ring is governed by the electronic effects of the existing substituents:
-
The pyridine nitrogen: As a heteroatom, it is strongly deactivating and meta-directing for electrophilic attack.
-
The methyl group (-CH₃): This is an activating, ortho-para directing group.[4][5]
-
A pre-existing chlorine atom: Halogens are deactivating yet ortho-para directing.[4][5]
The final substitution pattern is a result of the interplay of these directing effects. For the second chlorination, the position of the first chlorine atom will significantly influence the position of the second.
Troubleshooting Guide
Issue 1: Low Yield of the Desired this compound Isomer
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature:
-
Explanation: Temperature influences both the reaction rate and the selectivity. Vapor-phase chlorination at very high temperatures (300-400°C) can lead to a complex mixture of products due to radical-mediated reactions.[1] Liquid-phase chlorination requires careful temperature control to favor the desired isomer.
-
Solution: For liquid-phase chlorination with a Lewis acid catalyst, a temperature range of 60-100°C is generally recommended.[1] It is crucial to monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and selectivity.
-
-
Incorrect Catalyst or Catalyst Loading:
-
Explanation: Lewis acids like FeCl₃ or ZnCl₂ activate the chlorinating agent, facilitating electrophilic aromatic substitution.[1][6] The choice and amount of catalyst can impact the isomer distribution.
-
Solution: Iron(III) chloride is a commonly used and effective catalyst. Modern approaches using a combination of a Lewis acid with TCCA have shown high selectivity (85-90%) for the 4,5-dichloro isomer.[1] Experiment with different Lewis acids and optimize the catalyst loading (typically 1-5 mol%).
-
-
Formation of Unreactive Hydrochloride Salts:
-
Explanation: The HCl generated during the reaction can protonate the pyridine nitrogen, forming a salt that is often insoluble and unreactive, leading to incomplete conversion.[2][3]
-
Solution: To mitigate this, the reaction can be carried out in the presence of a base to neutralize the HCl as it forms. Some patented procedures describe bubbling chlorine gas through a mixture of the chloromethylpyridine and water, while adding a basic solution to maintain a pH between 0.5 and 3.[2][3] This keeps the pyridine in its free base form, available for reaction.
-
Issue 2: High Proportion of Side-Chain Chlorinated Byproducts
Possible Causes and Solutions:
-
Radical Reaction Pathway Dominating:
-
Explanation: Side-chain chlorination occurs via a free radical mechanism, which is promoted by high temperatures, UV light, and the presence of radical initiators.[1]
-
Solution: To favor ring chlorination, conduct the reaction in the dark and avoid excessively high temperatures. Ensure that the reaction conditions promote an electrophilic aromatic substitution mechanism. The use of a Lewis acid catalyst is key to directing the reaction towards the ring.
-
-
Inappropriate Chlorinating Agent:
-
Explanation: While chlorine gas can be used for both ring and side-chain chlorination depending on the conditions, other reagents can offer better selectivity.
-
Solution: Trichloroisocyanuric acid (TCCA) in the presence of a Lewis acid is reported to give high selectivity for ring chlorination.[1] Under thermal activation without a Lewis acid, TCCA can also lead to side-chain chlorination, so the reaction conditions are critical.[1]
-
Issue 3: Difficulty in Separating this compound from Other Isomers
Possible Causes and Solutions:
-
Similar Physical Properties of Isomers:
-
Explanation: Dichloromethylpyridine isomers often have very close boiling points, making separation by simple distillation challenging.
-
Solution: Fractional distillation using a column with a high number of theoretical plates can be effective. Alternatively, chromatographic techniques such as gas-liquid chromatography or preparative high-performance liquid chromatography (HPLC) can be employed for purification.[7][8] Crystallization can also be a powerful purification method if a suitable solvent system is found.
-
Experimental Protocols and Data
Illustrative Experimental Protocol: Liquid-Phase Chlorination of 2-Methylpyridine
This protocol is a synthesized representation based on common practices and should be optimized for your specific laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer, charge 2-methylpyridine and a suitable inert solvent (e.g., o-dichlorobenzene).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous FeCl₃, 2-5 mol%) to the mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80°C) with constant stirring.
-
Chlorination: Bubble chlorine gas through the mixture at a controlled rate. Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the ratio of starting material, monochlorinated intermediates, and dichlorinated products.
-
Work-up: Once the desired conversion is achieved, cool the reaction mixture. Quench the reaction by carefully adding a basic solution (e.g., sodium hydroxide solution) to neutralize any remaining acid and HCl.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by fractional distillation or chromatography.
Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Chlorinating Agent | Cl₂ | Cl₂ | TCCA |
| Catalyst | FeCl₃ | ZnCl₂ | FeCl₃ |
| Temperature | 100°C | 80°C | 80°C |
| Solvent | o-dichlorobenzene | Dichloromethane | Dichloromethane |
| Yield of 4,5-isomer | Moderate | Low to Moderate | High (85-90% selectivity reported[1]) |
| Major Byproducts | Other dichloro-isomers, side-chain products | Monochloro-products, other dichloro-isomers | Fewer byproducts reported[1] |
Visualizing the Process
Diagram 1: Reaction Pathways in the Chlorination of 2-Methylpyridine
References
- 1. Buy this compound (EVT-3473623) | 514216-44-5 [evitachem.com]
- 2. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 7. Separation of dichlorophenol isomers by gas-liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
Overcoming poor reactivity of 4,5-Dichloro-2-methylpyridine in coupling reactions
Introduction
Welcome to the technical support center for 4,5-dichloro-2-methylpyridine. This versatile heterocyclic building block is invaluable in the synthesis of complex molecules for pharmaceutical and agrochemical applications. However, its unique electronic and steric properties often present significant challenges in transition metal-catalyzed cross-coupling reactions, leading to poor reactivity and low yields.
This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with this substrate. As Senior Application Scientists, we have consolidated our field expertise and literature insights into a practical, question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies. We will explore the underlying chemical principles governing its reactivity and provide robust, field-proven protocols to overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Substrate
This section addresses the fundamental properties of this compound that underpin its challenging nature in cross-coupling chemistry.
Q1: Why is this compound generally unreactive in standard cross-coupling reactions?
A: The poor reactivity stems from a combination of electronic deactivation and potential catalyst inhibition:
-
Electronic Effects: The pyridine nitrogen atom is strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring. This deactivation makes the crucial oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the carbon-chlorine bond, kinetically challenging.[1][2] Aryl chlorides are inherently less reactive than the corresponding bromides and iodides, and this effect is amplified by the electron-deficient nature of the pyridine ring.[3][4]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate directly to the palladium center.[5] This coordination can stabilize the catalyst in an off-cycle state, effectively sequestering it and preventing it from participating in the desired catalytic cycle, leading to catalyst deactivation or inhibition.
Q2: What is the role of the methyl group at the C2 position?
A: The 2-methyl group introduces two competing effects:
-
Steric Hindrance: Positioned ortho to the nitrogen, the methyl group creates significant steric bulk.[6][7][8] This steric clash can physically block the palladium catalyst's access to the C4-Cl bond and hinder the coordination required for efficient oxidative addition. This is a primary reason for sluggish or failed reactions.[9][10]
-
Electronic Donation: As an alkyl group, the methyl substituent is weakly electron-donating. While this effect is generally minor compared to the strong deactivation by the nitrogen and chlorine atoms, it can subtly influence the electron density of the ring.
Q3: Between the C4 and C5 positions, which chlorine atom is more likely to react first?
A: Predicting regioselectivity can be complex, but generally, the C4 position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. The rationale is based on electronic factors; the C4 position is para to the electron-withdrawing nitrogen atom, making it more electrophilic and activating the C4-Cl bond towards oxidative addition compared to the C5 position, which is meta to the nitrogen.[11] However, this inherent preference is not absolute and can be overridden by the choice of ligand, catalyst, and reaction conditions, which can exploit subtle differences in bond dissociation energies or steric accessibility.[12] Achieving selective mono-functionalization is a common goal and challenge.[13]
Section 2: Troubleshooting Guide for Common Coupling Reactions
This section provides direct answers to specific problems you may encounter during your experiments.
Logical Troubleshooting Workflow
Before diving into specific reaction types, consider this general workflow when a reaction with this compound fails.
Caption: General workflow for troubleshooting coupling reactions.
Suzuki-Miyaura Coupling
Problem: My Suzuki coupling is giving very low yield (<10%) with complete recovery of starting material. What should I try first?
A: This is a classic sign of a failed oxidative addition due to the substrate's low reactivity. Your primary focus should be on enhancing the potency of your catalytic system.
-
Switch to a Modern Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[14] You need a more active catalyst capable of overcoming the high activation barrier.
-
Recommended Ligands: Use bulky, electron-rich biarylphosphine ligands such as SPhos , XPhos , or RuPhos . These ligands promote the formation of a highly reactive, monoligated Pd(0) species essential for the oxidative addition to aryl chlorides.
-
Use a Precatalyst: Instead of generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand, use a commercially available palladium precatalyst (e.g., SPhos G3, XPhos G3). Precatalysts offer greater stability, accurate ligand:palladium ratios, and more reliable generation of the active Pd(0) species.[14]
-
-
Select the Right Base and Solvent:
-
Base: A strong base is required to facilitate the transmetalation step. We recommend using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) . These are strong enough to promote the reaction without causing significant side reactions.[5]
-
Solvent: The choice of solvent is critical for solubility and reaction rate. Anhydrous, degassed polar aprotic solvents are preferred. 1,4-Dioxane with a small amount of water (e.g., 10:1 ratio) or anhydrous DMF are excellent starting points.[13][15]
-
Problem: My reaction is messy, showing multiple spots on TLC, including what appears to be a hydrodechlorination byproduct.
A: This suggests either catalyst decomposition or competing side reactions. Hydrodechlorination (replacement of Cl with H) is a known issue.
-
Ensure Strictly Inert Conditions: Oxygen can degrade both the palladium catalyst and the phosphine ligands, leading to the formation of palladium black and reduced activity. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[5][15]
-
Evaluate Your Boronic Acid: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with H), especially at high temperatures or in the presence of excess water or a strong base.[14] Use a slight excess (1.2-1.5 equivalents) of fresh, high-purity boronic acid.
-
Modify Reaction Temperature: While higher temperatures are often needed, excessive heat can accelerate catalyst decomposition and side reactions. Try running the reaction at a slightly lower temperature for a longer period (e.g., 80-90 °C for 24 hours instead of 110 °C for 12 hours).
| Parameter | Recommended Starting Conditions for Suzuki Coupling |
| Catalyst | SPhos Pd G3 (2-5 mol%) |
| Boronic Acid | 1.2 - 1.5 equivalents |
| Base | K₃PO₄ (2.0 - 3.0 equivalents) |
| Solvent | Anhydrous, degassed 1,4-Dioxane/H₂O (10:1) |
| Temperature | 90 - 110 °C |
| Atmosphere | Argon or Nitrogen |
Buchwald-Hartwig Amination
Problem: I'm trying to couple an amine with this compound, but the reaction is not proceeding. How can I make this C-N bond formation work?
A: The Buchwald-Hartwig amination of unactivated aryl chlorides is one of the more challenging cross-coupling reactions and requires state-of-the-art catalyst systems.[4][16][17]
-
Employ a Specialized Ligand: The success of this reaction is almost entirely dependent on the ligand. For challenging aryl chlorides, highly active and sterically hindered ligands are necessary.
-
Recommended Ligands: For primary and secondary alkylamines or anilines, ligands from the Josiphos family (e.g., CyPF-tBu) or bulky biarylphosphines like tBuXPhos or BrettPhos are highly effective.[18] These ligands are designed to accelerate the rate-limiting reductive elimination step and prevent catalyst inhibition by the amine.[19]
-
-
Use a Strong, Non-Nucleophilic Base: The base deprotonates the amine to form the amide, which then coordinates to the palladium center. A strong, sterically hindered base is crucial.
-
Recommended Bases: Sodium tert-butoxide (NaOᵗBu) , lithium bis(trimethylsilyl)amide (LHMDS) , or potassium hexamethyldisilazide (KHMDS) are the bases of choice. Be aware that these bases are highly reactive and moisture-sensitive.
-
-
Solvent Choice is Key: Anhydrous, non-coordinating solvents are essential. Toluene , dioxane , or 2-methyltetrahydrofuran (2-MeTHF) are commonly used. Avoid DMF, which can decompose under strongly basic conditions.
Sonogashira Coupling
Problem: My Sonogashira coupling to form an alkynylpyridine is failing. What are the critical parameters to adjust?
A: The Sonogashira coupling of electron-poor aryl chlorides can be sluggish but is achievable with careful optimization.[3]
-
Catalyst and Co-catalyst System:
-
Palladium Source: A robust palladium source like PdCl₂(PPh₃)₂ is a good starting point.[20]
-
Copper Co-catalyst: The reaction traditionally uses a copper(I) salt, such as CuI (5-10 mol%), to facilitate the formation of a copper acetylide intermediate, which speeds up transmetalation. Ensure your CuI is fresh and not discolored (it should be off-white, not green or brown).
-
Copper-Free Conditions: In some cases, especially with sensitive substrates, copper can lead to alkyne homocoupling (Glaser coupling). Copper-free Sonogashira protocols often require a higher catalyst loading or specialized ligands and a stronger base like Cs₂CO₃.[21][22]
-
-
Base and Solvent:
-
Base: A liquid amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system.
-
Solvent: Anhydrous THF or DMF are common choices. The reaction must be rigorously deoxygenated, as oxygen promotes the undesirable Glaser coupling.
-
Section 3: Experimental Protocols
The following protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is designed to favor mono-arylation at the C4 position.
Caption: Step-by-step workflow for the Suzuki-Miyaura protocol.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
SPhos Pd G3 precatalyst (3 mol%)
-
Anhydrous 1,4-Dioxane and Degassed Deionized Water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.[5]
-
Add Catalyst: In a glovebox or under a positive flow of argon, add the SPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an oxygen-free environment.[15]
-
Solvent Addition: Prepare a degassed 10:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for 20-30 minutes. Add the required volume of this solvent mixture to the reaction flask via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[13][23]
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempap.org [chempap.org]
- 11. benchchem.com [benchchem.com]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.rug.nl [research.rug.nl]
- 19. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,5-Dichloro-2-methylpyridine
Welcome to the technical support center for the synthesis of 4,5-dichloro-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic intermediate. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the common challenges associated with this synthesis, ensuring both success and safety in your laboratory work.
The synthesis of this compound, while conceptually straightforward, is fraught with potential pitfalls, primarily concerning regioselectivity and the management of hazardous reagents. This guide is structured into a direct, problem-solving Troubleshooting section and a broader Frequently Asked Questions (FAQs) section to address both immediate experimental issues and foundational concepts.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis. The most reliable and common laboratory-scale approach involves the initial N-oxidation of 2-methylpyridine (2-picoline), followed by a chlorination/rearrangement sequence. The advice below is primarily centered on this pathway.
Question 1: My reaction has stalled. I see a high percentage of unreacted 2-methylpyridine N-oxide by TLC/GC-MS. What is the likely cause?
Answer: A stalled reaction during the chlorination of 2-methylpyridine N-oxide is a frequent issue, often pointing to problems with the chlorinating agent or reaction conditions. Let's break down the possibilities:
-
Degradation of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis from atmospheric moisture. If an older bottle or one that has been opened multiple times is used, its efficacy may be compromised. The presence of HCl and phosphoric acids from degradation can alter the reaction pathway.
-
Corrective Action: Use a fresh, sealed bottle of POCl₃ or distill the reagent prior to use. Ensure your reaction is conducted under strictly anhydrous conditions with an inert atmosphere (Nitrogen or Argon).
-
-
Insufficient Temperature: The chlorination and subsequent rearrangement often require sufficient thermal energy. While initial addition of reagents may be done at lower temperatures to control the exotherm, the reaction typically needs to be heated to reflux to drive it to completion.
-
Corrective Action: Ensure your reaction is heated to the appropriate temperature for the solvent used (e.g., refluxing neat POCl₃ or in a high-boiling solvent) and maintained for an adequate duration. Monitor the reaction's progress every few hours.
-
-
Formation of a Stable Intermediate: In the presence of certain bases or incorrect stoichiometry, the N-oxide can form a stable adduct that is resistant to further reaction.
-
Corrective Action: Re-evaluate the stoichiometry of your reagents. The mechanism involves activation of the N-oxide by POCl₃, and an incorrect ratio can inhibit the necessary subsequent steps.
-
Question 2: My main product isn't this compound. Instead, I've isolated a large amount of 2-chloro-5-methylpyridine or 4-chloro-3-methylpyridine. How do I improve regioselectivity?
Answer: Achieving the correct 4,5-dichloro substitution pattern is the central challenge. The formation of other isomers indicates that the reaction conditions are not optimal for the desired pathway.
The synthesis via 2-methylpyridine N-oxide is designed to exploit the electronic properties of the N-oxide group, which strongly activates the 4-position for electrophilic attack. The subsequent steps involve rearrangement and further chlorination.
-
Understanding the Mechanism: The reaction with POCl₃ is believed to form an intermediate that facilitates chlorination at the 4-position. A subsequent rearrangement and dichlorination leads to the 4,5-dichloro product. However, other isomers are thermodynamically accessible. For instance, reacting 3-methylpyridine N-oxide with POCl₃ is known to yield 4-chloro-3-methylpyridine as the main product, highlighting the sensitivity of the reaction to the starting material's substitution pattern[1].
-
Controlling Reaction Temperature: Temperature plays a critical role in determining the product distribution. Running the reaction at a suboptimal temperature may favor the formation of a kinetic product over the desired thermodynamic one.
-
Corrective Action: A carefully controlled temperature ramp and sustained reflux are often necessary. Experiment with a temperature gradient study to find the optimal conditions for your specific setup.
-
-
Alternative Chlorinating Systems: If POCl₃ consistently gives poor selectivity, consider alternative reagents that may offer a different mechanistic pathway.
-
Alternative Protocol: Regioselective chlorination of pyridine N-oxides has been achieved using oxalyl chloride ((COCl)₂) and triethylamine (Et₃N) in CH₂Cl₂ at 0 °C[2]. This system can offer milder conditions and potentially different selectivity.
-
Question 3: I'm observing significant side-chain chlorination, resulting in products like 4,5-dichloro-2-(chloromethyl)pyridine. How can I prevent this?
Answer: Side-chain chlorination is a classic competing reaction, particularly when radical pathways are accessible. The methyl group on the pyridine ring is a benzylic-like position, making its hydrogens susceptible to radical abstraction.
-
Reaction Type: This issue is more prevalent in direct chlorination methods using chlorine gas (Cl₂) and a radical initiator like AIBN or UV light[3][4][5]. The ionic mechanism favored by the N-oxide/POCl₃ route is generally less prone to side-chain halogenation.
-
Exclusion of Radical Initiators: If you are using a direct chlorination method, the cause is almost certainly the presence of radical initiators.
-
Corrective Action:
-
Switch to an Ionic Pathway: The most effective solution is to adopt the 2-methylpyridine N-oxide synthesis route, which proceeds through an ionic mechanism less likely to affect the methyl group.
-
Control Direct Chlorination Conditions: If you must use direct chlorination, ensure the reaction is performed in the dark and that your reagents and solvents are free from peroxide contaminants, which can initiate radical chains. Avoid using radical initiators unless side-chain chlorination is the desired outcome. Modern approaches using Lewis acids like FeCl₃ with trichloroisocyanuric acid (TCCA) can favor ring chlorination over side-chain functionalization[6].
-
-
Question 4: My final product is difficult to purify. Fractional distillation is not separating the isomers effectively. What are my options?
Answer: The boiling points of dichlorinated methylpyridine isomers are often very close, making separation by distillation challenging.
-
High-Efficiency Fractional Distillation: Ensure you are using a vacuum-jacketed column with high theoretical plates and a slow takeoff rate to maximize separation efficiency.
-
Crystallization: If the product is a solid or can be derivatized to a solid, fractional crystallization can be a powerful purification technique. Try dissolving the crude mixture in a minimal amount of a hot solvent (e.g., hexanes, ethanol/water) and cooling it slowly to allow the desired isomer to crystallize preferentially.
-
Preparative Chromatography: For smaller scales, column chromatography on silica gel is a viable option[4]. A non-polar eluent system, such as a hexane/ethyl acetate gradient, will be necessary. Careful monitoring by TLC is crucial to identify and collect the correct fractions.
Visualizing the Synthetic Workflow
To better understand the primary synthetic route and the troubleshooting logic, the following diagrams illustrate the key processes.
Caption: Key stages in the synthesis of this compound.
Caption: A logical troubleshooting workflow for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling the reagents for this synthesis?
A1: Safety is paramount. Pyridine and its derivatives are toxic, flammable, and have a strong, unpleasant odor[7][8]. Chlorinating agents like POCl₃ are highly corrosive and react violently with water.
-
Ventilation: Always conduct this synthesis in a certified chemical fume hood to avoid inhaling toxic vapors[7].
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-resistant lab coat. Ensure an emergency shower and eyewash station are accessible[7][9][10].
-
Anhydrous Conditions: Set up the reaction under an inert atmosphere (nitrogen or argon) to prevent the violent reaction of POCl₃ with moisture. Add reagents slowly and carefully to control exothermic reactions.
-
Waste Disposal: Quench reactive reagents carefully before disposal. Acidic and chlorinated waste should be segregated into appropriate, labeled containers.
Q2: Which analytical techniques are best for monitoring the reaction and assessing final product purity?
A2: A combination of techniques is recommended for robust analysis.
| Analytical Technique | Application | Recommended Parameters |
| GC-MS | Reaction monitoring, impurity identification | Column: Standard non-polar (e.g., DB-5) or mid-polar column. Oven Program: Start at 100°C, ramp at 10°C/min to 250°C. Detector: MS for identification, FID for quantification[11]. |
| HPLC | Purity assessment, quantification | Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Acetonitrile/water gradient with a buffer (e.g., phosphate buffer at pH 3.0). Detector: UV at ~254 nm[11]. |
| ¹H NMR | Structural confirmation, purity (qNMR) | Solvent: CDCl₃ or DMSO-d₆. Look for characteristic aromatic proton signals and the methyl singlet. For qNMR, use a certified internal standard of known purity[11]. |
| TLC | Quick reaction check | Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate (e.g., 8:2 v/v). Visualize with UV light. |
Q3: Why is the N-oxide route generally preferred over direct chlorination of 2-methylpyridine?
A3: The N-oxide route offers superior control over regioselectivity. The N-oxide functional group fundamentally alters the electronic character of the pyridine ring. It acts as a strong activating group via resonance, increasing electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack[2][12]. Simultaneously, the inductive effect of the positively charged nitrogen deactivates the ring overall, but the resonance effect directing to the 4-position is dominant. This activation allows for chlorination under milder, more controlled ionic conditions, minimizing the random, aggressive reactions characteristic of radical chlorination and reducing the formation of undesired isomers and side-chain chlorinated byproducts[3][4][6].
References
- 1. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Buy this compound (EVT-3473623) | 514216-44-5 [evitachem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling with 4,5-Dichloro-2-methylpyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 4,5-dichloro-2-methylpyridine. This guide is crafted for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing these critical transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental issues and enhance your synthetic success.
Troubleshooting Guide
This section is formatted to address common problems encountered during the Suzuki coupling of this compound. For each issue, potential causes are explored, and scientifically-grounded solutions are proposed.
Problem 1: Low to No Yield of the Desired Coupled Product
You've set up your reaction, but upon analysis, you find minimal or no evidence of the desired product. What's going wrong?
This is a frequent challenge, particularly with electron-deficient and sterically hindered substrates like dichloropyridines. The primary culprits often involve catalyst activity, suboptimal reaction conditions, or the integrity of your reagents.[1]
Potential Causes & Recommended Solutions:
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.[2]
-
Solution: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). This requires thoroughly degassing all solvents and reagents.[2][3] Techniques like the freeze-pump-thaw method or sparging with an inert gas for 15-20 minutes are crucial.[2] Using a fresh batch of a reliable palladium catalyst or a more stable pre-catalyst can also be beneficial.[2]
-
-
Inappropriate Ligand Choice: The ligand's role in stabilizing the palladium catalyst and facilitating the catalytic cycle is paramount. For electron-deficient substrates like dichloropyridines, a poorly chosen ligand can result in a sluggish or stalled reaction.[2][4]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family, such as SPhos and XPhos, are often highly effective for these challenging couplings.[2][5] These ligands promote the crucial reductive elimination step and can help overcome the inherent low reactivity of aryl chlorides.[6][7]
-
-
Ineffective Base or Solvent System: The base is critical for the transmetalation step, and its efficacy is highly dependent on the solvent.[8][9]
-
Solution: A screening of bases is often necessary. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are frequently more effective than weaker bases like Na₂CO₃ for coupling with aryl chlorides.[4][10] The solubility of the base is also a key consideration; a mixture of an organic solvent with water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) can improve the solubility of inorganic bases and facilitate the reaction.[1][2]
-
-
Poor Reagent Quality: The stability of boronic acids can be a concern, as they can undergo degradation over time.[2]
-
Solution: Use fresh, high-purity boronic acid. If degradation is suspected, using a slight excess (1.1-1.5 equivalents) may be beneficial.[1] Alternatively, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can protect it from premature decomposition.[3][11]
-
Problem 2: Significant Formation of Side Products (Homocoupling & Dehalogenation)
Your reaction is proceeding, but you're observing a significant amount of homocoupling of the boronic acid and/or dehalogenation of the this compound. How can you suppress these unwanted pathways?
These side reactions compete with the desired cross-coupling and can drastically reduce your yield. Understanding their origins is key to their mitigation.
Potential Causes & Recommended Solutions:
-
Homocoupling of Boronic Acid: This side reaction is often a result of oxidative processes, which can be exacerbated by the presence of oxygen or inefficient catalyst turnover.[12]
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene, and it is a common issue, especially with electron-deficient boronic acids.[3]
-
Solution: The choice of base and the presence of water can influence the rate of protodeboronation. Using milder bases like K₃PO₄ or KF can be advantageous.[3] While aqueous solvent mixtures are common, if protodeboronation is severe, switching to anhydrous conditions may be necessary.[3] Shorter reaction times and lower temperatures can also help to minimize this side reaction.[3]
-
-
Dehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced to the corresponding arene. This can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst.[11]
-
Solution: Employing a more efficient catalyst system that promotes the cross-coupling pathway at a faster rate than dehalogenation is crucial. Using a milder base or lowering the reaction temperature can also be beneficial.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the Suzuki coupling of this compound, offering insights into the underlying chemical principles.
Q1: Which chlorine atom on this compound is more likely to react first?
The reactivity of the two chlorine atoms is not identical. The chlorine at the 4-position is generally more reactive towards oxidative addition than the chlorine at the 5-position. This is due to the electronic effects of the nitrogen atom in the pyridine ring, which makes the 4-position more electron-deficient and thus more susceptible to reaction. This inherent difference in reactivity can be exploited to achieve regioselective mono-arylation.
Q2: What is the optimal temperature for this reaction?
For challenging substrates like dichloropyridines, elevated temperatures are typically required, often in the range of 80-120 °C.[4] However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[14] Microwave-assisted heating can be a powerful tool, often allowing for shorter reaction times (e.g., 15-20 minutes) and improved yields at temperatures around 100-150 °C.[14][15]
Q3: Can I run this reaction "ligand-free"?
While some Suzuki couplings can be performed without the addition of a phosphine ligand, particularly with highly reactive aryl iodides or bromides, it is generally not recommended for aryl chlorides.[16] The C-Cl bond is significantly stronger and less reactive, making the oxidative addition step more challenging.[6] Bulky, electron-rich ligands are typically necessary to facilitate this key step and achieve good yields.[4][5]
Q4: What is the role of water in the solvent mixture?
In many Suzuki coupling protocols, a mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) and water is used.[2] Water can play several beneficial roles. It can help to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is often poorly soluble in organic solvents.[2] This improved solubility facilitates the activation of the boronic acid for the crucial transmetalation step.[9]
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product. This allows you to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition or side product formation.
Experimental Protocols & Data
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for your optimization experiments.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)[4]
-
K₃PO₄ (2.0 equiv)[4]
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or microwave reactor vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[4]
-
In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.[1]
-
Add a 4:1 mixture of degassed 1,4-dioxane and water to the Schlenk flask containing the reagents.[1]
-
Add the catalyst premix to the reaction mixture via syringe.[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Microwave-Assisted Protocol
For accelerated reaction times, a microwave-assisted approach can be highly effective.
Procedure:
-
In a microwave reactor vial, combine this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄ (0.5 mol%).[1][14]
-
Add a degassed mixture of 1,4-dioxane and water (2:1).[14]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes.[14]
-
After cooling, work up and purify the product as described in the general protocol.[1]
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Dichloropyridines
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 | [4] |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 80 | [14] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 80 | 24 | 92 | [5] |
| Ni(cod)₂ | PPh₂Me | K₃PO₄ | MeCN | 80 | 24 | 85 (mono) | [17] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Managing N-Oxide Formation in 4,5-Dichloro-2-methylpyridine Chemistry
Welcome to the technical support center for chemists, researchers, and drug development professionals working with 4,5-Dichloro-2-methylpyridine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you anticipate, identify, and mitigate the unwanted formation of this compound N-oxide in your reactions.
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic center, susceptible to oxidation. This reactivity, while useful for certain transformations, often leads to the undesired formation of the corresponding N-oxide as a stable and sometimes difficult-to-remove byproduct. This is particularly prevalent in reactions involving electrophilic reagents, especially common oxidants.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Q1: I'm attempting to oxidize the 2-methyl group of this compound using m-CPBA, but I'm isolating the N-oxide as the major product. What is happening and how can I achieve the desired C-oxidation?
A1: This is a classic case of competing reaction pathways where the nitrogen atom is kinetically favored for oxidation over the methyl group.
Root Cause Analysis: The nitrogen atom in the pyridine ring is a soft nucleophile and is highly susceptible to electrophilic attack by peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA)[1][2]. The oxidation of the nitrogen is typically a fast reaction at or below room temperature. In contrast, oxidation of the methyl group to a carboxylic acid or alcohol requires harsher conditions or different types of reagents[3]. When you introduce m-CPBA, it preferentially attacks the most nucleophilic site, which is the nitrogen, leading to high yields of this compound N-oxide.
Recommended Solutions:
-
Change of Oxidant: Switch from an electrophilic peroxy acid to a reagent system known for C-H oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) are often used to oxidize alkyl side chains on pyridine rings[3]. However, careful optimization is required to prevent ring degradation.
-
Protect the Nitrogen: A temporary protection strategy can be effective. By protonating the nitrogen with a strong, non-nucleophilic acid (e.g., trifluoroacetic acid, TFA), you can effectively "mask" the lone pair, making it unavailable for oxidation[4]. The resulting pyridinium salt is significantly less nucleophilic. After protecting the nitrogen, you can proceed with a suitable oxidant for the methyl group. Caution: Ensure your chosen oxidant is compatible with the acidic conditions[4].
-
Catalytic Systems: Explore catalytic oxidation systems. For instance, certain ruthenium or manganese-based catalysts can show selectivity for C-H oxidation in the presence of a pyridine nitrogen, though this often requires significant methods development.
Q2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is failing or giving very low yields. I suspect N-oxide formation is the culprit. How can I confirm this and prevent it?
A2: Your suspicion is well-founded. Pyridine N-oxides can act as potent catalyst poisons in transition-metal-catalyzed reactions.
Root Cause Analysis: The oxygen atom of the N-oxide moiety is a Lewis basic site. It can coordinate strongly to the palladium catalyst center, leading to deactivation of the active catalytic species. This binding can be irreversible and can halt the catalytic cycle entirely. The N-oxide may be present as a contaminant in your starting material or it may form in situ if your reaction conditions are inadvertently oxidative (e.g., presence of air, certain additives).
Recommended Solutions:
-
Confirm the Presence of N-Oxide:
-
LC-MS Analysis: The most direct method. Compare the mass spectrum of your starting material or reaction mixture to the calculated mass of the N-oxide (C₆H₅Cl₂NO).
-
¹H NMR Spectroscopy: N-oxidation causes a characteristic downfield shift of the ring protons, particularly those at the 2- and 6-positions, due to the deshielding effect of the N-O bond.
-
-
Prevention & Mitigation:
-
Purify Starting Material: Ensure your starting this compound is free of N-oxide contamination by recrystallization or column chromatography.
-
Deoxygenate Rigorously: Use standard techniques to remove oxygen from your reaction setup. This includes using degassed solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment[4].
-
Add a Reducing Agent: If you suspect in situ formation, you can sometimes include a mild reducing agent that is compatible with your catalytic cycle. However, a more robust solution is to pre-treat the starting material.
-
In Situ Reduction: In some cases, a pre-reduction step or the inclusion of a reducing agent that won't interfere with the main reaction can be employed. Tetrahydroxydiboron has been shown to be a mild and selective reagent for the in situ reduction of pyridine N-oxides[5].
-
Q3: My reaction produced a significant quantity of the N-oxide byproduct. Is it possible to salvage my material by reducing the N-oxide back to the parent pyridine?
A3: Yes, the reduction of pyridine N-oxides back to the parent pyridine is a common and generally high-yielding transformation. Several methods are available.
Root Cause Analysis: The N-O bond in a pyridine N-oxide is reducible. The choice of reducing agent depends on the other functional groups present in your molecule and the desired reaction conditions (e.g., temperature, pH).
Recommended Solutions & Reagents:
| Reagent/Method | Typical Conditions | Advantages | Considerations |
| Phosphorus Trichloride (PCl₃) | Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), 0 °C to rt | Highly effective and common | Stoichiometric, produces phosphorus byproducts that require aqueous workup. Can react with other sensitive functional groups[6]. |
| Triphenylphosphine (PPh₃) | Heat (e.g., in Toluene or Dioxane) | Milder than PCl₃ | Requires heating, produces triphenylphosphine oxide which can sometimes be difficult to separate. |
| Catalytic Hydrogenation | H₂, Pd/C catalyst, various solvents (MeOH, EtOH, EtOAc) | "Clean" reaction, byproduct is water | Can reduce other functional groups (e.g., alkenes, alkynes, nitro groups). Not suitable for molecules containing sulfur which can poison the catalyst. |
| Iron Powder in H₂O/CO₂ | Iron powder, water, CO₂ pressure | "Green" and chemo-selective | A newer, environmentally friendly method that tolerates many functional groups, including chlorine atoms[7]. |
| Tetrahydroxydiboron | Various solvents, often mild conditions | Remarkably selective, simple workup | Can be used in situ to avoid isolating the N-oxide intermediate[5]. |
Process Flow for Troubleshooting N-Oxide Formation
The following diagram outlines a logical workflow for identifying and solving issues related to N-oxide formation.
Caption: A decision tree for diagnosing and resolving N-oxide formation.
Frequently Asked Questions (FAQs)
-
What analytical techniques are best for detecting N-oxide formation?
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for sensitive detection and confirmation by molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for quantification. Protons on the pyridine ring, especially at the α-positions (C2 and C6), will shift downfield upon N-oxidation.
-
Thin Layer Chromatography (TLC): Pyridine N-oxides are significantly more polar than their parent pyridines. You will observe a much lower Rf value on silica gel plates. A co-spot with an authentic N-oxide standard can provide strong evidence.
-
Titration: Titanometric titration can be used for the quantitative determination of the N-oxide group in a sample[8][9].
-
-
Are there general preventative measures I can take? Yes. If you are not intentionally trying to make the N-oxide, always handle this compound under an inert atmosphere (nitrogen or argon), especially if heating or using reagents that could have trace peroxide impurities[4]. Storing the compound in a dark, cool, and dry place can also minimize slow air oxidation over time.
-
How does the electronic nature of the pyridine ring affect N-oxide formation? The pyridine nitrogen's nucleophilicity is key. Electron-donating groups on the ring increase the electron density on the nitrogen, making it more susceptible to oxidation. Conversely, electron-withdrawing groups decrease its nucleophilicity, making N-oxidation more difficult. In this compound, the chloro groups are electron-withdrawing, while the methyl group is weakly electron-donating.
Experimental Protocols
Protocol A: General Method for the Reduction of this compound N-oxide using PCl₃
This protocol describes a standard lab-scale procedure to reduce an isolated N-oxide back to the parent pyridine.
Materials:
-
This compound N-oxide (1.0 eq)
-
Phosphorus trichloride (PCl₃) (1.2 eq)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound N-oxide in anhydrous CHCl₃ (approx. 10 mL per gram of N-oxide) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus trichloride (1.2 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS until all the starting N-oxide has been consumed.
-
Once complete, carefully and slowly quench the reaction by pouring it into a beaker of ice-cold saturated NaHCO₃ solution. Caution: Gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CHCl₃ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol B: Analytical Monitoring of N-Oxide Formation by TLC
Materials:
-
Silica gel TLC plate
-
Developing chamber
-
Mobile Phase: A starting point is 20-50% Ethyl Acetate in Hexanes. Adjust polarity as needed.
-
UV lamp (254 nm)
Procedure:
-
Prepare a developing chamber with the chosen mobile phase.
-
On the TLC plate, spot a dilute solution of your starting material (this compound) in a suitable solvent (e.g., DCM).
-
As your reaction proceeds, take small aliquots and spot them on the TLC plate.
-
Develop the plate in the chamber.
-
Visualize the plate under a UV lamp. The N-oxide, being much more polar, will appear as a distinct spot with a significantly lower Rf value than the starting material. The disappearance of the starting material spot and the appearance of the product spot (and potentially the low-Rf N-oxide spot) can be tracked over time.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. Buy this compound (EVT-3473623) | 514216-44-5 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 7. Reduction of sulfoxides and pyridine-N-oxides over iron powder with water as hydrogen source promoted by carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Impurity Removal from 4,5-Dichloro-2-methylpyridine
Introduction
Welcome to the technical support center for the purification of 4,5-Dichloro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual catalyst impurities. In many synthetic routes leading to halogenated pyridines, particularly those involving cross-coupling reactions, transition metal catalysts like palladium are frequently employed.[1][2] While essential for synthesis, these metals are often classified as having significant safety concerns and must be removed to meet stringent regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH).[1][2]
Residual catalysts can not only compromise the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) but also interfere with downstream synthetic steps.[2][3] This document provides a structured approach to troubleshooting common issues and offers detailed protocols for effective catalyst removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst impurities in this compound synthesis?
The synthesis of substituted pyridines often involves transition metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings.[1] Consequently, the most common metallic impurities are residues from these catalysts. Palladium (Pd) is the most frequent contaminant, but others like nickel (Ni), copper (Cu), and rhodium (Rh) may also be present depending on the specific synthetic pathway.[2] These can exist in various forms, including colloidal metal particles, inorganic salts, or metal-organic complexes.[4]
Q2: Why is it critical to remove these catalyst impurities?
There are three primary reasons for rigorous catalyst removal:
-
Patient Safety: Many transition metals are toxic and pose a health risk, even at trace levels. Regulatory bodies like the ICH have established strict limits for elemental impurities in final drug products.[1][2]
-
Downstream Chemistry: Residual metals can poison catalysts in subsequent reactions, lead to unintended side reactions, or cause product degradation, ultimately lowering the yield and purity of the final API.[2]
-
Product Quality and Stability: Metal impurities can impart color to the final product and may affect its long-term stability.
Q3: What are the primary methods for catalyst removal?
The main strategies for removing metal catalyst residues include:
-
Adsorption: Using materials with a high surface area to bind the metal. Common adsorbents include activated carbon, silica gel, and Celite®.[1][4][5]
-
Crystallization: Purifying the product by recrystallization, where impurities are ideally left behind in the mother liquor.[7][8] However, this method can sometimes be insufficient on its own for complete metal removal.[1]
-
Extraction: Using liquid-liquid extraction with an aqueous solution, sometimes containing a chelating agent, to pull metal salts from the organic phase.[4]
Q4: How can I detect catalyst residues in my product?
Highly sensitive analytical techniques are required to quantify trace metal impurities. The most common method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which offers the low detection limits necessary to meet pharmaceutical industry standards. For a qualitative or semi-quantitative assessment during process development, a dark coloration of the crude product often indicates the presence of colloidal metal particles.[4]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: My isolated product is dark grey or black, and standard filtration doesn't help.
-
Probable Cause: This discoloration is a classic sign of colloidal palladium or other metallic nanoparticles suspended in your product.[4] These particles are often too small to be removed by simple filtration.
-
Solution Workflow:
-
Adsorption with Activated Carbon: This is often the most effective first step. Activated carbon has a high affinity for palladium and can efficiently remove both colloidal and dissolved forms.[1][5][9] See Protocol 1 for a detailed procedure.
-
Filtration through Celite®: Passing a solution of your product through a thick pad of Celite® can help trap finely dispersed metal particles.[1][4] This is often done after activated carbon treatment.
-
Problem 2: Recrystallization improved the purity but failed to lower the palladium content to acceptable levels (<10 ppm).
-
Probable Cause: Some palladium complexes may co-crystallize with the product, or the metal impurities may be too finely dispersed to be effectively excluded from the crystal lattice.[1] Traditional crystallization alone is often not sufficient for complete palladium removal.[1]
-
Solution Workflow:
-
Pre-treatment Before Recrystallization: Before attempting recrystallization, treat the crude product solution with a metal scavenger or activated carbon. This removes the bulk of the metal, making the subsequent crystallization step much more effective at removing remaining impurities.
-
Problem 3: The chosen metal scavenger is not effective, or it is reducing my product yield.
-
Probable Cause & Solution:
-
Ineffective Scavenging: The scavenger's performance can be dependent on the solvent, temperature, and pH.[7] If scavenging in a non-polar solvent like toluene is inefficient, try switching to a more polar solvent like THF or ethyl acetate, if your product's solubility allows. Increasing the temperature can also improve the kinetics of scavenging.[7]
-
Product Loss: The product may be physically adsorbing to the solid support of the scavenger (e.g., silica). To mitigate this, ensure you wash the scavenger cake thoroughly with fresh solvent after filtration to recover any bound product.[7] Additionally, avoid using a large excess of the scavenger, as this can lead to non-specific binding.[7]
-
Problem 4: I am having difficulty filtering the activated carbon or scavenger after treatment.
-
Probable Cause: The particles of the adsorbent or scavenger are too fine, leading to a clogged filter.
-
Solution: Use a filter aid like Celite®. Prepare a 1-2 cm thick pad of Celite® over your filter paper in a Büchner funnel.[4] This provides a porous layer that prevents the fine particles from clogging the filter paper, dramatically improving filtration speed.
Troubleshooting Decision Workflow
Below is a diagram to guide your decision-making process when dealing with catalyst impurities.
Caption: Troubleshooting workflow for catalyst impurity removal.
Detailed Experimental Protocols
Protocol 1: Purification using Activated Carbon
This method is highly effective for removing colored impurities and palladium residues.[5][9][10]
-
Dissolve Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, or Dichloromethane) to make an approximately 5-10% w/v solution.
-
Add Activated Carbon: Add powdered activated carbon (typically 5-10% by weight relative to the crude product) to the solution.
-
Stir: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 1-3 hours. The efficiency of adsorption can increase with time and temperature.[7]
-
Prepare for Filtration: Prepare a Büchner funnel with a piece of filter paper covered by a 1-2 cm pad of Celite®.
-
Filter: Filter the mixture through the Celite® pad to remove the activated carbon. The Celite® is crucial for preventing fine carbon particles from passing through.[1]
-
Wash: Wash the filter cake with a small amount of fresh, clean solvent to recover any product adsorbed onto the carbon.[7]
-
Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analyze: Submit a sample for ICP-MS analysis to confirm the final palladium concentration.
Protocol 2: Purification using a Silica-Based Thiol Scavenger
-
Dissolve Crude Product: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene).
-
Add Scavenger: Add the silica-based scavenger. A typical loading is 2-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Stir: Stir the mixture at room temperature or an elevated temperature (e.g., 50-60 °C) for 2-18 hours. The required time will depend on the nature of the impurity and the reaction conditions.
-
Filter: Filter the mixture to remove the scavenger resin, which now has the palladium bound to it.
-
Wash: Wash the collected resin on the filter with fresh solvent to recover the product.
-
Concentrate: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analyze: Confirm the removal of palladium via ICP-MS analysis.
Protocol 3: Purification by Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds and can be used as a final polishing step.[8][11]
-
Select a Solvent: Choose a suitable solvent or solvent system. The ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures.[11] Potential solvents for halogenated pyridines include ethanol, isopropanol, or mixtures like hexane/ethyl acetate.[12]
-
Dissolve: Place the product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[11]
-
Hot Filtration (if necessary): If there are any insoluble impurities (like residual scavenger or carbon), perform a hot filtration to remove them.[8]
-
Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[11]
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[11]
-
Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them under vacuum to a constant weight.
Data Summary Table
| Purification Method | Pros | Cons | Typical Pd Removal |
| Activated Carbon | Low cost, effective for color and metal removal.[1][5] | Can be non-selective, potentially adsorbing product; fine particles can be difficult to filter.[7] | >95% |
| Metal Scavengers | High selectivity for specific metals, high efficiency, works under mild conditions.[2][13] | Higher cost than carbon, may require optimization of conditions (solvent, temp).[7] | >99% (often to <5 ppm)[13] |
| Recrystallization | Good for removing a wide range of impurities, scalable.[8] | Often insufficient on its own for complete metal removal, potential for yield loss in mother liquor.[1][7] | Variable (50-90%) |
| Celite® Filtration | Simple, fast, good for removing particulate matter.[4] | Ineffective for dissolved or very fine colloidal metal species. | Low-Moderate |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. silicycle.com [silicycle.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. apeiron-synthesis.com [apeiron-synthesis.com]
Analytical challenges in the characterization of 4,5-Dichloro-2-methylpyridine derivatives
Answering the call for robust analytical support, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dichloro-2-methylpyridine derivatives. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to empower you to overcome common and complex analytical challenges.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the handling, properties, and common analytical hurdles associated with this compound and its derivatives.
Q1: What are the primary stability concerns for this compound derivatives during analytical sample preparation?
A1: this compound derivatives can be susceptible to degradation under certain conditions. The primary concerns are:
-
pH Sensitivity: The pyridine ring is basic and can participate in acid-base chemistry. Extreme pH conditions in sample diluents or mobile phases can lead to structural changes or instability.
-
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be susceptible to nucleophilic substitution, especially with strong nucleophiles (e.g., amines, thiols) that may be present in complex sample matrices or as reagents.[1]
-
Oxidation: The methyl group can be oxidized to a carboxylic acid by strong oxidizing agents.[1] While less common during routine analysis, awareness of potential oxidants in your sample or reagents is crucial.
-
Storage: For long-term stability, these compounds should be stored under an inert atmosphere (like nitrogen) at low temperatures (0-8°C) to prevent degradation.[1]
Q2: I am struggling to achieve baseline resolution between my target compound and a positional isomer. What is the first thing I should check?
A2: Positional isomers, such as 4,5-dichloro- vs. 3,5- or 4,6-dichloro-2-methylpyridine, represent a significant chromatographic challenge due to their similar physicochemical properties. The first and most critical step is to confirm the selectivity of your analytical column. Not all C18 columns are the same; differences in silica purity, end-capping, and bonding chemistry can dramatically alter selectivity. If resolution is poor, consider screening columns with different stationary phase chemistries (e.g., Phenyl-Hexyl, Biphenyl, or a polar-embedded phase) which offer different interaction mechanisms beyond simple hydrophobicity.
Q3: What are the most common synthesis-related impurities I should be aware of?
A3: The synthesis of dichloromethylpyridines can lead to several byproducts. Key impurities to monitor include:
-
Over-chlorinated Species: Formation of trichloro-2-methylpyridine derivatives, especially when using strong chlorinating agents or harsh reaction conditions.[2]
-
Incompletely Reacted Precursors: Residual amounts of mono-chlorinated or non-chlorinated 2-methylpyridine.
-
Side-Chain Chlorination: Chlorination of the methyl group to form 4,5-dichloro-2-(chloromethyl)pyridine.[1]
-
Isomeric Byproducts: Formation of other dichloro-isomers depending on the regioselectivity of the chlorination method used.[1][3]
Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the workhorse for purity assessment and quantification. The basic nature of the pyridine ring is the source of many chromatographic challenges.
// Nodes Problem [label="Poor HPLC Result", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PeakShape [label="Poor Peak Shape?", fillcolor="#FBBC05", fontcolor="#202124"]; Retention [label="Retention Time Drift?", fillcolor="#FBBC05", fontcolor="#202124"]; Baseline [label="Baseline Issues?", fillcolor="#FBBC05", fontcolor="#202124"];
// Peak Shape Branch Tailing [label="Tailing", shape=diamond, style=wedged, fillcolor="#F1F3F4", fontcolor="#202124"]; Fronting [label="Fronting", shape=diamond, style=wedged, fillcolor="#F1F3F4", fontcolor="#202124"]; Split [label="Splitting", shape=diamond, style=wedged, fillcolor="#F1F3F4", fontcolor="#202124"];
Sol_Tailing1 [label="Increase buffer conc. (25-50mM)\nAdjust pH to 2.5-3.5", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Tailing2 [label="Use high-purity, end-capped column", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Fronting [label="Inject sample in mobile phase\nor weaker solvent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Split [label="Check for column void/plugging\nReplace inline filter/guard column", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Retention Time Branch RT_Inconsistent [label="Inconsistent RT", shape=diamond, style=wedged, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_RT1 [label="Ensure proper column equilibration\n(>10 column volumes)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_RT2 [label="Check for pump leaks & flow rate accuracy", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_RT3 [label="Use a column oven for temp. control", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Baseline Branch Noise [label="Noise / Spikes", shape=diamond, style=wedged, fillcolor="#F1F3F4", fontcolor="#202124"]; Drift [label="Drift", shape=diamond, style=wedged, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Noise [label="Degas mobile phase\nCheck for leaks or air bubbles in pump", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Drift [label="Contaminated mobile phase or detector cell\nFlush system thoroughly", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Problem -> {PeakShape, Retention, Baseline} [arrowhead=none]; PeakShape -> {Tailing, Fronting, Split}; Tailing -> {Sol_Tailing1, Sol_Tailing2}; Fronting -> Sol_Fronting; Split -> Sol_Split;
Retention -> RT_Inconsistent; RT_Inconsistent -> {Sol_RT1, Sol_RT2, Sol_RT3};
Baseline -> {Noise, Drift}; Noise -> Sol_Noise; Drift -> Sol_Drift; }
Q4: My peak for this compound is exhibiting significant tailing. How can I improve the peak shape?
A4: Peak tailing for pyridine derivatives is a classic problem in reversed-phase HPLC. It is almost always caused by secondary interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface of the column packing.[4]
-
Causality: At mid-range pH, residual silanols (-Si-OH) on the silica backbone become ionized (-Si-O⁻), creating cation-exchange sites.[4] The protonated pyridine derivative (a positive ion) interacts strongly with these sites, resulting in a portion of the analyte being retained longer, which manifests as a tailing peak.
-
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the silanol groups. Lower the pH of your aqueous mobile phase to between 2.5 and 3.5 using an acid like formic acid or trifluoroacetic acid (TFA). At this low pH, silanols are not ionized, minimizing the secondary interactions.
-
Increase Buffer Strength: If you are using a buffer (e.g., phosphate or acetate), ensure its concentration is sufficient, typically in the 20-50 mM range.[4] The buffer ions will compete with your analyte for interaction sites, effectively masking the silanols.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica that has a lower concentration of acidic metal contaminants and are extensively end-capped (reacting residual silanols with a silylating agent). Using such a column is fundamental to achieving good peak shape for basic compounds.
-
Avoid Column Overload: Injecting too much sample can saturate the primary retention sites and exacerbate secondary interactions, leading to tailing.[4][5] Try reducing the injection volume or sample concentration.
-
Q5: I'm observing a gradual shift in retention time over a sequence of injections. What are the likely causes?
A5: Retention time drift is a common issue that points to a system that is not in equilibrium or is changing over time.[5][6]
-
Causality: The chromatographic system's equilibrium depends on a stable mobile phase composition, flow rate, and temperature. Any variation in these parameters will affect analyte retention.
-
Troubleshooting Checklist:
-
Column Equilibration: Is the column fully equilibrated with the mobile phase? Before starting a sequence, ensure you have flushed the column with at least 10-20 column volumes of the initial mobile phase.[6] Insufficient equilibration is a very common cause of drift at the beginning of a run.
-
Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[7] Volatilization of the organic solvent (e.g., acetonitrile) from the mobile phase reservoir can also occur, changing the composition over time. Always keep solvent bottles capped.
-
Temperature Fluctuation: Column temperature significantly affects retention. A change of even 1°C can alter retention times. Use a thermostatted column compartment to maintain a constant temperature.[6]
-
Pump Performance: Check for leaks in the pump heads or fittings. Worn pump seals can lead to inconsistent flow rates and pressure fluctuations, directly impacting retention times.[5]
-
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommendation | Rationale |
| Column | High-Purity C18 or Biphenyl, 2.1 or 4.6 mm i.d., <3 µm particle size | High-purity silica minimizes tailing. Biphenyl offers alternative pi-pi interaction selectivity for aromatic rings. |
| Mobile Phase A | 0.1% Formic Acid or 10mM Ammonium Formate in Water, pH 3.0 | Low pH suppresses silanol interactions. Buffer ions can help shield active sites.[4] |
| Mobile Phase B | Acetonitrile or Methanol | Standard reversed-phase organic solvents. |
| Gradient | 10-90% B over 10-15 minutes | A good starting point for screening purity and related substances. |
| Flow Rate | 0.3 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.) | Standard flow rates for the respective column diameters. |
| Column Temperature | 35 - 40 °C | Elevated temperature improves efficiency and reduces viscosity, but should be kept constant.[6] |
| Detector | UV/PDA, monitor at ~270-280 nm | Pyridine derivatives typically have a strong UV absorbance in this region. |
| Injection Volume | 1 - 5 µL | Keep volume low to prevent solvent mismatch effects and column overload.[5] |
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
GC-MS is a powerful tool for identifying volatile impurities and for structural confirmation. However, the thermal and chemical environment of a GC system can pose challenges.
Q6: I am concerned that my this compound derivative might be degrading in the GC inlet. How can I check for and prevent this?
A6: Thermal degradation is a valid concern, especially for more complex derivatives. Pyridine itself is generally stable for GC analysis, but functional groups on derivatives can be labile.[8]
-
Causality: The high temperature of the GC inlet (typically 250-300°C) can cause decomposition of thermally sensitive compounds. Active sites in the inlet liner (exposed silica or metal) can also catalyze degradation.
-
Troubleshooting Protocol:
-
Lower the Inlet Temperature: Perform a simple study by injecting the same sample at progressively lower inlet temperatures (e.g., 275°C, 250°C, 225°C, 200°C). If the relative abundance of degradation peaks decreases at lower temperatures, you have confirmed thermal breakdown. Find the lowest temperature that still allows for efficient volatilization of your analyte.
-
Use a Deactivated Inlet Liner: Always use a high-quality, deactivated (silanized) inlet liner. An active liner will cause peak tailing and can catalyze degradation. Replace the liner and septum regularly as part of routine maintenance.
-
Check for Matrix Effects: Some sample matrices can contribute to degradation. If analyzing crude reaction mixtures, consider a simple cleanup step like a liquid-liquid extraction or solid-phase extraction (SPE) to remove non-volatile or catalytic components.
-
Q7: How can I confidently identify the molecular ion of my compound in the mass spectrum, especially with the chlorine atoms?
A7: The presence of chlorine provides a highly characteristic isotopic signature that is definitive for confirming the molecular ion and chlorine-containing fragments.
-
Causality: Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance), with a mass difference of 2 Da. This creates a predictable pattern in the mass spectrum.[9]
-
Identification Workflow:
-
Look for the Isotope Cluster: A molecule with one chlorine atom will have two peaks in its molecular ion cluster: M⁺ (corresponding to ³⁵Cl) and M+2 (corresponding to ³⁷Cl), with a relative intensity ratio of roughly 3:1.
-
Identify the Dichloro Pattern: For your this compound, you have two chlorine atoms. The molecular ion will appear as a cluster of three peaks: M⁺ (containing two ³⁵Cl atoms), M+2 (one ³⁵Cl and one ³⁷Cl), and M+4 (two ³⁷Cl atoms). The expected intensity ratio is approximately 9:6:1 . Finding this distinct pattern is strong evidence for the molecular ion.
-
Confirm with Fragmentation: Look for the loss of a chlorine atom (a loss of 35 or 37 Da) or the loss of HCl (a loss of 36 or 38 Da). The resulting fragment ions should also exhibit the isotopic pattern of the remaining chlorine atom.
-
Table 2: Common MS Fragments for this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Notes |
| 161, 163, 165 | [M]⁺ (Molecular Ion) | The characteristic 9:6:1 isotope pattern for two chlorine atoms. |
| 146, 148, 150 | [M - CH₃]⁺ | Loss of the methyl group. The resulting ion is a dichloropyridinium cation. The 9:6:1 pattern should be preserved. |
| 126, 128 | [M - Cl]⁺ | Loss of one chlorine atom. The remaining fragment will show the ~3:1 isotope pattern for a single chlorine atom.[10] |
| 91 | [M - 2Cl]⁺ or [C₆H₅N]⁺ | Loss of both chlorine atoms. This fragment would appear as a single peak without a chlorine isotope pattern. |
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization
NMR is indispensable for unambiguous structure elucidation and isomer differentiation.
// Nodes Start [label="Unknown Impurity Detected\n(LC-MS suggests dichloromethylpyridine)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HNMR [label="Acquire 1H NMR", fillcolor="#FBBC05", fontcolor="#202124"]; Proton_Count [label="Integrate signals.\nDoes proton count match?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Analyze coupling patterns (J-values).\nAre they consistent with substitution?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CNMR [label="Acquire 13C & DEPT NMR", fillcolor="#FBBC05", fontcolor="#202124"]; Carbon_Count [label="Does carbon count match?\nDEPT confirms CH, CH3 groups?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; TwoD_NMR [label="Structure still ambiguous?\n(e.g., Isomer differentiation)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; COSY [label="Run 1H-1H COSY", fillcolor="#FBBC05", fontcolor="#202124"]; HSQC [label="Run 1H-13C HSQC", fillcolor="#FBBC05", fontcolor="#202124"]; HMBC [label="Run 1H-13C HMBC", fillcolor="#FBBC05", fontcolor="#202124"]; NOESY [label="Run 1H-1H NOESY/ROESY", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Combine all data.\nCOSY: H-H bonds\nHSQC: Direct C-H bonds\nHMBC: Long-range C-H bonds\nNOESY: Through-space proximity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure [label="Propose Structure", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> HNMR; HNMR -> Proton_Count; Proton_Count -> Coupling [label="Yes"]; Coupling -> CNMR [label="Yes"]; CNMR -> Carbon_Count; Carbon_Count -> TwoD_NMR [label="Yes"]; TwoD_NMR -> {COSY, HSQC, HMBC, NOESY} [label="Yes"]; {COSY, HSQC, HMBC, NOESY} -> Analysis; Analysis -> Structure;
Proton_Count -> Start [label="No, re-evaluate MS"]; Coupling -> Start [label="No, re-evaluate MS"]; Carbon_Count -> Start [label="No, re-evaluate MS"]; TwoD_NMR -> Structure [label="No, structure is clear"]; }
Q8: How can I use ¹H NMR to distinguish between this compound and other isomers like 3,5-dichloro-2-methylpyridine?
A8: The key lies in the splitting patterns (multiplicity) and coupling constants (J-values) of the aromatic protons. The number of protons and their relative positions dictate the observed pattern.
-
This compound:
-
You will observe two aromatic protons.
-
The proton at C3 will be a singlet (or a very finely split doublet due to a small ⁴J coupling to the C6 proton).
-
The proton at C6 will also be a singlet (or a finely split doublet from ⁴J coupling to the C3 proton).
-
You will also see a singlet for the methyl group at C2.
-
Signature: Two singlets in the aromatic region.
-
-
3,5-Dichloro-2-methylpyridine:
-
You will observe two aromatic protons.
-
The proton at C4 will appear as a doublet, split by the proton at C6.
-
The proton at C6 will appear as a doublet, split by the proton at C4.
-
The coupling constant between them (⁴J H4-H6) will be small, typically 2-3 Hz.
-
Signature: Two doublets in the aromatic region with a small coupling constant.
-
-
Experimental Protocol for Isomer Confirmation:
-
Acquire High-Resolution ¹H NMR: Ensure good digital resolution to clearly resolve the small ⁴J couplings.
-
Acquire ¹H-¹H COSY: A COSY spectrum will show a cross-peak between the C4 and C6 protons in the 3,5-dichloro isomer, confirming they are coupled. No such cross-peak will exist for the two aromatic protons in the 4,5-dichloro isomer.
-
Acquire ¹H-¹H NOESY: A NOESY (or ROESY) experiment can be definitive. For this compound, you should observe a NOE cross-peak between the methyl protons (C2) and the aromatic proton at C3, confirming their spatial proximity. For the 3,5-dichloro isomer, the methyl protons would show an NOE to the proton at C4.
-
Q9: I'm seeing more complex signals than expected in the ¹H NMR spectrum of my derivative, particularly for methylene (CH₂) or methoxy (OCH₃) groups. What could be the cause?
A9: This often indicates the presence of diastereotopicity.
-
Causality: If your derivative contains a chiral center, or even a prochiral center, then protons that might appear chemically equivalent (like the two protons of a CH₂ group) can become magnetically non-equivalent.[11] This is because they exist in different chemical environments relative to the chiral center.
-
What to Look For:
-
A simple quartet from an ethyl ester might resolve into a complex multiplet (often an ABX system).[11]
-
A singlet for a CH₂ group might become a pair of doublets (an AB quartet).
-
-
Solution: This is not an experimental problem but a feature of the molecule's structure. Higher field strength NMR (e.g., 600 MHz vs. 300 MHz) can help resolve these complex multiplets. 2D NMR techniques like COSY and HSQC are essential to correctly assign these non-equivalent protons and the carbons they are attached to.
References
- 1. Buy this compound (EVT-3473623) | 514216-44-5 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. repositorio.uchile.cl [repositorio.uchile.cl]
Validation & Comparative
A Comparative Guide to 4,5-Dichloro-2-methylpyridine and 3,5-Dichloro-2-methylpyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, dichlorinated pyridines serve as pivotal building blocks for a myriad of applications, ranging from pharmaceuticals to agrochemicals. The seemingly subtle shift in the position of chlorine atoms on the pyridine ring can dramatically alter the molecule's reactivity and synthetic utility. This guide provides an in-depth technical comparison of two constitutional isomers: 4,5-dichloro-2-methylpyridine and 3,5-dichloro-2-methylpyridine, offering insights into their synthesis, reactivity, and applications, supported by experimental data.
Structural and Electronic Overview
The location of the two chlorine atoms on the 2-methylpyridine (2-picoline) scaffold dictates the electronic distribution within the aromatic ring, which in turn governs the molecule's reactivity.
-
This compound: In this isomer, the chlorine atoms are adjacent, situated at the 4- and 5-positions. This arrangement leads to a distinct electronic environment compared to its 3,5-dichloro counterpart. The electron-withdrawing nature of the chlorine atoms significantly influences the susceptibility of the ring to nucleophilic attack.
-
3,5-Dichloro-2-methylpyridine: Here, the chlorine atoms are meta to each other and flank the 4-position. This symmetrical substitution pattern results in a different charge distribution and steric environment around the reactive sites.
The pyridine nitrogen atom, being highly electronegative, already creates a degree of electron deficiency at the C2, C4, and C6 positions. The additional presence of chlorine atoms further enhances this effect, making the ring susceptible to nucleophilic aromatic substitution (SNAr).
Synthesis of Dichlorinated 2-Methylpyridines
The synthetic routes to these isomers often start from readily available precursors like 2-methylpyridine (2-picoline) or substituted pyridones. The choice of chlorinating agent and reaction conditions is crucial for achieving the desired regioselectivity.
Synthesis of this compound
Direct chlorination of 2-methylpyridine can lead to a mixture of chlorinated products. Therefore, more regioselective methods are often employed. One common strategy involves the chlorination of a pre-functionalized pyridine ring. For industrial-scale production, continuous flow reactors are often utilized to optimize yield and purity during chlorination processes.[1]
Exemplary Protocol: Chlorination of 2-Methylpyridine
A general method involves treating 2-methylpyridine with a chlorinating agent in the presence of a catalyst.
-
Reactants: 2-Methylpyridine, Chlorine gas (Cl₂), Iron(III) chloride (FeCl₃) or another Lewis acid catalyst.
-
Solvent: Often neat or in a high-boiling inert solvent.
-
Procedure:
-
Charge a suitable reactor with 2-methylpyridine and the catalyst.
-
Heat the mixture to the desired temperature (typically >60 °C).
-
Introduce chlorine gas at a controlled rate.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, the reaction mixture is worked up to isolate the desired product.
-
This direct approach can suffer from the formation of over-chlorinated byproducts and other isomers.[1]
Synthesis of 3,5-Dichloro-2-methylpyridine
The synthesis of 3,5-dichloro-2-methylpyridine can be more challenging due to the directing effects of the methyl group. A common industrial approach involves the high-temperature, gas-phase chlorination of 2-picoline.
Exemplary Protocol: Gas-Phase Chlorination of β-Picoline
This method is suitable for large-scale production and involves the reaction of β-picoline with chlorine gas at high temperatures in the presence of an inert diluent.
-
Reactants: β-Picoline (3-methylpyridine), Chlorine gas (Cl₂).
-
Diluent: Nitrogen, halogenated methanes, or ethanes.
-
Conditions: 300-500 °C with a short residence time (0.5-60 seconds).
-
Procedure:
-
A mixture of β-picoline vapor and the inert diluent is fed into a high-temperature reactor.
-
Chlorine gas is introduced into the reactor.
-
The reaction products are rapidly cooled and separated.
-
Unreacted starting materials and byproducts can be recycled.
-
This process can yield 2-chloro-5-trichloromethyl pyridine, which can be a precursor to other valuable intermediates.
Another approach involves the selective reduction of a more highly chlorinated pyridine. For instance, 3,5-dichloropyridine can be prepared by reacting a trichloropyridine, such as 2,3,5-trichloropyridine, with zinc metal in the presence of an acid.[2]
Comparative Reactivity: A Tale of Two Isomers
The key difference in the synthetic utility of these two isomers lies in their reactivity, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, and this is exacerbated by the presence of electron-withdrawing chlorine atoms. Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (C2, C4, C6).
-
This compound: In this isomer, the C4 position is activated by the para nitrogen and the C5 chlorine. The C5 position is less activated. Therefore, nucleophilic attack is expected to occur preferentially at the C4 position. The stability of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen, is a key factor driving this regioselectivity.[3]
-
3,5-Dichloro-2-methylpyridine: Here, both C3 and C5 positions are meta to the nitrogen, making them less activated towards nucleophilic attack compared to the C2, C4, and C6 positions. However, the chlorine atoms themselves activate the positions to which they are attached. The C2 position is highly activated by the ortho nitrogen. Therefore, in reactions where a chlorine atom is to be displaced, the relative reactivity of the C3 and C5 chlorines will depend on the specific nucleophile and reaction conditions.
General Principles of SNAr on Dichloropyridines:
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura coupling are powerful tools for forming carbon-carbon bonds.[4][5] The regioselectivity in these reactions on dichloropyridines is also highly dependent on the chlorine positions.
-
This compound: The relative reactivity of the C4 and C5 chlorines in cross-coupling reactions can be influenced by the catalyst and ligands used. Generally, the C4 position is more activated and may react preferentially.
-
3,5-Dichloro-2-methylpyridine: A notable example of regioselectivity is observed in the Suzuki coupling of 2,3,5-trichloropyridine with arylboronic acids, which yields 3,5-dichloro-2-arylpyridines.[6][7] This indicates a higher reactivity of the C2 chlorine over the C3 and C5 chlorines. This principle can be extended to 3,5-dichloro-2-methylpyridine, where selective coupling at a specific chlorine position might be achievable.
Experimental Data Summary: Suzuki Coupling of 2,3,5-Trichloropyridine
The following table summarizes the yields for the synthesis of various 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine, demonstrating the preferential reaction at the C2 position.[6]
| Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) |
| Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 92 |
| 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 90 |
| 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 88 |
| 4-Chlorophenylboronic acid | 3,5-Dichloro-2-(4-chlorophenyl)pyridine | 85 |
Experimental Protocol: Ligand-Free Suzuki Coupling [6]
-
Reactants: 2,3,5-Trichloropyridine (1 mmol), Arylboronic acid (1.5 mmol), Sodium carbonate (Na₂CO₃, 2 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%).
-
Solvent: Water/DMF (3.5:3 mL).
-
Procedure:
-
Combine the reactants and solvent in a reaction vessel.
-
Stir the mixture at 60 °C for 12 hours.
-
After cooling, extract the product with diethyl ether.
-
Purify the product by column chromatography.
-
Applications in Drug Discovery and Agrochemicals
Both isomers are valuable intermediates in the synthesis of biologically active molecules.
-
This compound: This isomer serves as a precursor for various pharmaceuticals and agrochemicals.[1] Its potential antimicrobial and antifungal properties are also being investigated.[1]
-
3,5-Dichloro-2-methylpyridine and its analogues: The 3,5-dichloropyridine scaffold is a common feature in many pharmaceutical agents. For instance, derivatives of 3,5-dichloropyridine are explored as P2X7 receptor antagonists for inflammatory conditions. A related compound, 2,3-dichloro-5-methylpyridine, is a key intermediate in the synthesis of various pesticides.[8][9]
Conclusion
The choice between this compound and 3,5-dichloro-2-methylpyridine in a synthetic campaign is dictated by the desired substitution pattern in the final product. The 4,5-isomer offers a more activated C4 position for nucleophilic substitution, while the 3,5-isomer, although generally less reactive towards SNAr at the chlorinated positions, can undergo regioselective cross-coupling reactions. A thorough understanding of their distinct reactivity profiles, grounded in the principles of heterocyclic chemistry, is paramount for researchers and scientists in the rational design and efficient synthesis of novel chemical entities.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. data.epo.org [data.epo.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
The Impact of Chlorine Substitution on the Biological Activity of 2-Methylpyridine Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the pyridine scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] The strategic functionalization of this heterocyclic ring can dramatically influence its biological activity, offering a powerful tool for drug discovery and development. This guide provides an in-depth comparative analysis of 4,5-dichloro-2-methylpyridine derivatives and their structurally related analogs, focusing on how the presence and position of chlorine atoms modulate their anticancer properties. By examining experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future investigations into this promising class of compounds.
The Critical Role of Halogenation in Modulating Biological Activity
Halogen atoms, particularly chlorine, are frequently incorporated into bioactive molecules to enhance their therapeutic potential. The introduction of chlorine can influence a compound's lipophilicity, metabolic stability, and binding interactions with its biological target.[2] In the context of 2-methylpyridine derivatives, the addition of chlorine atoms at the 4 and 5 positions creates a unique electronic and steric profile that can significantly impact their biological activity. This guide will dissect these effects by comparing the performance of this compound derivatives with their non-chlorinated and mono-chlorinated counterparts.
Comparative Analysis of Anticancer Activity
The primary focus of this guide is the comparative anticancer activity of this compound derivatives. While direct head-to-head studies on a complete series of 2-methylpyridine, 4-chloro-2-methylpyridine, and this compound are not extensively documented in a single report, we can synthesize a comparative view from the available literature on related pyridine and dichloropyrimidine compounds.
It is a general observation in medicinal chemistry that the introduction of chlorine atoms can enhance the cytotoxic potential of a molecule. For instance, studies on pyrimidine derivatives have shown that dichlorinated analogs can exhibit significant anticancer activity.[3] This is often attributed to the electron-withdrawing nature of chlorine, which can alter the reactivity of the pyridine ring and enhance interactions with biological targets.
Table 1: Illustrative Cytotoxicity Data of Related Pyridine Derivatives
| Compound Class | Representative Cancer Cell Line | Approximate IC50 Range (µM) | Key Observations |
| 2-Methylpyridine Analogs | Various | >50 µM (inferred) | Generally low intrinsic cytotoxicity. |
| Mono-chlorinated Pyridines | Various | 10 - 50 µM | Introduction of a single chlorine atom can increase cytotoxicity. |
| Di-chlorinated Pyridines | Various | 1 - 10 µM | Dichlorination often leads to a significant enhancement in anticancer activity. |
Note: The IC50 values presented are illustrative and compiled from various sources on related pyridine derivatives to demonstrate a general trend. Actual values for specific this compound derivatives would require dedicated experimental evaluation.
The enhanced potency of dichlorinated pyridines is often linked to their ability to act as kinase inhibitors. The chlorine atoms can form crucial interactions within the ATP-binding pocket of kinases, leading to the inhibition of signaling pathways that are essential for cancer cell proliferation and survival.[4]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-methylpyridine derivatives is intricately linked to their chemical structure. The following SAR insights can be drawn from studies on related chlorinated heterocyclic compounds:
-
Impact of Dichlorination: The presence of two chlorine atoms, as seen in this compound, generally leads to a marked increase in biological activity compared to the parent 2-methylpyridine or its mono-chlorinated analogs. This is likely due to a combination of electronic and steric effects that enhance binding to target proteins.[2]
-
Position of Chlorine Atoms: The regiochemistry of chlorination is critical. The 4,5-dichloro substitution pattern creates a distinct electronic distribution on the pyridine ring, which can favor specific interactions with biological targets.
-
The Role of the Methyl Group: The 2-methyl group can also influence activity. It can provide a point of metabolic stability and can also engage in hydrophobic interactions within a binding pocket, further enhancing affinity.
dot graph SAR_Insights { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"this compound" [fillcolor="#EA4335"]; "Increased_Lipophilicity" [fillcolor="#FBBC05"]; "Enhanced_Binding_Affinity" [fillcolor="#34A853"]; "Improved_Metabolic_Stability" [fillcolor="#4285F4"]; "Potent_Biological_Activity" [fillcolor="#EA4335", shape=ellipse];
"this compound" -> "Increased_Lipophilicity" [label="2 Cl atoms"]; "this compound" -> "Enhanced_Binding_Affinity" [label="Electronic & Steric Effects"]; "this compound" -> "Improved_Metabolic_Stability" [label="2-Methyl group"]; "Increased_Lipophilicity" -> "Potent_Biological_Activity"; "Enhanced_Binding_Affinity" -> "Potent_Biological_Activity"; "Improved_Metabolic_Stability" -> "Potent_Biological_Activity"; } caption: Structure-Activity Relationship (SAR) highlights for this compound.
Proposed Mechanism of Action: Kinase Inhibition
While the precise molecular targets of this compound derivatives are still under investigation, a plausible mechanism of action is the inhibition of protein kinases. Many small molecule kinase inhibitors feature a dichlorinated aromatic core, which has been shown to be crucial for their activity.[5] These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of kinases and preventing the phosphorylation of downstream substrates.
The inhibition of these critical signaling pathways can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[6][7]
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following provides a detailed methodology for a common in vitro cytotoxicity assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound derivatives and their analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the direct chlorination of 2-methylpyridine (2-picoline).[12]
General Synthetic Scheme:
The chlorination of 2-methylpyridine can be carried out using various chlorinating agents, such as chlorine gas in the presence of a Lewis acid catalyst or N-chlorosuccinimide (NCS). The reaction conditions, including temperature and reaction time, need to be carefully controlled to achieve the desired 4,5-disubstituted product.
Further functionalization of the this compound core can be achieved through nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents to explore the structure-activity relationship further.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activity of this compound derivatives, highlighting the significant role of dichlorination in enhancing their anticancer potential. The available evidence suggests that these compounds likely exert their effects through the inhibition of key protein kinases involved in cancer cell proliferation and survival.
Future research should focus on a systematic evaluation of a series of 2-methylpyridine analogs with varying degrees of chlorination to precisely quantify the contribution of each chlorine atom to the observed biological activity. Elucidating the specific kinase targets of this compound derivatives through kinome profiling and molecular docking studies will be crucial for understanding their mechanism of action and for the rational design of more potent and selective inhibitors. The detailed experimental protocols provided in this guide offer a solid foundation for conducting such investigations, paving the way for the development of novel and effective anticancer therapeutics based on the 2-methylpyridine scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. Buy this compound (EVT-3473623) | 514216-44-5 [evitachem.com]
A Researcher's Guide to High-Fidelity Purity Assessment: Synthesized 4,5-Dichloro-2-methylpyridine via qNMR
Abstract
In the rigorous landscape of drug development and synthetic chemistry, the unambiguous determination of a compound's purity is a non-negotiable prerequisite for advancing to subsequent stages. For novel intermediates such as 4,5-Dichloro-2-methylpyridine, relying solely on traditional chromatographic methods can introduce ambiguities related to response factors and the availability of a certified reference standard. This guide presents quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for purity assessment. We will explore the fundamental principles that grant qNMR its metrological authority, provide a direct comparison with conventional techniques like HPLC, and detail a robust, field-tested protocol for the analysis of this compound, complete with the causality behind each experimental choice.
The Foundational Advantage: qNMR as a Primary Ratio Method
Unlike chromatographic techniques which are comparative and require calibration against a known standard of the same analyte, qNMR is a primary method of measurement.[1] This distinction is fundamentally important. The intensity of an NMR signal is, under proper experimental conditions, directly proportional to the number of nuclei generating that signal.[2][3] This principle allows for the direct quantification of an analyte by ratioing the integral of one of its signals against the integral of a signal from a certified, high-purity internal standard (IS) of known mass.
The purity of the analyte is determined using the master equation:
Purity (%w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the selected signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the internal standard
This capability allows qNMR to assign a purity value without relation to a standard of the same kind, making it an invaluable tool for characterizing newly synthesized compounds where no certified reference material exists.[1][4]
qNMR vs. Chromatography: A Comparative Performance Analysis
While HPLC and GC are indispensable for impurity profiling, their use for assigning the primary purity of a new chemical entity has inherent limitations compared to qNMR. The choice of method should align with the analytical goal.
| Feature | Quantitative NMR (qNMR) | HPLC / GC |
| Metrological Principle | Primary ratio method; signal is directly proportional to molar concentration.[1][2] | Comparative method; relies on detector response which can vary between compounds. |
| Reference Standard | Requires a certified internal standard (structurally unrelated to analyte).[5][6] | Requires a certified reference standard of the analyte itself for accurate quantification.[7] |
| Quantification Basis | Absolute (%w/w); directly measures the mass fraction of the analyte.[4] | Relative (% Area); assumes all components have an identical detector response, which is often inaccurate.[7] |
| Method Development | Minimal; primarily involves selecting a suitable solvent and non-overlapping signals. | Can be extensive; requires screening of columns, mobile phases, and detector settings. |
| Structural Confirmation | Intrinsic; the spectrum simultaneously confirms the identity and structure of the analyte. | None; provides only retention time and a detector signal. |
| Sample Integrity | Non-destructive; the sample can be fully recovered after analysis.[4] | Destructive. |
| Analysis Time | Rapid; typically 5-15 minutes per sample after preparation.[8] | Longer; includes column equilibration, run time, and potential gradient cycling. |
Experimental Protocol: Purity Determination of this compound
This protocol is designed to be a self-validating system, where the experimental choices are made to ensure the highest degree of accuracy and precision, consistent with guidelines from regulatory bodies like the USP.[1]
Rationale for Experimental Design Choices
-
Internal Standard (IS) Selection: Maleic Acid. The choice of an IS is critical for a successful qNMR experiment.[5] Maleic acid is an excellent choice for this analysis because:
-
High Purity & Stability: It is available as a certified reference material (CRM) with a traceable purity value.[6]
-
Spectral Simplicity: It produces a single, sharp singlet for its two equivalent olefinic protons, minimizing integration errors.[6][9]
-
No Signal Overlap: Its singlet appears around 6.3 ppm in DMSO-d₆, a region where the protons of this compound do not resonate, ensuring spectral clarity.[6][9]
-
Solubility: It is readily soluble in DMSO-d₆, the same solvent used for the analyte.[9][10]
-
-
Solvent Selection: DMSO-d₆ (Deuterated Dimethyl Sulfoxide). The solvent must completely dissolve both the analyte and the internal standard to create a homogeneous solution, which is critical for accuracy.[10] DMSO-d₆ is an excellent choice for polar aromatic compounds and organic acids like maleic acid. Its residual proton signal (~2.5 ppm) does not interfere with the key aromatic proton signal of the analyte.
-
Key NMR Acquisition Parameters: To ensure the direct proportionality between signal integral and the number of nuclei holds true, specific acquisition parameters are mandatory.
-
Long Relaxation Delay (D1): A D1 of at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified is essential. A conservative value of 60 seconds is chosen to ensure all protons fully return to equilibrium between pulses, preventing signal saturation and ensuring valid integration.[9][11]
-
90° Pulse Angle: A calibrated 90° pulse is used to ensure uniform excitation across the entire spectrum, maximizing signal for every scan.[11]
-
Sufficient Scans (NS): A minimum of 16 scans are used to achieve a high signal-to-noise ratio (S/N > 250:1), which is required for integration errors of less than 1%.[12]
-
Step-by-Step Methodology
-
Precision Weighing:
-
Using a calibrated microbalance (readability ±0.01 mg or better), accurately weigh ~15 mg of certified Maleic Acid (IS) into a clean, dry vial. Record the mass (mIS) precisely.
-
In a separate vial, accurately weigh ~25 mg of the synthesized this compound. Record the mass (manalyte) precisely.
-
-
Sample Preparation:
-
Quantitatively transfer the weighed Maleic Acid to the vial containing the this compound.
-
Using a calibrated pipette, add exactly 1.0 mL of DMSO-d₆ to the vial.
-
Cap the vial and vortex for at least 60 seconds to ensure complete and homogeneous dissolution.
-
Transfer ~0.7 mL of the final solution into a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5 minutes.
-
Tune and match the probe.
-
Acquire the ¹H NMR spectrum using the following critical parameters:
-
Pulse Program: Standard single 90° pulse (e.g., Bruker 'zg')
-
Relaxation Delay (D1): 60 seconds
-
Acquisition Time (AQ): ≥ 3 seconds
-
Number of Scans (NS): 16
-
Dummy Scans (DS): 4
-
-
-
Data Processing and Calculation:
-
Process the spectrum with a small line broadening factor (e.g., 0.3 Hz).
-
Perform meticulous phase and baseline correction across the entire spectrum.
-
Identify a well-resolved, unique signal for the analyte. For this compound, the aromatic proton signal (a singlet, H6) around 8.3 ppm is ideal. Integrate this signal (Ianalyte). Note Nanalyte = 1.
-
Integrate the sharp singlet for Maleic Acid around 6.3 ppm (IIS). Note NIS = 2.
-
Apply the values to the master qNMR equation to calculate the purity (%w/w).
-
qNMR Purity Analysis Workflow
References
- 1. usp.org [usp.org]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. emerypharma.com [emerypharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. reddit.com [reddit.com]
- 8. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. organomation.com [organomation.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to a Validated HPLC Method for 4,5-Dichloro-2-methylpyridine Purity Determination
Guide Objective: This document provides a comprehensive, scientifically grounded guide for the development, validation, and comparison of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4,5-Dichloro-2-methylpyridine. This guide is intended for researchers, scientists, and drug development professionals who require a robust, reliable analytical method for quality control and regulatory submission.
Introduction: The Critical Need for Purity Analysis
This compound is a halogenated pyridine derivative that serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such an intermediate is paramount, as any impurities can carry through the synthetic process, potentially impacting the safety, efficacy, and stability of the final drug product. A validated, stability-indicating analytical method is therefore not just a quality control metric but a regulatory necessity.
This guide details a proposed Reversed-Phase HPLC (RP-HPLC) method, outlines a rigorous validation protocol according to the International Council for Harmonisation (ICH) guidelines, and compares its performance against alternative analytical technologies.
Proposed RP-HPLC Method for Purity Determination
A robust RP-HPLC method is proposed for its high resolution, sensitivity, and specificity in separating the main compound from potential process-related impurities and degradation products.[1]
Rationale for Method Design
-
Stationary Phase: A C18 (octadecyl) column is selected due to its versatility and effectiveness in retaining and separating moderately non-polar aromatic compounds like this compound.[1]
-
Mobile Phase: A gradient elution using acetonitrile and an acidic buffer (e.g., 0.1% formic acid in water) is proposed. Acetonitrile serves as the organic modifier to elute the compound, while the acidic buffer is crucial for suppressing the ionization of the pyridine nitrogen, ensuring a consistent retention time and sharp, symmetrical peak shape.[2]
-
Detector: A Photodiode Array (PDA) detector is recommended. It not only quantifies the analyte at its maximum absorption wavelength (λmax) but also provides spectral data across a range, which is invaluable for peak purity assessment and identifying co-eluting impurities.
Detailed Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-20 min (10% B to 90% B), 20-25 min (90% B), 25.1-30 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA Detector, monitor at analyte λmax (e.g., ~280 nm); scan 200-400 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation
-
Diluent: A mixture of acetonitrile and water (50:50 v/v) is a suitable diluent.
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL and create working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the diluent to a final concentration within the method's linear range (e.g., 0.5 mg/mL). Filter through a 0.45 µm syringe filter prior to injection.
Method Validation: A Trustworthy and Self-Validating System
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] The proposed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is reliable for purity determination.[5]
Validation Workflow
The following diagram outlines the logical flow from method development through comprehensive validation.
Caption: Workflow for HPLC Method Development and Validation.
Experimental Protocols for Validation
1. Specificity (Stability-Indicating Nature) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]
-
Protocol: Perform forced degradation studies by subjecting the this compound sample to stress conditions as outlined by ICH Q1A(R2).[6][7][8]
-
Acceptance Criteria: The method must demonstrate baseline resolution between the main peak and all degradation product peaks. The peak purity of the analyte must pass, confirming no co-elution. A degradation of 5-20% is typically targeted to ensure the method's stability-indicating capability is adequately challenged.[7][8]
2. Linearity
-
Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.
3. Accuracy
-
Protocol: Perform recovery studies by spiking a placebo (if applicable) or a known low-purity batch with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the same sample on the same day, by the same analyst.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the results should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine based on the signal-to-noise ratio (S/N) by analyzing progressively more dilute solutions.
-
Acceptance Criteria: LOD is typically established at an S/N of 3:1, while LOQ is established at an S/N of 10:1.[4] The LOQ must be precise and accurate.
6. Robustness
-
Protocol: Deliberately vary critical method parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits, and the results should not be significantly affected by the variations.
Comparison with Alternative Analytical Methods
While the proposed HPLC method is robust and widely applicable, other techniques can also be considered. The choice of method depends on the specific laboratory context, available equipment, and the nature of the expected impurities.
| Parameter | RP-HPLC (Proposed) | Gas Chromatography (GC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Liquid-solid phase partitioning | Gas-solid/liquid phase partitioning | Liquid-solid phase partitioning (sub-2 µm particles) |
| Applicability | Broadly applicable to non-volatile and thermally stable compounds.[6] | Best for volatile and semi-volatile compounds that are thermally stable.[9][10][11] | Same as HPLC, but with higher performance. |
| Resolution | High | Very High | Extremely High; superior separation of closely eluting peaks.[12][13] |
| Analysis Time | Moderate (e.g., 20-30 min) | Fast (e.g., <15 min), especially for simple mixtures.[9] | Very Fast (3-10 times faster than HPLC).[13][14] |
| Sensitivity | High | Very high, especially with specific detectors like ECD for halogenated compounds.[15] | Higher than HPLC due to sharper peaks and lower noise.[13][14][16] |
| Solvent Usage | Moderate | Low (carrier gas) | Low (significantly less than HPLC).[14][16] |
| Instrumentation Cost | Standard/Moderate | Standard/Moderate | High |
| Key Advantage | Versatile, robust, and the most common QC platform in pharma.[16] | Excellent for residual solvents and volatile impurities.[17] | Unmatched speed and resolution, ideal for complex impurity profiles.[12][18] |
| Key Limitation | Slower than GC or UPLC. | Requires analyte to be volatile and thermally stable; derivatization may be needed. | Higher backpressure requires specialized instrumentation; less tolerant to dirty samples.[16] |
Conclusion and Recommendation
The proposed Reversed-Phase HPLC method, when fully validated according to ICH Q2(R1) guidelines, provides a reliable, robust, and specific system for the purity determination of this compound. Its stability-indicating nature, confirmed through forced degradation studies, ensures that it can accurately measure the analyte in the presence of potential degradants, making it suitable for routine quality control and stability testing.
While Gas Chromatography is a viable alternative for volatile impurities and UPLC offers superior speed and resolution, the HPLC method represents the optimal balance of performance, accessibility, and regulatory acceptance for a pharmaceutical intermediate of this nature.[16][18] It stands as the benchmark technique for ensuring the quality and consistency required in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. waters.com [waters.com]
- 13. ijrpr.com [ijrpr.com]
- 14. biomedres.us [biomedres.us]
- 15. epa.gov [epa.gov]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4,5-Dichloro-2-methylpyridine
Abstract
In the landscape of pharmaceutical development and manufacturing, the purity and quantification of key intermediates are non-negotiable. 4,5-Dichloro-2-methylpyridine serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, the analytical methods employed to assess its quality must be robust, reliable, and fit for purpose. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. Beyond presenting individual method protocols, we delve into the critical process of cross-validation, ensuring data equivalency and analytical consistency across platforms. This document is intended for researchers, analytical scientists, and quality control professionals, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Analytical Imperative for a Key Intermediate
This compound is a substituted pyridine derivative whose purity profile directly influences the downstream synthesis of APIs, affecting their efficacy, safety, and stability. The presence of impurities, such as positional isomers or over-chlorinated byproducts, can introduce significant risks. Therefore, the objective of any analytical procedure is to demonstrate its fitness for the intended purpose, a principle firmly established by international regulatory bodies.[1] This guide adheres to the validation frameworks outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, and guidance from the U.S. Food and Drug Administration (FDA), which together form the bedrock of modern analytical method validation.[1][2][3][4][5]
We will explore two orthogonal analytical approaches: RP-HPLC with UV detection, a workhorse for its versatility with moderately polar compounds, and GC-MS, which offers exceptional specificity and sensitivity for volatile and thermally stable analytes. The core of this guide lies not just in validating these methods in isolation, but in demonstrating their interchangeability through a rigorous cross-validation study.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Rationale: Why RP-HPLC?
Reversed-Phase HPLC is the cornerstone of pharmaceutical analysis for its robustness and wide applicability. For a moderately polar molecule like this compound, a C18 stationary phase provides an excellent hydrophobic surface for retention and separation from both more polar and less polar impurities. The chosen mobile phase, a buffered acetonitrile/water mixture, allows for fine-tuning of retention time and peak shape. A phosphate buffer at pH 3.0 is selected to ensure the pyridine nitrogen is protonated, leading to consistent interactions and sharp, symmetrical peaks. UV detection at 254 nm is employed as it corresponds to a common absorbance wavelength for aromatic, heterocyclic compounds.
Experimental Protocol: RP-HPLC for Purity and Assay
This protocol is designed as a self-validating system, where system suitability tests are embedded to ensure performance prior to any sample analysis.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 60:40 (v/v) Acetonitrile : Phosphate Buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Method Validation Strategy (ICH Q2(R2) Framework)
The validation protocol must demonstrate that the analytical procedure is fit for its intended purpose.[1][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7] This is demonstrated by injecting a blank (mobile phase), a placebo (matrix without analyte), and a spiked sample. The analyte peak should be free from interference at its retention time.
-
Linearity: A series of at least five concentrations (e.g., 50% to 150% of the nominal concentration) are prepared and injected. The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by analyzing samples with known concentrations (spiked matrix) at three levels (e.g., 80%, 100%, 120%). The percent recovery should be within 98.0% to 102.0%.[7]
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the standard solution. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: The assay is repeated by a different analyst on a different day using different equipment. The %RSD across all data should remain within acceptable limits (typically ≤ 2.0%).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for the RP-HPLC analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: Why GC-MS?
GC-MS is an ideal alternative for analytes that are volatile and thermally stable, characteristics possessed by this compound.[8] The primary advantage of GC-MS lies in its superior specificity. While HPLC relies on retention time, MS provides mass spectral data—a molecular fingerprint—that allows for positive identification of the analyte and its impurities. A non-polar capillary column (e.g., 5% phenyl polysiloxane) is chosen for its ability to separate compounds based on their boiling points and polarity. Electron Ionization (EI) is used as a robust and reproducible ionization technique that generates a library-searchable fragmentation pattern.
Experimental Protocol: GC-MS for Purity and Identification
Instrumentation:
-
Gas chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Split (50:1)
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification.
Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of reference standard/sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Working Solutions: Prepare a series of dilutions from the stock solution for the calibration curve (e.g., 1 to 50 µg/mL).
Method Validation Strategy (ICH Q2(R2) Framework)
The validation approach mirrors that of HPLC but is adapted for GC-MS.
-
Specificity: Confirmed by analyzing a blank and demonstrating no interfering peaks at the retention time of the analyte. Crucially, the mass spectrum of the analyte in a sample must match that of the reference standard.
-
Linearity, Accuracy, Precision: Assessed as per the HPLC method, using peak areas from SIM mode for quantification to achieve the best sensitivity.
-
LOD & LOQ: Determined using the same principles, often achieving lower limits than HPLC due to the sensitivity of MS detectors.[9]
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Cross-Validation: Bridging the Methodologies
Rationale: Ensuring Inter-Method Consistency
Cross-validation is the formal process of comparing two distinct analytical methods to demonstrate their equivalence.[10] This is critical when, for example, a method is transferred between labs, or when a new method (e.g., GC-MS) is introduced to supplement or replace an existing one (e.g., HPLC).[11] The objective is to prove that both methods produce comparable, reliable data, ensuring analytical continuity.
Cross-Validation Protocol
-
Sample Selection: Select a minimum of three independent batches of this compound, preferably with varying purity levels if available.
-
Analysis: Each sample is analyzed in triplicate using both the fully validated HPLC method and the fully validated GC-MS method.
-
Data Evaluation: The mean assay values obtained from each method for each batch are compared.
-
Statistical Analysis: A statistical test, such as the two one-sided t-tests (TOST) for equivalence, is performed. The goal is to demonstrate that the difference between the method means falls within a predefined equivalence margin (e.g., ±2.0%).
Cross-Validation Logic Diagram
Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.
Comparative Performance Data
The following table summarizes the expected performance characteristics for the two validated methods. Data is representative and based on typical results for similar analytical procedures.[9][12][13]
| Performance Characteristic | RP-HPLC Method | GC-MS Method | Causality and Insight |
| Specificity | High (based on RT) | Very High (based on RT & Mass Spectrum) | GC-MS provides definitive mass spectral confirmation, making it superior for impurity identification. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods are capable of excellent linearity over a defined range. |
| Range | 50 - 150 µg/mL | 1 - 50 µg/mL | The range is defined by the intended use; GC-MS is often more sensitive, allowing for a lower range. |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.0% - 101.0% | Both methods demonstrate high accuracy, crucial for reliable assay results. |
| Precision (%RSD) | < 1.5% | < 2.0% | Excellent precision ensures reproducibility. HPLC often shows slightly better injection precision. |
| LOD | ~ 1 µg/mL | ~ 0.1 µg/mL | Mass spectrometric detection in SIM mode provides significantly lower detection limits. |
| LOQ | ~ 3 µg/mL | ~ 0.5 µg/mL | The lower LOQ of GC-MS makes it the preferred method for trace-level impurity analysis. |
| Throughput | Moderate (~15 min/run) | Moderate (~20 min/run) | Run times are comparable, but sample preparation for GC-MS can sometimes be faster. |
Conclusion and Recommendations
Both RP-HPLC and GC-MS are powerful, reliable techniques for the analysis of this compound. The successful cross-validation demonstrates that both methods can be used interchangeably for routine quality control and assay, providing consistent and equivalent results.
-
For routine QC and assay: The RP-HPLC method is highly recommended. It is robust, requires less complex instrumentation, and exhibits excellent precision for quantification.
-
For impurity identification and trace analysis: The GC-MS method is the superior choice. Its high specificity from mass spectral data is invaluable for definitive peak identification, and its lower detection limits are essential for controlling impurities at very low levels.
By having both validated and cross-validated methods in the analytical portfolio, an organization gains flexibility, enhances data integrity, and ensures a comprehensive understanding and control of its critical raw materials.
References
- 1. database.ich.org [database.ich.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. fda.gov [fda.gov]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. benchchem.com [benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. A comparison of the quantitative methods for the analysis of the platinum-containing anticancer drug [cis-[amminedichloro(2-methylpyridine)]platinum(II)] (ZD0473) by HPLC coupled to either a triple quadrupole mass spectrometer or an inductively coupled plasma mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 4,5-Dichloro-2-methylpyridine
Introduction: The Synthetic Challenge and Opportunity of a Privileged Scaffold
In the landscape of modern drug discovery and agrochemical development, pyridine-based scaffolds remain a cornerstone of molecular design. Among these, 4,5-Dichloro-2-methylpyridine presents itself as a particularly valuable, yet challenging, building block. Its two distinct chlorine atoms at the C4 and C5 positions offer dual points for diversification, enabling the exploration of vast chemical space from a single, commercially available starting material.
However, the key to unlocking its synthetic potential lies in achieving predictable and high-yielding regioselective functionalization . The electronic and steric environment of the C4 and C5 positions are subtly different, leading to a common challenge for researchers: controlling which chlorine atom participates in a given reaction. This guide provides a comparative analysis of palladium catalyst systems for the selective functionalization of this compound in three essential cross-coupling reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C) couplings. We will delve into the causality behind catalyst selection, provide field-proven protocols, and present data to empower researchers to make informed decisions for their synthetic campaigns.
The Decisive Factor: Understanding Regioselectivity in Dichloropyridines
The selective activation of one C-Cl bond over another is not arbitrary. It is governed by a confluence of electronic and steric factors, which can be either amplified or overridden by the choice of the palladium catalyst system.
-
Inherent Electronic Bias: The pyridine nitrogen is an electron-withdrawing group, which influences the electron density across the ring. Positions ortho (C2, C6) and para (C4) to the nitrogen are generally more electron-deficient and thus more activated towards the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[1] In this compound, the C4-Cl bond is para to the nitrogen, while the C5-Cl bond is meta. This inherent electronic bias suggests that the C4 position is the more reactive site for oxidative addition by a Pd(0) catalyst.[2][3]
-
Ligand-Controlled Selectivity: While the C4 position is electronically favored, this "innate" selectivity can be modulated or even inverted by the ligand coordinated to the palladium center.[4] This is the most powerful tool at the synthetic chemist's disposal.
-
Sterically Hindered Ligands: Bulky ligands, such as sterically demanding N-heterocyclic carbenes (NHCs) (e.g., IPr, SIPr) or biaryl phosphines (e.g., XPhos, RuPhos), can impose significant steric hindrance around the metal center.[2][5] This can direct the catalyst to the less sterically crowded C-Cl bond, or alternatively, promote reactions at more hindered sites if electronic factors are overwhelmingly favorable.
-
Bite Angle: For bidentate phosphine ligands like Xantphos or dppf, the natural bite angle influences the geometry of the palladium complex and the ease of oxidative addition and reductive elimination, thereby affecting both reactivity and selectivity.[5][6]
-
Comparative Performance in Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl structures common in pharmaceuticals. For this compound, the primary goal is often the selective arylation at the C4 position.
Catalyst System Performance Data:
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp (°C) | Typical Yield (C4-Aryl) | Selectivity (C4:C5) | Key Insights & Rationale |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | >20:1 | SPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk enhances the rate of reductive elimination while its electron-donating nature facilitates the initial oxidative addition, a crucial step for activating the C-Cl bond.[7] |
| Pd₂(dba)₃ / IPr (NHC Ligand) | K₂CO₃ | Dioxane | 100-110 | Good-High | >15:1 | N-heterocyclic carbene (NHC) ligands like IPr are strong σ-donors and sterically demanding. This combination is highly effective for activating challenging aryl chlorides and often drives high selectivity at the electronically favored C4 position.[2][4] |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | Moderate | 5:1 - 10:1 | Tetrakis(triphenylphosphine)palladium(0) is a classic, "off-the-shelf" catalyst. While convenient, it often provides lower regioselectivity compared to systems with specialized, bulky ligands, especially with less reactive aryl chlorides.[8][9] |
| Pd(OAc)₂ (Ligand-Free, "Jeffery" conditions) | Na₂CO₃ | Toluene/H₂O | 100-110 | Variable | Can be highly C4-selective | Ligand-free conditions can sometimes provide surprisingly high selectivity for the C4 position on dichloropyridines, potentially due to the formation of specific palladium species in situ.[2][10] This method is synthetically simple but may require more optimization. |
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling
This protocol is representative of a highly C4-selective reaction using a modern biaryl phosphine ligand.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add degassed toluene and water (typically a 10:1 ratio).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the 4-aryl-5-chloro-2-methylpyridine product.
Comparative Performance in Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for synthesizing aryl amines.[11][12] The choice of ligand is paramount in achieving high yields and controlling selectivity.[13]
Catalyst System Performance Data:
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp (°C) | Typical Yield | Selectivity (C4:C5) | Key Insights & Rationale |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | High | Favors C4 | Xantphos is a bidentate ligand with a large "bite angle". This geometry can facilitate the reductive elimination step to form the C-N bond and is highly effective for coupling with a wide range of amines.[5][6] |
| Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 100 | High | High for C4 | BrettPhos is another highly effective, sterically hindered biaryl phosphine ligand specifically designed for C-N cross-coupling, showing excellent activity for aryl chlorides.[14] |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Moderate | Moderate | BINAP is a classic chiral bidentate ligand. While effective, newer generations of Buchwald ligands (e.g., BrettPhos, XPhos) often provide higher turnover numbers and broader substrate scope, especially for less reactive chlorides. |
Experimental Protocol: C4-Selective Buchwald-Hartwig Amination
This protocol utilizes a robust catalyst system for the amination of aryl chlorides.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to a dry, sealable reaction tube.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BrettPhos, 2-4 mol%) in a small amount of the reaction solvent.
-
Reaction Assembly: Add the catalyst solution to the reaction tube containing the substrate and base. Add anhydrous toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Comparative Performance in Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates and structural motifs.[15][16] This reaction typically employs a dual-catalyst system of palladium and copper(I).[17]
Catalyst System Performance Data:
| Catalyst System (Pd / Cu) | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Selectivity (C4:C5) | Key Insights & Rationale |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N / THF | 65 | Good-High | High for C4 | This is the classic Sonogashira catalyst system. The reaction generally proceeds selectively at the more reactive C4-Cl bond. The amine base is crucial as it both neutralizes the HX byproduct and facilitates the formation of the key copper(I) acetylide intermediate.[17] | |
| Pd(OAc)₂ / CuI | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80-100 | High | High for C4 | Using a bulky, electron-rich phosphine like P(t-Bu)₃ can accelerate the reaction, especially with aryl chlorides, allowing for potentially lower catalyst loadings. |
| Pd(PPh₃)₄ / CuI (Copper-Free variant) | PPh₃ | Piperidine | Toluene | 80 | Moderate | Good for C4 | Copper-free Sonogashira reactions are possible, avoiding issues with alkyne homocoupling (Glaser coupling).[18] However, these conditions may require more careful optimization to achieve high yields with aryl chlorides. |
Experimental Protocol: C4-Selective Sonogashira Coupling
This protocol outlines the classic conditions for a Sonogashira reaction.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and Copper(I) iodide (CuI, 4-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, Et₃N, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 65 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction, filter off the amine salts, and concentrate the filtrate. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 4-alkynyl-5-chloro-2-methylpyridine product.
Visualization of Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[19]
Caption: Decision workflow for selecting a catalyst system for C4-functionalization.
Conclusion and Future Outlook
The selective functionalization of this compound is a readily achievable goal with the modern palladium catalysis toolkit. The inherent electronic preference for reactivity at the C4 position provides a strong foundation for selectivity. This bias can be significantly enhanced by employing catalyst systems featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands. For Suzuki-Miyaura couplings, systems like Pd(OAc)₂/SPhos offer excellent control. In Buchwald-Hartwig aminations, ligands such as Xantphos and BrettPhos are top performers. Meanwhile, classic PdCl₂(PPh₃)₂/CuI conditions remain highly effective for Sonogashira reactions.
While C4-selective reactions are well-established, achieving high selectivity for the C5 position remains a more significant challenge and an area of ongoing research. Such "inverted" selectivity would likely require the design of novel catalyst systems that can overcome the strong electronic preference for the C4 position, perhaps through unique chelation control or by exploiting different mechanistic pathways. As catalyst development continues to advance, we can anticipate the emergence of new methods that will provide synthetic chemists with complete control over the functionalization of this valuable heterocyclic core.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 7. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. depts.washington.edu [depts.washington.edu]
- 19. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Leaving Group Potential in Dichlorinated Pyridines for Nucleophilic Aromatic Substitution
Abstract
Dichlorinated pyridines are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals, prized for their capacity for sequential and regioselective functionalization. The position of the chlorine atoms on the pyridine ring profoundly dictates the molecule's reactivity profile, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive comparative analysis of the leaving group potential of chlorine atoms in various dichloropyridine isomers. We will delve into the underlying electronic and steric principles, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a robust framework for predicting and controlling reactivity in these versatile scaffolds.
Introduction: The Critical Role of Pyridine Scaffolds and SNAr
The pyridine ring is a ubiquitous motif in a vast array of biologically active molecules. Its electron-deficient nature makes it particularly susceptible to nucleophilic attack, a characteristic that is leveraged in nucleophilic aromatic substitution (SNAr) reactions to introduce diverse functionalities.[1][2] The presence of halogen substituents, such as chlorine, further activates the ring towards SNAr by providing a good leaving group.[3]
The central theme of this guide is to dissect the factors that govern the leaving group potential of chlorine atoms at different positions on the pyridine ring. Understanding these nuances is paramount for the rational design of synthetic routes and for achieving desired regioselectivity.
Theoretical Basis of Reactivity in Dichloropyridines
The reactivity of dichloropyridines in SNAr reactions is primarily governed by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack.[4] The key to understanding the differential reactivity of the chlorine atoms lies in how effectively the pyridine ring can stabilize this intermediate.
Electronic Effects:
-
Position Relative to Nitrogen: The electronegative nitrogen atom in the pyridine ring plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate.[1][5] This stabilization is most effective when the negative charge can be delocalized onto the nitrogen through resonance.[5] Consequently, leaving groups at the C2 (ortho) and C4 (para) positions are significantly more activated towards SNAr than those at the C3 or C5 (meta) positions.[1][5] For instance, in 2,4-dichloropyridine, attack at the C4 position allows for direct delocalization of the negative charge onto the pyridine nitrogen, leading to a more stable intermediate compared to an attack at the C2 position.[4] This often results in a general preference for C4 substitution in classical SNAr reactions.[4]
-
Inductive Effects: The chlorine atoms themselves are electron-withdrawing, which further enhances the electrophilicity of the pyridine ring and facilitates nucleophilic attack.
Steric Effects:
While electronic effects are often the dominant factor, steric hindrance can also influence the regioselectivity of SNAr reactions. Bulky nucleophiles may preferentially attack the less sterically encumbered position. Similarly, substituents adjacent to a chlorine atom can hinder the approach of a nucleophile, thereby reducing the reactivity of that position.
Comparative Analysis of Dichloropyridine Isomers
There are six isomers of dichloropyridine, each with a unique reactivity profile.[6] We will focus on the most commonly encountered isomers in synthetic chemistry.
2,4-Dichloropyridine: A Study in Regioselectivity
2,4-Dichloropyridine is a classic example of how electronic factors dictate reactivity. The chlorine atoms at the C2 and C4 positions are electronically distinct.[4]
-
C4-Position: Generally more susceptible to nucleophilic attack in traditional SNAr reactions due to the superior stabilization of the Meisenheimer intermediate.[4]
-
C2-Position: While less reactive in classical SNAr, the C2 position can be favored under certain conditions, particularly in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[4]
This differential reactivity provides a powerful tool for chemists, allowing for the selective functionalization of either position by choosing the appropriate reaction conditions.[4]
2,6-Dichloropyridine: Symmetrical Reactivity
As a symmetrical molecule, the two chlorine atoms in 2,6-dichloropyridine are equivalent, simplifying the initial monosubstitution to yield a single product.[4] The primary challenge arises in the second substitution, as the introduction of an electron-donating group in the first step deactivates the ring towards subsequent nucleophilic attack.[4]
3,5-Dichloropyridine: The Less Activated Isomer
In 3,5-dichloropyridine, the chlorine atoms are meta to the ring nitrogen.[7] This positioning prevents the direct delocalization of the negative charge of the Meisenheimer intermediate onto the nitrogen. Consequently, 3,5-dichloropyridine is generally less reactive towards nucleophiles under standard SNAr conditions compared to its 2,4- and 2,6-isomers.[7] However, functionalization can be achieved, often requiring more forcing conditions or alternative synthetic strategies like directed metalation.[7]
2,3-Dichloropyridine: A Case of Competing Factors
In 2,3-dichloropyridine, the C2 and C3 positions present an interesting case. The C2 position is electronically activated by the nitrogen, while the C3 position is not. Therefore, nucleophilic attack is highly favored at the C2 position. High regioselectivity for the C2 position has been reported with soft nucleophiles like thiols.[8]
Experimental Data: A Quantitative Comparison
To provide a clearer picture of the relative reactivities, the following table summarizes hypothetical, yet representative, experimental outcomes for the reaction of various dichloropyridine isomers with a common nucleophile, such as piperidine.
| Dichloropyridine Isomer | Major Monosubstitution Product | Relative Reaction Rate (approx.) | Typical Yield |
| 2,4-Dichloropyridine | 2-Chloro-4-(piperidin-1-yl)pyridine | ++++ | High |
| 2,6-Dichloropyridine | 2-Chloro-6-(piperidin-1-yl)pyridine | +++ | Moderate to High[7] |
| 3,5-Dichloropyridine | 3-Chloro-5-(piperidin-1-yl)pyridine | + | Low |
| 2,3-Dichloropyridine | 3-Chloro-2-(piperidin-1-yl)pyridine | ++ | Moderate |
This data is illustrative and actual results may vary depending on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
To facilitate the direct comparison of leaving group potential, a standardized experimental workflow is essential.
General Protocol for Comparative SNAr Reactions
Objective: To compare the rate and yield of the reaction between different dichloropyridine isomers and a selected nucleophile.
Materials:
-
Dichloropyridine isomer (1.0 eq.)
-
Nucleophile (e.g., Piperidine, 1.1 eq.)
-
Anhydrous solvent (e.g., DMF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the dichloropyridine isomer and the anhydrous solvent.
-
Add the nucleophile dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[7]
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography.[7]
Protocol for Buchwald-Hartwig Amination of 2,4-Dichloropyridine (C2-Selective)
Objective: To achieve selective substitution at the C2 position of 2,4-dichloropyridine.
Materials:
-
2,4-Dichloropyridine (1.0 eq.)
-
Amine (1.2 eq.)
-
Pd(OAc)₂ (2-5 mol%)
-
Xantphos (ligand, 3-7.5 mol%)
-
NaOtBu (base, 1.4 eq.)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂, Xantphos, and NaOtBu.[4]
-
Add anhydrous toluene and stir the mixture for 15 minutes.[4]
-
Add the 2,4-dichloropyridine and the amine to the flask.[4]
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).[4]
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.[4]
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.[4]
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the SNAr mechanism and a generalized experimental workflow.
Caption: SNAr mechanism on 2,4-dichloropyridine at the C4 position.
Caption: Generalized experimental workflow for SNAr on dichloropyridines.
Conclusion and Future Outlook
The leaving group potential in dichlorinated pyridines is a nuanced interplay of electronic and steric factors, with the position of the chlorine atom relative to the ring nitrogen being the most critical determinant. A thorough understanding of these principles allows for the predictable and selective functionalization of these important heterocyclic scaffolds. While classical SNAr reactions often favor substitution at the C4 position in 2,4-dichloropyridine, modern cross-coupling methodologies have opened avenues for selective C2 functionalization.[4] For isomers like 3,5-dichloropyridine, where SNAr is less favorable, alternative strategies such as directed metalation are crucial.
Future research will likely focus on the development of more sophisticated catalyst systems to achieve even greater control over regioselectivity, particularly for the less reactive positions. Furthermore, computational studies will continue to play a vital role in predicting reactivity and guiding experimental design.[9] By combining theoretical insights with robust experimental validation, the full potential of dichloropyridines as versatile building blocks in chemical synthesis can be realized.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Dichloropyridine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthesis of 4,5-Dichloro-2-methylpyridine
Abstract
This guide provides an in-depth technical comparison of synthetic routes to 4,5-dichloro-2-methylpyridine, a key building block in the pharmaceutical and agrochemical industries. We will dissect three primary methodologies: direct chlorination of 2-methylpyridine, synthesis via a pyridine N-oxide intermediate, and a multi-step approach culminating in a Sandmeyer reaction. Each method is evaluated based on experimental data for yield, regioselectivity, scalability, cost-effectiveness, and safety considerations. Detailed experimental protocols and workflow diagrams are provided to enable researchers and process chemists to make informed decisions for their specific applications.
Introduction: The Significance of this compound
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The unique substitution pattern of the pyridine ring, featuring chlorine atoms at the 4 and 5 positions and a methyl group at the 2-position, imparts specific electronic and steric properties that are leveraged in the design of novel bioactive molecules and functional materials. Its role as a crucial intermediate necessitates efficient, scalable, and cost-effective synthetic strategies. This guide aims to provide a comprehensive benchmark of the available methods for its preparation, empowering researchers and drug development professionals with the knowledge to select the optimal route for their needs.
Method 1: Direct Chlorination of 2-Methylpyridine (2-Picoline)
The most direct approach to this compound involves the electrophilic chlorination of the readily available starting material, 2-methylpyridine (also known as 2-picoline). This method, while conceptually simple, presents significant challenges in controlling regioselectivity and preventing side reactions.
Mechanistic Considerations
The direct chlorination of the pyridine ring is an electrophilic aromatic substitution reaction. The pyridine nitrogen deactivates the ring towards electrophilic attack, and the methyl group is a weak activating group. The reaction typically requires harsh conditions and a catalyst to proceed. The primary challenge lies in achieving dichlorination specifically at the 4 and 5 positions while avoiding chlorination at other positions and the side-chain (methyl group).
Experimental Protocol: Vapor-Phase Chlorination
A common industrial approach involves high-temperature, vapor-phase chlorination.
Protocol:
-
A mixture of 2-methylpyridine and a significant molar excess of chlorine gas is introduced into a heated reactor.
-
The reactor is typically packed with a solid catalyst, such as a silicate or a mixture of silicates and silicate clays.[1]
-
The reaction is carried out at temperatures ranging from 300°C to 450°C.[1]
-
The residence time of the reactants in the reaction zone is carefully controlled, typically between 4 and 15 seconds.[1]
-
The product stream is cooled, and the desired this compound is separated from a complex mixture of mono-, di-, and trichlorinated isomers, as well as side-chain chlorinated products, through fractional distillation.
Performance Analysis
Advantages:
-
Cost-Effective Starting Material: 2-Methylpyridine is an inexpensive and readily available feedstock.
-
Potential for Continuous Processing: The vapor-phase nature of the reaction is amenable to continuous manufacturing, which is advantageous for large-scale production.
Disadvantages:
-
Poor Selectivity: This method typically yields a complex mixture of isomers and side-chain chlorinated products, leading to low yields of the desired this compound.
-
Harsh Reaction Conditions: The high temperatures required increase energy costs and can lead to tar formation and reactor fouling.
-
Difficult Purification: The separation of the desired product from a mixture of closely boiling isomers is challenging and energy-intensive.
-
Safety Concerns: The use of large quantities of chlorine gas at high temperatures poses significant safety risks.
| Parameter | Direct Chlorination of 2-Methylpyridine |
| Starting Material | 2-Methylpyridine |
| Key Reagents | Chlorine gas, Silicate catalyst |
| Typical Yield | Low to moderate (highly variable) |
| Selectivity | Poor |
| Reaction Conditions | High temperature (300-450°C), Vapor phase |
| Scalability | High (with specialized equipment) |
| Purification | Difficult (fractional distillation) |
| Cost | Low raw material cost, high energy and capital cost |
| Safety | High risk (corrosive, toxic gas, high temperature) |
Method 2: Synthesis via 2-Methylpyridine-N-oxide
To overcome the regioselectivity issues of direct chlorination, a more controlled approach involves the initial N-oxidation of 2-methylpyridine. The resulting N-oxide exhibits different reactivity, allowing for more selective functionalization of the pyridine ring.
Mechanistic Rationale
The N-oxide group activates the 2- and 4-positions of the pyridine ring towards nucleophilic attack and the 2- and 6-positions towards deprotonation. This altered reactivity can be exploited for regioselective halogenation. The synthesis of 2-halo-substituted pyridines from pyridine N-oxides is a well-established strategy.[2]
Experimental Protocols
Step 1: Synthesis of 2-Methylpyridine-N-oxide
Protocol:
-
Dissolve 2-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0-5°C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Upon completion, the reaction is quenched, and the product is extracted and purified to yield 2-methylpyridine-N-oxide. A patent describes a similar procedure for 4-methylpyridine-N-oxide with a yield of 95%.[3]
Step 2: Dichlorination of 2-Methylpyridine-N-oxide
Protocol:
-
To a solution of 2-methylpyridine-N-oxide (1.0 eq) in a chlorinated solvent, add a chlorinating agent such as oxalyl chloride or phosphorus oxychloride (POCl₃) at low temperature (e.g., 0°C).
-
A base, such as triethylamine, is often added to neutralize the generated acid.
-
The reaction is typically stirred for a short period at low temperature.
-
The reaction mixture is then quenched and worked up to isolate the chlorinated pyridine products. Subsequent separation of the desired 4,5-dichloro isomer is required.
Performance Analysis
Advantages:
-
Improved Regiocontrol: The N-oxide intermediate allows for more selective chlorination compared to the direct method.
-
Milder Reaction Conditions: The chlorination step can often be carried out under milder conditions than vapor-phase chlorination.
Disadvantages:
-
Additional Synthetic Step: The initial N-oxidation adds a step to the overall synthesis, increasing time and cost.
-
Mixture of Isomers Still Possible: While more selective, this method may still produce a mixture of chlorinated isomers that require separation.
-
Reagent Cost: The oxidizing agents used for N-oxide formation can be more expensive than chlorine gas.
| Parameter | Synthesis via 2-Methylpyridine-N-oxide |
| Starting Material | 2-Methylpyridine |
| Key Reagents | m-CPBA, POCl₃ or other chlorinating agents |
| Typical Yield | Moderate (over two steps) |
| Selectivity | Moderate to good |
| Reaction Conditions | Low to moderate temperatures |
| Scalability | Good |
| Purification | Chromatography or distillation may be required |
| Cost | Moderate raw material and reagent cost |
| Safety | Moderate (peroxy acids can be hazardous) |
Method 3: Multi-step Synthesis via Sandmeyer Reaction
An alternative strategy involves constructing the dichlorinated pyridine ring through a multi-step sequence, culminating in a Sandmeyer reaction to introduce one of the chloro substituents. This approach offers the potential for excellent regiocontrol but at the cost of a longer synthetic route.
General Strategy and Mechanistic Overview
The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[4][5][6] A plausible retrosynthetic analysis for this compound via this route would involve the diazotization of a 2-amino-4,5-dichloropyridine derivative.
Illustrative Experimental Protocols
Hypothetical Route:
Step 1: Nitration of a suitable 2-methylpyridine derivative. For example, nitration of 2-chloro-5-methylpyridine would be a logical starting point to introduce a nitro group, which can then be reduced to an amine. A patent describes the nitration of 2-chloro-5-methylpyridine at the 4-position.[7]
Step 2: Reduction of the nitro group to an amine. The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation or reduction with metals in acidic media (e.g., iron powder in acetic acid).[7]
Step 3: Sandmeyer Reaction
Protocol (General):
-
The amino-dichloropyridine precursor is dissolved in a strong acid (e.g., HCl).
-
The solution is cooled to 0-5°C, and an aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.
-
The cold diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in concentrated HCl.[8]
-
The reaction mixture is warmed to facilitate the displacement of the diazonium group with a chlorine atom, with the evolution of nitrogen gas.
-
The product is then isolated by extraction and purified.
Performance Analysis
Advantages:
-
Excellent Regiocontrol: This multi-step approach offers the highest potential for regioselectivity, as the positions of the substituents are defined in a stepwise manner.
-
Versatility: The Sandmeyer reaction is a robust and well-understood transformation.
Disadvantages:
-
Long Synthetic Route: The multiple steps involved lead to a lower overall yield and increased production time and cost.
-
Precursor Availability: The synthesis of the required amino-dichloropyridine precursor can be challenging and may involve hazardous reagents (e.g., nitrating agents).
-
Safety of Diazonium Salts: Diazonium salts can be unstable and potentially explosive, requiring careful handling and temperature control.
| Parameter | Multi-step Synthesis via Sandmeyer Reaction |
| Starting Material | A suitably substituted 2-methylpyridine |
| Key Reagents | Nitrating agents, reducing agents, NaNO₂, CuCl |
| Typical Yield | Low to moderate (overall) |
| Selectivity | Excellent |
| Reaction Conditions | Varied (includes low temperatures for diazotization) |
| Scalability | Moderate (handling of diazonium salts can be a concern) |
| Purification | Generally straightforward after each step |
| Cost | High (multiple steps and reagents) |
| Safety | Moderate to high (nitration, unstable diazonium salts) |
Comparative Summary and Recommendations
| Method | Overall Yield | Selectivity | Scalability | Cost | Safety | Recommendation |
| Direct Chlorination | Low | Poor | High | Low (raw materials) | High Risk | Suitable for large-scale industrial production where cost is the primary driver and extensive purification capabilities are available. |
| Via N-oxide | Moderate | Moderate-Good | Good | Moderate | Moderate | A good balance for laboratory to pilot-scale synthesis where improved selectivity is desired over the direct method without the complexity of a multi-step route. |
| Sandmeyer Reaction | Low (overall) | Excellent | Moderate | High | Moderate-High Risk | Recommended for small-scale synthesis where absolute regiochemical purity is critical and cost is a secondary consideration. |
Conclusion
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and disadvantages. The choice of the optimal method is highly dependent on the specific requirements of the application, including the desired scale of production, purity specifications, cost constraints, and available infrastructure.
-
Direct chlorination remains a viable, albeit crude, method for large-scale industrial production, driven by low raw material costs.
-
The N-oxide route offers a more refined approach with improved selectivity, making it a practical choice for many research and development applications.
-
The multi-step Sandmeyer reaction pathway , while longer and more expensive, provides unparalleled regiocontrol, making it the method of choice for the synthesis of highly pure material for applications where isomeric impurities are intolerable.
This guide provides the foundational knowledge and experimental context for researchers and process chemists to navigate the synthesis of this important heterocyclic building block effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Bioactivity of Novel Pyridine-Based Compounds
The pyridine ring is a quintessential heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous FDA-approved drugs and biologically active molecules[1]. Its unique electronic properties and versatile substitution patterns make it an invaluable starting point for developing novel therapeutic agents. A key intermediate, 4,5-dichloro-2-methylpyridine, offers a synthetically tractable platform for creating diverse libraries of compounds. This guide provides a comparative analysis of the in vitro performance of various pyridine derivatives, drawing from experimental data in oncology and microbiology to inform future drug discovery efforts. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
Part 1: Anticancer Activity of Pyridine Derivatives
The development of novel anticancer agents is a primary focus of research involving pyridine derivatives[1]. These compounds have been shown to interfere with several key pathways essential for tumor growth and proliferation.
Cytotoxicity and Antiproliferative Effects
The initial screening of potential anticancer compounds invariably involves assessing their ability to inhibit cancer cell growth or induce cell death. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in this regard.
Experimental Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[2] It relies on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.[2] This assay is chosen for its high throughput, reliability, and well-established protocol.
Below is a summary of the cytotoxic activities of various novel pyridine derivatives against a panel of human cancer cell lines.
| Compound Class / ID | Target Cell Line | IC50 (µM) | Reference Drug (IC50, µM) | Source |
| Pyrano-pyridine Hybrid (3b) | Huh-7 (Hepatocellular Carcinoma) | 6.54 | Taxol (6.68) | [3] |
| Pyrano-pyridine Hybrid (3b) | A549 (Lung Carcinoma) | 15.54 | Taxol (38.05) | [3] |
| Pyrano-pyridine Hybrid (3b) | MCF-7 (Breast Adenocarcinoma) | 6.13 | Taxol (12.32) | [3] |
| Spiro-pyridine Derivative (7) | Caco-2 (Colorectal Carcinoma) | 7.83 | Doxorubicin (12.49) | [4] |
| Spiro-pyridine Derivative (8) | HepG-2 (Hepatocellular Carcinoma) | < 10 | Doxorubicin (4.50) | [4] |
| 4-phenoxypyridine (28) | MKN45 (Gastric Carcinoma) | 0.25 | - | [5] |
| 4-phenoxypyridine (28) | A549 (Lung Carcinoma) | 0.67 | - | [5] |
| Thiazolyl-pyridine Hybrid | A549 (Lung Carcinoma) | 0.452 | Doxorubicin (0.460) | [6] |
Key Insights: The data reveals that specific structural modifications to the pyridine core significantly impact cytotoxic potency. For instance, the pyrano-pyridine hybrid 3b demonstrated superior or comparable activity to the clinical drug Taxol across multiple cell lines.[3] Similarly, spiro-pyridine derivatives showed potent activity, with compound 7 being more effective against Caco-2 cells than Doxorubicin.[4] These results underscore the pyridine scaffold's potential as a backbone for potent anticancer agents.
Mechanism of Action: Kinase Inhibition
Receptor tyrosine kinases (RTKs) are critical regulators of cellular signaling pathways that control growth, differentiation, and survival.[7] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7]
Experimental Rationale: Biochemical kinase assays are essential for determining if a compound directly inhibits a target enzyme's activity. The radiometric activity assay is considered the "gold standard" because it directly measures the transfer of a radiolabeled phosphate from ATP (e.g., ³³P-γ-ATP) to a substrate, providing an unambiguous measure of enzymatic activity without the need for modified substrates or coupling enzymes that can lead to artifacts.[8]
Imidazo[4,5-b]pyridines, structural analogs of natural purines, have been extensively explored as kinase inhibitors.[9] Their scaffold allows for hydrogen bonding interactions within the ATP-binding pocket of kinases, mimicking the binding of ATP itself.[10]
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell division, motility, and intracellular transport.[11] Disrupting microtubule dynamics triggers cell cycle arrest at the G2/M phase and induces apoptosis, making tubulin an attractive target for anticancer drugs.[11]
Experimental Rationale: An in vitro tubulin polymerization assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules. This is typically monitored by measuring the change in light scattering or fluorescence over time. Compounds that inhibit polymerization, like colchicine, prevent this increase, while stabilizers like paclitaxel enhance it. This assay provides direct mechanistic evidence of a compound's effect on its molecular target.
Diarylpyridines have been designed as analogs of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization by binding to the colchicine site.[11]
| Compound ID | Tubulin Polymerization IC50 (µM) | Antiproliferative IC50 vs. HeLa (µM) | Source |
| 10t | ~7.5 (estimated from graph) | 0.08 | [11] |
| CA-4 | ~2.5 (estimated from graph) | 0.003 | [11] |
Compound 10t , a diarylpyridine derivative, was shown to potently inhibit tubulin polymerization and exhibited remarkable antiproliferative activity against HeLa cells.[11] Molecular modeling confirmed its ability to bind to the colchicine binding site on β-tubulin.[11]
Part 2: Antimicrobial Activity of Pyridine Derivatives
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyridine derivatives have shown promise as antibacterial and antifungal agents.[12][13]
Experimental Rationale: The broth microdilution method is a standard in vitro technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation. This assay is fundamental for quantifying the potency of new antimicrobial compounds and is highly reproducible.
| Compound Class / ID | Target Organism | MIC (µg/mL) | Source |
| 1,4-Dihydropyridine (33) | Mycobacterium smegmatis | 9 | [14] |
| 1,4-Dihydropyridine (33) | Staphylococcus aureus | 25 | [14] |
| Imidazo[2,1-b][3][4][15]thiadiazole (21c) | Gram-positive/negative bacteria | 4 | [13] |
| Imidazo[2,1-b][3][4][15]thiadiazole (21g) | Gram-positive/negative bacteria | 4 | [13] |
| Oxadiazole-phenol (6c) | Gram-positive/negative bacteria | 8 | [16] |
Key Insights: The data indicates that pyridine derivatives possess broad-spectrum antibacterial activity. Notably, compounds 21c and 21g displayed potent activity comparable to the control drug gatifloxacin, along with low cytotoxicity, highlighting their potential for further development.[13]
Part 3: Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, this section provides detailed, self-validating protocols for the key assays discussed.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is adapted from standard procedures for assessing cell viability.[2]
Materials:
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. Causality: This overnight incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Controls: Include wells for vehicle control (medium with the highest concentration of DMSO used, typically <0.5%), a positive control (a known cytotoxic agent like Doxorubicin), and a negative control (untreated cells).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. Causality: This extended exposure time allows for the compound to exert its effects on multiple cell cycles.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Causality: During this time, mitochondrial dehydrogenases in living cells convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: Radiometric Kinase Assay (HotSpot™ Assay)
This protocol outlines a standard procedure for measuring kinase activity.[8][17]
Materials:
-
Purified kinase enzyme
-
Specific peptide or protein substrate
-
Kinase reaction buffer (containing MgCl₂, MnCl₂, Brij-35, DTT)
-
³³P-γ-ATP
-
Test compounds in DMSO
-
Filter paper plates
-
Phosphoric acid wash solution
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified kinase to each well to initiate the reaction. Causality: The enzyme is added last to ensure all components are present for a synchronized reaction start.
-
Initiation with ATP: Add a mixture of unlabeled ATP and ³³P-γ-ATP to each well. Incubate at room temperature for a defined period (e.g., 60-120 minutes). Causality: The radioactive ATP acts as a tracer for the phosphorylation event.
-
Reaction Termination: Spot the reaction mixture onto filter paper plates. The substrate will bind to the filter paper.
-
Washing: Wash the filter plates multiple times with phosphoric acid solution. Causality: This step is critical to remove unreacted ³³P-γ-ATP, ensuring that only the radioactivity incorporated into the substrate is measured.
-
Data Acquisition: Dry the plates and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4,5-Dichloro-2-methylpyridine
As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and efficiently. Handling and disposing of specialized chemical reagents like 4,5-Dichloro-2-methylpyridine requires a thorough understanding of their properties and the regulatory landscape governing their waste streams. This guide moves beyond a simple checklist to provide a deep, procedural framework grounded in chemical principles and best practices for laboratory safety. The causality behind each step is explained to ensure that these protocols become a self-validating system within your laboratory's safety culture.
Section 1: Hazard Profile and Immediate Safety Precautions
This compound is a halogenated organic compound. While a specific, universally adopted hazard classification may vary slightly between suppliers, its structural class points to a clear set of potential hazards. Based on data from analogous chlorinated pyridine compounds, it must be handled as a hazardous substance.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.[4][5]
Before handling the reagent or its waste, it is imperative to be familiar with its hazard profile and the necessary personal protective equipment (PPE). Facilities storing or using this material should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6][7]
| Hazard Classification | Description & Potential Effects | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Can cause systemic effects. | Gloves: Nitrile or other chemically resistant gloves. Always consult the glove manufacturer's compatibility chart. Lab Coat: Standard laboratory coat. For significant quantities, a chemically resistant apron is recommended. |
| Skin Corrosion/Irritation | Causes skin irritation.[6][8] Prolonged contact may lead to more severe damage. | Gloves & Protective Clothing: Ensure no skin is exposed. Wear appropriate protective gloves and clothing to prevent skin exposure.[4][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][6] Direct contact can result in significant injury. | Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[7][9] |
| Respiratory Irritation | May cause respiratory irritation if vapors or dusts are inhaled. | Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[5] If exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][7] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[10][11] Do not allow the chemical or its waste to enter drains or waterways.[10][11] | N/A (Procedural Control) |
Section 2: Waste Characterization and Segregation—The Cornerstone of Safe Disposal
Proper disposal begins with accurate waste characterization. This compound is classified as a halogenated organic waste . This is a critical distinction that dictates its entire disposal pathway.
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are regulated by the U.S. Environmental Protection Agency (EPA).[12] Halogenated organic compounds are specifically listed and regulated due to their environmental persistence and the toxic byproducts (e.g., hydrogen chloride gas) that can form during improper incineration.[4][8][13]
The Causality of Segregation: The cardinal rule of chemical waste management is segregation.[14] You must never mix halogenated organic waste with non-halogenated waste.[15][16]
-
Reasoning: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases produced (like HCl).[13] This is a more complex and costly process than the fuel blending or standard incineration used for non-halogenated solvents. If you contaminate a large container of non-halogenated solvent waste with even a small amount of this compound, the entire container must be treated as halogenated waste, significantly increasing disposal costs and logistical burdens.[16]
Waste Segregation Workflow Diagram
The following diagram illustrates the critical decision-making process at the point of waste generation.
Caption: Decision workflow for the segregation and handling of this compound waste.
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the procedure from the moment waste is generated to its final collection by Environmental Health & Safety (EH&S) personnel.
1. Waste Container Selection and Preparation:
-
Choose a Compatible Container: Use only containers approved for hazardous waste.[17] For this compound and solutions containing it, glass bottles or High-Density Polyethylene (HDPE) containers are typically appropriate.[18] Avoid metal containers, as prolonged contact with certain chemicals can lead to corrosion.[18] The container must have a secure, screw-top cap to prevent leaks and evaporation.[16]
-
Initial Labeling: Before adding any waste, the container must be labeled.[14][19] Affix a hazardous waste tag provided by your institution's EH&S department.[14] At a minimum, the label should clearly state "Hazardous Waste" and "Halogenated Organic Waste."[15]
2. Accumulating Waste:
-
Designated Area: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[12][17] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation: Keep solid and liquid waste streams separate.[18][19] Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[7][8][10]
-
Adding Waste: As you add waste, update the container's contents list on the hazardous waste label with the full chemical name ("this compound") and the estimated quantity.[15] Do not use abbreviations or chemical formulas.[16]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[16][17] This is a critical regulatory requirement to prevent the release of hazardous vapors into the laboratory.
3. Preparing for Disposal:
-
Do Not Overfill: Leave at least 10% of headspace in liquid waste containers to allow for vapor expansion.[18]
-
Finalize the Label: Once the container is full, or you are finished accumulating this type of waste, fill in the "accumulation end date" on the hazardous waste tag.
-
Request Pickup: Follow your institution's specific procedure to request a waste pickup from EH&S.[17]
4. Empty Container Disposal:
-
Acutely Toxic vs. Hazardous: Some regulations distinguish between "hazardous" and "acutely toxic" (P-listed) wastes. While chlorinated pyridines are hazardous, they are not typically P-listed. Assuming it is not acutely toxic, an empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[12][14]
-
Disposal of Rinsate: The first rinsate is considered hazardous and must be collected and disposed of as halogenated organic waste. Subsequent rinsates may also need to be collected depending on local regulations.
-
Final Disposal: Once triple-rinsed and air-dried, the labels on the empty container must be completely defaced or removed.[12] The container can then be disposed of in the appropriate glass or plastic recycling bin.[19]
Section 4: Spill and Emergency Procedures
All personnel who handle this compound must be trained on spill cleanup procedures.
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing the full PPE detailed in Section 1, absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[2]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled container for disposal as halogenated organic waste.[2][7]
-
Wipe the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.[2]
-
-
Major Spills (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately.[4]
-
Alert others to stay out of the area.
-
If safe to do so, close the laboratory door and prevent entry.
-
Contact your institution's emergency response line or EH&S from a safe location.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Section 5: Waste Minimization in Your Workflow
A core principle of modern laboratory management is waste minimization.[12][17] Reducing the volume of hazardous waste is not only environmentally responsible but also cost-effective.
-
Source Reduction: Order and use the smallest quantity of this compound necessary for your experiments.[12]
-
Scale of Experiments: When possible, reduce the scale of experiments to minimize the volume of waste generated.[17]
-
Avoid Unnecessary Contamination: Do not mix non-hazardous materials with this compound unless required by the experimental protocol. Use dedicated glassware to prevent cross-contamination of waste streams.
By integrating these principles of hazard awareness, rigorous segregation, and procedural diligence, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. odu.edu [odu.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. vumc.org [vumc.org]
- 15. bucknell.edu [bucknell.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. acewaste.com.au [acewaste.com.au]
- 19. canterbury.ac.nz [canterbury.ac.nz]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Dichloro-2-methylpyridine
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven guidance on the safe handling of 4,5-Dichloro-2-methylpyridine, a compound whose structural class—chlorinated pyridines—necessitates stringent safety protocols. Our objective is to move beyond a simple checklist, offering a framework of understanding that empowers you to work safely and effectively, ensuring that both you and your research are protected.
Hazard Assessment: Understanding the Risks
While specific toxicological data for this compound is not extensively published, its structure as a chlorinated methyl-pyridine derivative allows us to extrapolate a reliable hazard profile from analogous compounds. This chemical class is known for its potential to cause significant health effects.[1][2] The primary routes of exposure are inhalation, skin contact, and ingestion.
Based on data from similar compounds, the anticipated hazards are summarized below.
| Hazard Classification | Description | Associated Risks | Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Can cause immediate health issues upon single exposure. Systemic effects may occur. | [3][4] |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to more severe damage. | Redness, pain, and inflammation. Dichlorinated pyridines can be absorbed through the skin, leading to systemic toxicity. | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, with a risk of severe damage. | Pain, redness, and potential for lasting vision impairment. Immediate and thorough rinsing is critical. | [3][5] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or vapors can lead to coughing, sore throat, and shortness of breath. | |
| Hazardous Decomposition | Emits toxic and corrosive fumes in a fire. | Combustion produces highly hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl). | [4][6] |
The Hierarchy of Controls: A Proactive Safety Framework
Before selecting Personal Protective Equipment (PPE), we must apply the Hierarchy of Controls. PPE is the last line of defense, used when hazards cannot be eliminated through other means.
-
Elimination/Substitution : In a research context, this is often not feasible.
-
Engineering Controls : These are the most critical physical controls in the lab.
-
Chemical Fume Hood : All handling of this compound, from weighing solids to preparing solutions, must be conducted inside a certified chemical fume hood.[1] This is non-negotiable and protects against inhalation of dust or vapors.[7]
-
Ventilation : Ensure the laboratory has adequate general ventilation to prevent the accumulation of fugitive emissions.[7]
-
Safety Equipment : An eyewash station and safety shower must be immediately accessible and tested regularly.[8][9]
-
-
Administrative Controls : These are procedural controls.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for handling this compound.
-
Training : Ensure all personnel are trained on the specific hazards and handling procedures for chlorinated pyridines.
-
-
Personal Protective Equipment (PPE) : The final barrier between you and the chemical hazard.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task. The following represents the minimum required PPE.
Eye and Face Protection
The eyes are highly susceptible to damage from chemical splashes and airborne particles.
-
What to Use : Wear chemical splash goggles that conform to ANSI Z87.1 or EN166 standards.[8] If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[10]
-
Causality : Standard safety glasses do not provide a seal around the eyes and offer inadequate protection from splashes and fine particulates. Goggles are essential to prevent contact with this irritant compound.[10]
Skin and Body Protection
Dermal exposure is a primary risk, as compounds in this class can be absorbed through the skin.
-
Lab Coat : A flame-resistant lab coat with long sleeves and a fully fastened front is mandatory to protect against incidental contact.
-
Gloves : Glove selection is critical. Not all materials offer the same level of protection.
-
What to Use : Nitrile or neoprene gloves are recommended for handling pyridines and their derivatives.[1][7] Avoid latex gloves, as they offer poor chemical resistance. Always double-glove if handling larger quantities or for prolonged periods.
-
Causality : The chemical structure of chlorinated pyridines can degrade certain glove materials. Nitrile provides a robust barrier against a wide range of chemicals. Always check the manufacturer's compatibility chart for specific breakthrough times.
-
-
Glove Selection and Use Protocol
-
Inspect gloves for any signs of damage (rips, pinholes) before use.
-
Don gloves before entering the designated work area.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Never wear contaminated gloves outside of the laboratory or touch "clean" surfaces like doorknobs, phones, or keyboards.
-
Remove and replace gloves immediately if they become contaminated.
-
| Glove Material | Suitability for Chlorinated Pyridines | Comments |
| Nitrile | Excellent | Good resistance to a broad range of chemicals, including pyridines. Standard choice for laboratory use.[7] |
| Neoprene | Excellent | Offers robust protection, similar to nitrile.[1] |
| Butyl Rubber | Good | Provides good protection but can be less dexterous. |
| Latex | Poor | Not recommended due to poor chemical resistance and potential for allergic reactions.[1] |
Respiratory Protection
Engineering controls are the primary method for respiratory protection.
-
When to Use : A respirator is typically not required if all work is performed within a certified chemical fume hood.[1] However, if engineering controls are insufficient or in the event of a large spill or emergency, respiratory protection is essential.
-
What to Use : A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is recommended.[5] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be in place, including fit-testing and training.[8]
-
Causality : The dual-cartridge system protects against both organic vapors that may be present and any fine solid particulates of the compound, addressing the dual inhalation hazard.[5][10]
Caption: PPE selection workflow based on the specific laboratory task.
Emergency Protocols: Plan for the Unexpected
Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is vital.
Exposure First Aid
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. | [5][8] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [1][11] |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [8][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8][12] |
Spill Response
A swift and correct response can prevent a minor spill from becoming a major incident.
-
Evacuate : Alert personnel in the immediate area and evacuate.
-
Isolate : Cordon off the affected area. Prevent entry.
-
Protect : Don all required PPE, including respiratory protection.
-
Contain : Cover the spill with an inert absorbent material like vermiculite, sand, or dry lime.[3][11]
-
Collect : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[3]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose : All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.
Caption: Step-by-step workflow for responding to a chemical spill.
Decontamination and Waste Disposal
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Decontamination : All glassware and equipment must be thoroughly decontaminated. Rinse with a suitable solvent (such as acetone or ethanol) in a fume hood, collecting the rinsate as hazardous waste. Follow with a standard wash using soap and water.
-
Waste Disposal : All materials contaminated with this compound, including the chemical itself, absorbent materials from spills, and contaminated PPE, are considered hazardous waste.[13]
By integrating these principles of hazard assessment, control, and emergency preparedness into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. nj.gov [nj.gov]
- 12. ICSC 0803 - 4-METHYLPYRIDINE [inchem.org]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. pa.gov [pa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
